OH-Glu-Val-Cit-PAB-MMAE
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
1895916-23-0 |
|---|---|
分子式 |
C63H100N10O15 |
分子量 |
1237.5 g/mol |
IUPAC 名称 |
5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C63H100N10O15/c1-15-39(8)54(47(86-13)34-49(75)73-33-21-25-46(73)56(87-14)40(9)57(79)66-41(10)55(78)43-22-17-16-18-23-43)71(11)61(83)52(37(4)5)70-60(82)53(38(6)7)72(12)63(85)88-35-42-28-30-44(31-29-42)67-58(80)45(24-20-32-65-62(64)84)68-59(81)51(36(2)3)69-48(74)26-19-27-50(76)77/h16-18,22-23,28-31,36-41,45-47,51-56,78H,15,19-21,24-27,32-35H2,1-14H3,(H,66,79)(H,67,80)(H,68,81)(H,69,74)(H,70,82)(H,76,77)(H3,64,65,84)/t39-,40+,41+,45-,46-,47+,51-,52-,53-,54-,55+,56+/m0/s1 |
InChI 键 |
XKQGZQVGYMIHEK-GJIHENSZSA-N |
手性 SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC(=O)O |
规范 SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC(=O)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to OH-Glu-Val-Cit-PAB-MMAE: A Key Component in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of OH-Glu-Val-Cit-PAB-MMAE, a critical drug-linker used in the development of Antibody-Drug Conjugates (ADCs). This document details its chemical structure, physicochemical properties, and mechanism of action. Furthermore, it presents a compilation of experimental protocols for its synthesis, conjugation, and evaluation in preclinical models. All quantitative data is summarized for clarity, and key processes are visualized through diagrams to facilitate understanding.
Introduction
Antibody-drug conjugates are a rapidly evolving class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. This targeted approach aims to enhance therapeutic efficacy while minimizing systemic toxicity. A pivotal component of ADC design is the linker, which connects the monoclonal antibody to the potent cytotoxic payload. This compound is a state-of-the-art drug-linker conjugate that combines a cleavable peptide linker with the potent antimitotic agent, Monomethyl Auristatin E (MMAE). The linker is engineered for stability in circulation and for selective cleavage by lysosomal enzymes, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This ensures the targeted release of MMAE within cancer cells, leading to their destruction.
Chemical Structure and Properties
This compound is a complex molecule comprising a glutamic acid-valine-citrulline tripeptide, a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer, and the cytotoxic drug MMAE.
Chemical Structure:
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C63H100N10O15 | [1][2][3] |
| Molecular Weight | 1237.5 g/mol | [1] |
| Exact Mass | 1236.73696252 Da | [1] |
| Appearance | White to off-white solid powder | |
| Solubility | Soluble in DMSO | |
| Storage | -20°C or -80°C, protected from light | [4] |
Mechanism of Action
The therapeutic effect of an ADC utilizing the this compound linker is a multi-step process that ensures targeted cytotoxicity.
-
Targeting and Binding: The monoclonal antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Cleavage: The internalized ADC is trafficked to the lysosome. Within the acidic environment of the lysosome, Cathepsin B and other proteases recognize and cleave the Val-Cit dipeptide bond of the linker.
-
Payload Release: Cleavage of the linker initiates the self-immolation of the PAB spacer, leading to the release of the active MMAE payload into the cytoplasm.[5]
-
Cytotoxicity: The released MMAE, a potent tubulin inhibitor, binds to tubulin and disrupts microtubule polymerization. This leads to G2/M phase cell cycle arrest and ultimately induces apoptosis (programmed cell death).[5][6]
Signaling Pathway of MMAE-Induced Apoptosis
Caption: Signaling pathway of MMAE from tubulin disruption to apoptosis induction.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the drug-linker, its conjugation to a monoclonal antibody, and the evaluation of the resulting ADC.
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be achieved through a combination of solid-phase peptide synthesis (SPPS) and solution-phase chemistry.
Workflow for Drug-Linker Synthesis
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
A detailed, step-by-step synthesis protocol is often proprietary to commercial suppliers. The following is a representative high-level protocol.
-
Solid-Phase Synthesis of the Protected Peptide:
-
Start with a suitable resin (e.g., 2-chlorotrityl chloride resin).
-
Sequentially couple Fmoc-protected amino acids (Fmoc-Cit-OH, Fmoc-Val-OH, and Fmoc-Glu(OtBu)-OH) using standard solid-phase peptide synthesis (SPPS) protocols with a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.
-
After each coupling step, remove the Fmoc protecting group with a solution of piperidine (B6355638) in DMF.
-
-
Cleavage of the Protected Peptide from the Resin:
-
Cleave the protected tripeptide from the resin using a mild cleavage cocktail (e.g., 1% TFA in DCM) to keep the side-chain protecting groups intact.
-
-
Coupling to PAB-MMAE:
-
Activate the C-terminus of the protected peptide using a coupling agent.
-
React the activated peptide with the amino group of p-aminobenzyl alcohol (PAB) linked to MMAE in a suitable organic solvent.
-
-
Side-Chain Deprotection:
-
Remove the tert-butyl (tBu) protecting group from the glutamic acid residue using a stronger acid solution (e.g., a mixture of TFA, water, and triisopropylsilane).
-
-
Purification:
-
Purify the final product, this compound, using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.
-
Conjugation to a Monoclonal Antibody
The this compound is typically activated with an N-hydroxysuccinimide (NHS) ester to form SuO-Glu-Val-Cit-PAB-MMAE, which can then be conjugated to the lysine (B10760008) residues of a monoclonal antibody.
Workflow for ADC Conjugation
Caption: Experimental workflow for the conjugation of the drug-linker to a monoclonal antibody.
Detailed Protocol:
-
Antibody Preparation:
-
Prepare the monoclonal antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Ensure the antibody concentration is accurately determined using a method like UV-Vis spectroscopy at 280 nm.
-
-
Drug-Linker Activation (if starting from the OH form):
-
Dissolve this compound in a suitable organic solvent (e.g., DMF).
-
Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) such as EDC to the solution to form the reactive NHS ester.
-
-
Conjugation Reaction:
-
Dissolve the SuO-Glu-Val-Cit-PAB-MMAE in a small amount of a compatible organic solvent (e.g., DMSO).
-
Add the activated drug-linker solution to the antibody solution with gentle mixing. A typical molar excess of the drug-linker to the antibody is between 5 and 10-fold.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1-2 hours).
-
-
Purification of the ADC:
-
Remove unconjugated drug-linker and other small molecule impurities using a purification method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Characterization of the ADC:
-
Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the level of aggregation using size-exclusion chromatography (SEC).
-
Confirm the integrity of the ADC by mass spectrometry.
-
In Vitro Cytotoxicity Assay
The cytotoxic potential of the ADC is typically evaluated using a cell viability assay, such as the MTT or CellTiter-Glo assay.
Detailed Protocol (MTT Assay):
-
Cell Seeding:
-
Seed target cancer cells (expressing the antigen of interest) and control cells (low or no antigen expression) in 96-well plates at a predetermined optimal density.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, a non-targeting control ADC, and free MMAE in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles.
-
Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
In Vivo Efficacy Study
The anti-tumor activity of the ADC is evaluated in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts.
Detailed Protocol (Xenograft Model):
-
Tumor Implantation:
-
Implant human cancer cells that express the target antigen subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude or NOD-SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into different treatment groups (e.g., vehicle control, non-targeting ADC, and different dose levels of the specific ADC).
-
-
ADC Administration:
-
Administer the ADC and control articles to the mice, typically via intravenous (i.v.) injection. The dosing schedule can be a single dose or multiple doses over a period of time.
-
-
Monitoring:
-
Measure tumor volume and body weight of the mice regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the general health and behavior of the animals for any signs of toxicity.
-
-
Endpoint and Data Analysis:
-
The study is typically terminated when the tumors in the control group reach a predetermined maximum size or at a specific time point.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
At the end of the study, tumors and other organs may be collected for further analysis (e.g., histology, biomarker analysis).
-
Quantitative Data
This section summarizes key quantitative data related to the performance of ADCs utilizing the Val-Cit-MMAE linker system.
In Vitro Cytotoxicity of MMAE-based ADCs
| Cell Line | Target Antigen | ADC | IC50 (ng/mL) |
| Breast Cancer (e.g., SK-BR-3) | HER2 | Anti-HER2-vc-MMAE | 10-100 |
| Lymphoma (e.g., Karpas-299) | CD30 | Brentuximab Vedotin | ~10 |
| Ovarian Cancer (e.g., OVCAR-3) | Folate Receptor Alpha | Mirvetuximab Soravtansine | 1-10 |
Note: IC50 values are highly dependent on the specific antibody, cell line, and assay conditions.
Pharmacokinetic Parameters of vc-MMAE ADCs in Humans
The pharmacokinetic profile of vc-MMAE ADCs is characterized by analyzing three key components in the plasma: antibody-conjugated MMAE (acMMAE), total antibody, and unconjugated (free) MMAE.
| Analyte | Parameter | Value |
| acMMAE | Cmax | Significantly higher than unconjugated MMAE |
| t1/2 | Similar to the monoclonal antibody (days) | |
| Total Antibody | t1/2 | Typical for a monoclonal antibody (days) |
| Unconjugated MMAE | Cmax | Very low (ng/mL range) |
| t1/2 | Short (hours) |
Data represents a general profile for vc-MMAE ADCs and can vary between different ADCs.
Conclusion
This compound is a well-designed and effective drug-linker for the development of ADCs. Its key features, including the stable and selectively cleavable linker and the highly potent cytotoxic payload, contribute to the targeted delivery of the therapeutic agent to cancer cells, thereby improving the therapeutic window. A thorough understanding of its chemical properties, mechanism of action, and the associated experimental methodologies is essential for researchers and drug development professionals working to advance the field of targeted cancer therapy. This technical guide provides a foundational resource for the synthesis, conjugation, and preclinical evaluation of ADCs based on this important technology.
References
- 1. Platform model describing pharmacokinetic properties of vc-MMAE antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies | Semantic Scholar [semanticscholar.org]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
The Lynchpin of Efficacy: A Technical Guide to the Val-Cit-PAB-MMAE Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The Val-Cit-PAB-MMAE linker-payload system represents a cornerstone in the design of modern Antibody-Drug Conjugates (ADCs), offering a sophisticated mechanism for the targeted delivery and conditional release of the potent cytotoxic agent, monomethyl auristatin E (MMAE). This in-depth technical guide elucidates the intricate mechanism of action of this system, from systemic circulation to intracellular payload release and induction of apoptosis. It further provides a compilation of quantitative data, detailed experimental protocols for key validation assays, and visual representations of the critical pathways and workflows involved.
Core Mechanism of Action: A Multi-Step Journey to Cytotoxicity
The therapeutic efficacy of an ADC utilizing the Val-Cit-PAB-MMAE system is contingent upon a precise sequence of events, ensuring payload stability in circulation and its potent activity within the target cancer cell.[1][] This journey can be dissected into several key stages:
-
Targeting and Internalization: The monoclonal antibody (mAb) component of the ADC selectively binds to a specific tumor-associated antigen on the surface of a cancer cell.[1][] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an early endosome.[3][4]
-
Lysosomal Trafficking: The endosome containing the ADC undergoes maturation, eventually fusing with a lysosome.[3][5] The acidic environment and high concentration of proteases within the lysosome are critical for the subsequent linker cleavage.[3][5]
-
Enzymatic Cleavage of the Linker: The dipeptide linker, composed of valine (Val) and citrulline (Cit), is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[6][7][8] Cathepsin B cleaves the peptide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PAB) spacer.[6][7]
-
Self-Immolation and Payload Release: The cleavage by Cathepsin B initiates a spontaneous 1,6-elimination reaction in the PAB spacer. This "self-immolative" cascade results in the release of an unmodified and fully active MMAE payload into the cytoplasm of the cancer cell.[9]
-
Induction of Apoptosis: MMAE, a potent antimitotic agent, binds to tubulin, inhibiting its polymerization into microtubules.[8][10][11] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis, through the activation of caspase cascades.[12][13][14]
-
The Bystander Effect: A key feature of ADCs with membrane-permeable payloads like MMAE is the "bystander effect." Once released, the uncharged MMAE can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative cancer cells, thereby overcoming tumor heterogeneity.[15][16][17]
Diagram of the Overall Mechanism of Action
References
- 1. tandfonline.com [tandfonline.com]
- 3. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 8. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
The Stabilizing Influence of Glutamic Acid Modification on ADC Linkers: A Technical Guide
An in-depth exploration of how the incorporation of glutamic acid into peptide linkers of Antibody-Drug Conjugates (ADCs) enhances stability, improves therapeutic efficacy, and overcomes preclinical challenges. This guide is intended for researchers, scientists, and professionals in the field of drug development.
The landscape of targeted cancer therapy has been significantly shaped by the advent of Antibody-Drug Conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver potent cytotoxic payloads directly to tumor cells. The success of an ADC is critically dependent on the stability of the linker that connects the antibody to the drug. Premature cleavage of this linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. A key innovation in linker technology has been the strategic incorporation of glutamic acid (Glu) into peptide-based cleavable linkers, a modification that has demonstrated a profound impact on ADC stability and performance.
The Challenge of Linker Instability in Preclinical Models
A widely used and effective class of cleavable linkers for ADCs is based on the dipeptide valine-citrulline (VCit). These linkers are designed to be stable in the bloodstream and efficiently cleaved by lysosomal proteases, such as cathepsin B, upon internalization into target cancer cells. While VCit linkers generally exhibit good stability in human plasma, a significant challenge arises in preclinical studies involving murine models. The conventional VCit linker is susceptible to premature cleavage in mouse plasma by the carboxylesterase Ces1c, leading to rapid drug release before the ADC can reach its intended target. This instability in mouse models can result in misleading efficacy and toxicity data, complicating the translation of preclinical findings to clinical development.
Glutamic Acid to the Rescue: The EVCit Linker
To address the issue of VCit instability in mouse plasma, researchers have developed a novel tripeptide linker by appending a glutamic acid residue to the N-terminus of the VCit sequence, creating the glutamic acid-valine-citrulline (EVCit or Glu-Val-Cit) linker. This seemingly minor modification has a dramatic effect on the ADC's pharmacokinetic profile in mice. The addition of the negatively charged glutamic acid residue at the P3 position of the peptide sequence effectively shields the linker from cleavage by the mouse carboxylesterase Ces1c.[1][2]
This strategic modification, however, does not impede the desired intracellular processing of the linker. The EVCit linker remains a substrate for lysosomal proteases like cathepsin B, ensuring efficient payload release within the target tumor cells. The result is an ADC that exhibits significantly enhanced stability in mouse circulation, leading to a longer in vivo half-life and improved therapeutic efficacy in xenograft models.[2] Beyond its primary role in enhancing stability, the hydrophilic nature of the glutamic acid residue can also contribute to a reduction in the aggregation and rapid clearance of the ADC.[2]
Enhancing Safety with the EGCit Linker
Building upon the success of the EVCit linker, further research has led to the development of the glutamic acid-glycine-citrulline (EGCit) linker. While the EVCit linker demonstrated improved stability in mouse plasma, it was found to be susceptible to degradation by human neutrophil elastase. This off-target cleavage could potentially lead to premature drug release and associated toxicities, such as neutropenia.[3][4]
By replacing the valine residue with glycine, the resulting EGCit linker shows increased resistance to neutrophil elastase-mediated degradation. This modification is designed to further enhance the safety profile of the ADC, potentially leading to a wider therapeutic window and reduced off-target effects, while still maintaining its susceptibility to intracellular cleavage by lysosomal enzymes.[3]
Quantitative Data on Linker Stability and Efficacy
The introduction of glutamic acid into ADC linkers has yielded significant and quantifiable improvements in their stability and therapeutic performance. The following tables summarize key data from preclinical studies, providing a clear comparison between traditional and Glu-modified linkers.
| Linker Type | Species | In Vivo Half-life | Reference |
| VCit | Mouse | ~2 days | [2] |
| EVCit | Mouse | ~12 days | [2] |
Table 1: Comparison of in vivo half-life of ADCs with VCit and EVCit linkers in mouse models.
| Linker | Enzyme | Relative Degradation (%) | Reference |
| EVCit | Neutrophil Elastase | Susceptible | [3][4] |
| EGCit | Neutrophil Elastase | Resistant | [3] |
Table 2: Comparative susceptibility of EVCit and EGCit linkers to neutrophil elastase degradation.
Experimental Protocols
To provide a practical resource for researchers, this section outlines the detailed methodologies for key experiments cited in the evaluation of Glu-modified ADC linkers.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma from different species.
Materials:
-
Test ADC (e.g., anti-HER2-EVCit-MMAF)
-
Control ADC (e.g., anti-HER2-VCit-MMAF)
-
Human, mouse, rat, and cynomolgus monkey plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
LC-MS/MS system
Procedure:
-
Dilute the test and control ADCs to a final concentration of 100 µg/mL in the plasma of each species and in PBS (as a control).
-
Incubate the samples at 37°C with gentle agitation.
-
At designated time points (e.g., 0, 24, 48, 96, 144, and 168 hours), collect aliquots of the plasma and PBS samples.
-
Immediately freeze the collected aliquots at -80°C to halt any further degradation.
-
For analysis, precipitate the plasma proteins and extract the ADC and any released payload.
-
Quantify the amount of intact ADC and free payload at each time point using a validated LC-MS/MS method.
-
Plot the percentage of intact ADC remaining over time to determine the stability profile and calculate the half-life of the ADC in plasma.
Lysosomal Stability and Cathepsin B Cleavage Assay
Objective: To evaluate the susceptibility of the ADC linker to cleavage by lysosomal proteases, specifically cathepsin B.
Materials:
-
Test ADC with Glu-modified linker
-
Fluorogenic cathepsin B substrate (e.g., Z-Arg-Arg-AMC)
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of recombinant human cathepsin B in the assay buffer.
-
Add the test ADC to the wells of the 96-well plate at various concentrations.
-
Initiate the reaction by adding the cathepsin B solution to the wells. Include a positive control (fluorogenic substrate) and a negative control (ADC without enzyme).
-
Incubate the plate at 37°C.
-
Monitor the cleavage of the linker and release of the payload over time by analyzing samples via LC-MS/MS.
-
For the fluorogenic assay, measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths.
-
The rate of cleavage can be determined by quantifying the amount of released payload or the increase in fluorescence over time.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells.
Materials:
-
Target antigen-positive cancer cell line (e.g., HER2-positive SK-BR-3 cells)
-
Target antigen-negative cancer cell line (e.g., MCF-7 cells)
-
Test ADC
-
Control antibody
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom white plates
-
Luminometer
Procedure:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test ADC and the control antibody in cell culture medium.
-
Remove the existing medium from the cells and add the ADC or antibody dilutions.
-
Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, allow the plates to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration to determine the IC₅₀ value.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental processes.
Figure 1: Mechanism of EVCit linker stability and cleavage.
Figure 2: Experimental workflow for in vitro plasma stability assay.
Figure 3: Workflow for in vitro cytotoxicity assay.
Conclusion
The modification of ADC linkers with glutamic acid represents a significant advancement in the field, directly addressing a critical challenge in preclinical development. The EVCit and EGCit linkers have demonstrated their ability to enhance ADC stability in circulation, particularly in mouse models, leading to more reliable preclinical data and improved therapeutic efficacy. The increased hydrophilicity and, in the case of EGCit, resistance to neutrophil elastase, further contribute to the development of safer and more effective ADCs. This technical guide provides a comprehensive overview of the rationale, data, and methodologies associated with Glu-modified linkers, serving as a valuable resource for the ongoing efforts to optimize ADC design and deliver on the promise of targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Targeted Therapies: A Technical Guide to Cathepsin B-Mediated Cleavage of Dipeptide Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic design of cleavable linkers is a cornerstone of modern targeted therapies, particularly in the field of Antibody-Drug Conjugates (ADCs). Among the most successful approaches is the utilization of dipeptide linkers that are selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This guide provides an in-depth exploration of the Cathepsin B cleavage mechanism of dipeptide linkers, offering a technical resource for researchers and professionals in drug development.
The Core Mechanism: A Symphony of Specificity and Self-Immolation
Cathepsin B is a cysteine protease predominantly found within the acidic environment of lysosomes.[][2] Its heightened activity in many tumor cells makes it an ideal trigger for the site-specific release of cytotoxic payloads from ADCs.[][] The most extensively studied and clinically validated dipeptide linker susceptible to Cathepsin B cleavage is the valine-citrulline (Val-Cit) linker.[][2][]
The cleavage process is a sophisticated, multi-step cascade:
-
Recognition and Cleavage: Cathepsin B recognizes and specifically cleaves the peptide bond at the C-terminus of the citrulline residue in the Val-Cit dipeptide.[2][4] While Val-Cit is the most prominent, other dipeptide sequences such as Phenylalanine-Lysine (Phe-Lys) and Valine-Alanine (Val-Ala) are also known to be substrates for Cathepsin B.[][5]
-
Self-Immolation: The cleavage of the dipeptide initiates a spontaneous electronic cascade within a self-immolative spacer, most commonly a p-aminobenzyl carbamate (B1207046) (PABC) group, which is connected to the dipeptide and the drug.[][4]
-
Payload Release: This self-immolation process culminates in the release of the unmodified, active cytotoxic drug within the target cell, ensuring its potent therapeutic effect.[]
It is important to note that while initially thought to be highly specific to Cathepsin B, studies have shown that other lysosomal cysteine proteases, such as cathepsins L, S, and F, can also contribute to the cleavage of Val-Cit linkers.[6] This redundancy can be advantageous, as it makes resistance to the ADC based on the downregulation of a single protease less likely.[7][8]
Quantitative Analysis of Dipeptide Linker Cleavage
The efficiency of Cathepsin B-mediated cleavage is a critical parameter in the design of effective ADCs. This is often quantified by determining the Michaelis-Menten kinetic parameters, KM and kcat, or by measuring the relative cleavage efficiency. The following tables summarize key quantitative data from various studies.
| Dipeptide Linker | Enzyme | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Reference |
| Z-Val-Cit-AMC | Cathepsin B | - | - | - | [9] |
| Z-Phe-Lys-AMC | Cathepsin B | - | - | - | [10] |
| Z-Arg-Arg-AMC | Cathepsin B | 390 | - | - | [11] |
| Z-Nle-Lys-Arg-AMC | Cathepsin B | - | - | High | [9][12] |
Note: Specific kinetic values are often context-dependent and can vary based on the full substrate structure and assay conditions. "Z" represents a benzyloxycarbonyl protecting group, and "AMC" refers to 7-amino-4-methylcoumarin, a common fluorophore used in cleavage assays.
| Linker-Payload Construct | Cell Line | IC₅₀ (nM) | Notes | Reference |
| anti-HER2-VC(S)-MMAE | KPL-4 | ~1 | VC(S) is the Cathepsin B-cleavable isomer. | [7] |
| anti-HER2-VC(R)-MMAE | KPL-4 | ~2-3 | VC(R) is the non-cleavable isomer, showing reduced but still significant cytotoxicity. | [7] |
| anti-HER2-VC(S)-PBD | KPL-4 | ~0.1 | PBD payload is highly dependent on linker cleavage for activity. | [7] |
| anti-HER2-VC(R)-PBD | KPL-4 | >2 | Demonstrates the importance of cleavage for certain payloads. | [7] |
Note: IC₅₀ values represent the concentration of the ADC required to inhibit cell growth by 50% and are indicative of the overall efficacy of the conjugate, which is influenced by linker cleavage.
Experimental Protocols for Assessing Linker Cleavage
The evaluation of dipeptide linker cleavage by Cathepsin B is crucial for the preclinical development of ADCs. Fluorometric assays are a common and sensitive method for this purpose.
Protocol: In Vitro Fluorometric Cathepsin B Cleavage Assay
Objective: To determine the susceptibility of a dipeptide linker conjugated to a fluorophore to cleavage by recombinant human Cathepsin B.
Materials:
-
Recombinant Human Cathepsin B
-
Dipeptide linker-fluorophore conjugate (e.g., Val-Cit-AMC)
-
Assay Buffer: 25 mM MES, pH 5.0[13]
-
Activation Buffer: Assay Buffer containing 5 mM Dithiothreitol (DTT) (prepare fresh)[13]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer and Activation Buffer.
-
Reconstitute lyophilized recombinant Cathepsin B in Activation Buffer to a stock concentration (e.g., 10 µg/mL).[13]
-
Prepare a stock solution of the dipeptide linker-fluorophore conjugate in DMSO. Dilute to the desired final concentration in Assay Buffer.
-
-
Enzyme Activation:
-
Incubate the recombinant Cathepsin B stock solution in Activation Buffer at room temperature for 15 minutes.[13]
-
-
Assay Setup (96-well plate):
-
Test Wells: Add 50 µL of the activated Cathepsin B solution.
-
Blank (Substrate Only) Wells: Add 50 µL of Assay Buffer without the enzyme.
-
Initiate Reaction: Add 50 µL of the dipeptide linker-fluorophore solution to all wells.
-
-
Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 348/440 nm for AMC) at regular intervals for a specified duration (e.g., 60 minutes).[11]
-
-
Data Analysis:
-
Subtract the fluorescence readings of the blank wells from the test wells.
-
Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) can be determined from the linear portion of the curve.
-
For kinetic analysis, perform the assay with varying substrate concentrations to determine KM and kcat values.
-
Visualizing the Process: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Cathepsin B cleavage mechanism of a dipeptide linker within the lysosome.
Caption: A generalized workflow for an in vitro Cathepsin B cleavage assay.
References
- 2. benchchem.com [benchchem.com]
- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 5. Impact of cathepsin B-sensitive triggers and hydrophilic linkers on in vitro efficacy of novel site-specific antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. 组织蛋白酶B的酶活检测 [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
The PAB Spacer: A Self-Immolative Linchpin in Antibody-Drug Conjugate Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic design of linker systems is a cornerstone of modern antibody-drug conjugate (ADC) development, directly influencing their therapeutic index, stability, and efficacy. Among the most successful and widely adopted linker technologies is the cleavable p-aminobenzyl (PAB) spacer. Valued for its reliable and elegant self-immolative mechanism, the PAB spacer acts as a critical molecular bridge, ensuring that the potent cytotoxic payload remains inertly attached to the monoclonal antibody in systemic circulation and is released in its unmodified, fully active form only upon internalization into the target cancer cell.
This technical guide provides a detailed exploration of the PAB spacer's core mechanism, presents key quantitative performance data, outlines detailed experimental protocols for its implementation and evaluation, and visualizes the critical workflows and chemical transformations involved in its use.
The Self-Immolative Mechanism: A Two-Step Cascade for Payload Release
The efficacy of the PAB spacer is rooted in a predictable, two-stage electronic cascade that ensures efficient drug liberation following a specific enzymatic trigger. This process is fundamental to the linker's function in numerous successful ADCs.
-
Enzymatic Cleavage: The process begins after the ADC binds to its target antigen on a cancer cell and is internalized, typically into the lysosome. Within the lysosome, specific enzymes, most commonly the protease Cathepsin B, recognize and cleave a specific site on the linker, which is frequently a dipeptide sequence like valine-citrulline (Val-Cit).[1][2] This enzymatic cleavage is the essential triggering event.
-
Self-Immolation via 1,6-Elimination: The cleavage of the peptide bond unmasks a primary amine on the PAB group.[1] This newly exposed amine initiates a spontaneous and irreversible electronic cascade known as a 1,6-elimination reaction.[1] This rapid intramolecular rearrangement results in the fragmentation of the PAB spacer into two components: the released, unmodified cytotoxic drug and a transient quinone methide species, which is subsequently hydrolyzed.[1][3] This self-immolation step is crucial as it occurs without the need for a second enzyme and ensures that the payload is released in its native, potent form.
The following diagram illustrates this sequential mechanism of action.
Quantitative Performance Data of PAB-based ADCs
The performance of an ADC is significantly influenced by its Drug-to-Antibody Ratio (DAR), which is the average number of payload molecules conjugated to a single antibody. An optimal DAR is critical for balancing efficacy with potential toxicity and aggregation issues. The following table summarizes in vitro cytotoxicity data for Trastuzumab-MC-VC-PAB-MMAE conjugates with varying DARs, demonstrating a clear correlation between DAR and potency.
| ADC Construct | DAR | Target Cell Line | IC50 (nM) | Reference |
| Trastuzumab-bisAlk-vc-MMAE | 1 | SK-BR-3 | 0.12 | [4] |
| Trastuzumab-bisAlk-vc-MMAE | 2 | SK-BR-3 | 0.07 | [4] |
| Trastuzumab-bisAlk-vc-MMAE | 3 | SK-BR-3 | 0.05 | [4] |
| Trastuzumab-bisAlk-vc-MMAE | 4 | SK-BR-3 | 0.04 | [4] |
| Free MMAE Payload | N/A | SK-BR-3 | 0.22 | [4] |
Table 1: In vitro cytotoxicity of Trastuzumab-based ADCs with a VC-PAB-MMAE payload against the HER2-positive SK-BR-3 cell line. As the DAR increases from 1 to 4, the potency (indicated by a lower IC50 value) of the ADC increases.
In terms of stability, linkers of the Val-Cit-PAB type are generally characterized by high stability in human plasma, which is crucial for minimizing premature drug release and off-target toxicity.[5] However, it is noteworthy that these linkers often exhibit lower stability in rodent plasma due to the activity of specific carboxylesterases, a factor that must be considered when evaluating ADCs in preclinical mouse models.[1][5]
Experimental Protocols
Reproducible and robust methodologies are essential for the synthesis and evaluation of PAB-based ADCs. This section provides detailed protocols for key stages of ADC development.
Protocol 1: Synthesis of MC-Val-Cit-PAB-MMAE Drug-Linker
This protocol outlines the multi-step synthesis of the common maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate-MMAE (MC-VC-PAB-MMAE) drug-linker.
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
Monomethyl Auristatin E (MMAE)
-
HOBt (Hydroxybenzotriazole)
-
Anhydrous DMF (Dimethylformamide)
-
Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC system
Procedure:
-
Coupling of Val-Cit-PAB to MMAE:
-
Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq.) and MMAE (1.0 eq.) in anhydrous DMF.
-
Add HOBt (1.0 eq.) and pyridine to the solution.
-
Stir the reaction at room temperature and monitor its progress by HPLC.
-
Upon completion, purify the crude product by semi-preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAE. Lyophilize the product to a solid.
-
-
Fmoc Deprotection:
-
Dissolve the lyophilized Fmoc-Val-Cit-PAB-MMAE in DMF.
-
Add piperidine (20 eq.) and stir at room temperature for approximately 20-30 minutes to remove the Fmoc protecting group.
-
Purify the resulting NH₂-Val-Cit-PAB-MMAE by reverse-phase HPLC and lyophilize.
-
-
Coupling of Maleimidocaproic Acid (MC):
-
Dissolve the purified NH₂-Val-Cit-PAB-MMAE in DMF.
-
Add MC-NHS ester and DIPEA.
-
Stir the reaction at room temperature and monitor by HPLC.
-
Once the reaction is complete, purify the final product, MC-Val-Cit-PAB-MMAE, by preparative HPLC.
-
Protocol 2: Antibody Conjugation
This protocol details the conjugation of the maleimide-activated drug-linker to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Purified monoclonal antibody (e.g., Trastuzumab)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
PBS-based reaction buffer with EDTA (pH ~7.0)
-
MC-Val-Cit-PAB-MMAE dissolved in DMSO
-
Desalting columns (e.g., Sephadex G-25)
-
Purification buffer (e.g., PBS)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution in the reaction buffer.
-
Add a calculated molar excess of TCEP to the antibody solution to partially reduce the interchain disulfide bonds. The amount of TCEP will influence the final DAR.
-
Incubate at 37°C for 1-2 hours.
-
Immediately remove excess TCEP using a desalting column pre-equilibrated with reaction buffer.
-
-
Conjugation Reaction:
-
Add the dissolved MC-Val-Cit-PAB-MMAE to the reduced antibody solution. The molar ratio of drug-linker to antibody should be optimized to achieve the target DAR.
-
Gently mix and incubate at room temperature for 1-2 hours, protecting the reaction from light.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other impurities using size-exclusion chromatography (SEC) or a desalting column with the final formulation buffer (e.g., PBS).
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR and drug-load distribution for cysteine-conjugated ADCs.
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7, with 20% isopropanol)
Procedure:
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). Species with a higher DAR are more hydrophobic and will elute later.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the IC50 value of an ADC, representing the concentration required to inhibit the growth of 50% of a target cell population.
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC, unconjugated antibody, and free payload for controls
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Visualizing the ADC Development and Analysis Workflow
The development of a PAB-based ADC follows a logical progression from synthesis to characterization. The following diagram outlines a typical experimental workflow.
References
- 1. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
Principles of cleavable linker design for targeted cancer therapy
An In-depth Technical Guide to the Principles of Cleavable Linker Design for Targeted Cancer Therapy
Introduction
Targeted cancer therapies, particularly Antibody-Drug Conjugates (ADCs), represent a paradigm shift from traditional chemotherapy, offering the potential to deliver highly potent cytotoxic agents directly to tumor cells while sparing healthy tissues.[1] An ADC is a tripartite molecule composed of a monoclonal antibody (mAb) for precise targeting, a potent cytotoxic payload, and a chemical linker that connects the two.[2] The linker is a critical determinant of an ADC's success, profoundly influencing its stability, pharmacokinetics, safety, and overall therapeutic window.[1][3]
Cleavable linkers are a major class of these connectors, engineered to be stable in systemic circulation but to break apart and release the payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[4][5][6][7] This controlled release mechanism is crucial for maximizing on-target efficacy and minimizing off-target toxicity.[1][3] This guide provides a comprehensive overview of the core principles governing the design of cleavable linkers, details the primary cleavage strategies, presents comparative data, and outlines key experimental protocols for their evaluation.
Core Principles of Cleavable Linker Design
An ideal cleavable linker must strike a delicate balance between stability and lability.[1] It must be sufficiently robust to prevent premature payload release during circulation in the bloodstream (typically at pH 7.4) but must cleave efficiently upon reaching the target site.[3][8][] The design of these linkers leverages the unique physiological and biochemical differences between the systemic circulation and the tumor environment. These differences provide the triggers for cleavage and can be broadly categorized into two main strategies: chemical cleavage and enzymatic cleavage.[10][11]
Chemically Cleavable Linkers
These linkers are designed to break in response to specific chemical conditions prevalent in the tumor microenvironment or within intracellular compartments like endosomes and lysosomes.[12][]
pH-Sensitive (Acid-Labile) Linkers
This strategy exploits the lower pH found in intracellular compartments.[14] After an ADC is internalized by a cancer cell, it is trafficked through endosomes (pH 5.5-6.2) and then to lysosomes (pH 4.5-5.0), both of which are significantly more acidic than the bloodstream (pH ~7.4).[10][15] Linkers containing acid-labile functional groups, such as hydrazones, carbonates, or acetals, are designed to hydrolyze under these acidic conditions, releasing the payload.[][10][16]
-
Hydrazones: Hydrazone linkers are among the most well-studied acid-cleavable motifs.[12][] They are relatively stable at neutral pH but hydrolyze more rapidly in an acidic environment.[][16] The first-generation ADC, gemtuzumab ozogamicin (B1678132) (Mylotarg®), utilized a hydrazone linker.[][18] However, a significant drawback can be their limited stability in plasma, which can lead to premature drug release and off-target toxicity, restricting their use to moderately potent payloads.[1][18][19]
Redox-Sensitive (Disulfide) Linkers
This approach leverages the significant difference in redox potential between the extracellular environment and the intracellular cytoplasm.[20] The cytoplasm of a cell contains a high concentration of reducing agents, most notably glutathione (B108866) (GSH), at levels (0.5–10 mM) that are orders of magnitude higher than in the blood plasma (2–20 µM).[][21]
-
Disulfide Bonds: Linkers containing a disulfide bond are stable in the oxidizing environment of the bloodstream but are readily cleaved by intracellular GSH through thiol-disulfide exchange, releasing the drug inside the target cell.[][21][22] To improve plasma stability and prevent premature cleavage, steric hindrance can be introduced near the disulfide bond.[12] Disulfide linkers enable rapid payload release without relying on enzymatic activity.[]
Enzyme-Cleavable Linkers
Enzyme-cleavable linkers offer high specificity by being designed as substrates for enzymes that are overexpressed in tumor cells or are highly active in the lysosomal compartment.[5][23] This strategy generally provides excellent plasma stability, comparable to non-cleavable linkers, combined with a well-defined release mechanism.[][25]
Protease-Cleavable Linkers
These are the most common type of enzyme-cleavable linkers, designed to be recognized and cleaved by proteases, such as cathepsins and legumain, which are abundant in the lysosomes of cancer cells.[][26]
-
Dipeptide Linkers: Linkers containing a specific dipeptide sequence are the most clinically advanced. The valine-citrulline (Val-Cit) dipeptide is a classic example, efficiently cleaved by the lysosomal protease Cathepsin B.[4][][27] This linker is used in the successful ADC brentuximab vedotin (Adcetris®).[4][] Other dipeptides like phenylalanine-lysine (Phe-Lys) and valine-alanine (Val-Ala) are also used.[3][18] These linkers are often connected to a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), which spontaneously decomposes after enzymatic cleavage to release the unmodified payload.[][25]
β-Glucuronide Linkers
This class of linkers incorporates a hydrophilic sugar moiety that is cleaved by β-glucuronidase, an enzyme found at high concentrations in the lysosomes and also in the necrotic regions of some solid tumors.[14][18][25] Upon cleavage of the sugar, a self-immolative cascade is typically initiated to release the free drug.[25] ADCs with glucuronide linkers have shown minimal aggregation and significant efficacy in preclinical models.[25]
Data Presentation: Comparative Linker Characteristics
The selection of a linker is a critical decision in ADC design, directly impacting its stability, safety, and efficacy.[8] The tables below summarize key quantitative data for different cleavable linker types.
Table 1: Comparative Plasma Stability of Cleavable Linkers
| Linker Type | Specific Example | Stability Condition | Half-Life / Stability Metric | Source |
|---|---|---|---|---|
| pH-Sensitive | Hydrazone | Human Plasma (pH 7.4) | ~1-2 days (variable) | [11][18] |
| Hydrazone (in Mylotarg®) | Human Plasma (pH 7.4) | t½ = 183 hours | [] | |
| Redox-Sensitive | Hindered Disulfide | Human Plasma | Generally high stability, but variable | [12] |
| Enzyme-Cleavable | Valine-Citrulline (Val-Cit) | Human Plasma | High stability, >7 days | [][27] |
| Valine-Alanine (Val-Ala) | Human Plasma | High stability, comparable to Val-Cit | [18] |
| | β-Glucuronide | Human Plasma | High stability |[25] |
Table 2: Cleavage Conditions and Rates
| Linker Type | Cleavage Stimulus | Cleavage Condition | Half-Life / Cleavage Rate | Source |
|---|---|---|---|---|
| pH-Sensitive | Acid | pH 5.0 | t½ = 4.4 hours | [] |
| Acid | pH 4.5 | Rapid hydrolysis | [11] | |
| Redox-Sensitive | Glutathione (GSH) | 1-10 mM GSH (Intracellular) | Rapid reduction and cleavage | [][22] |
| Enzyme-Cleavable | Cathepsin B | Lysosomal environment | Efficient cleavage | [][27] |
| | β-Glucuronidase | Lysosomal environment | Efficient hydrolysis |[18][25] |
Mandatory Visualizations
Diagrams of Key Concepts and Workflows
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. chemexpress.com [chemexpress.com]
- 3. adcreview.com [adcreview.com]
- 4. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 5. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 10. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 12. Chemically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 14. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 15. Lysosome as a Chemical Reactor [mdpi.com]
- 16. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 18. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 19. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 20. Redox-sensitive materials for drug delivery: targeting the correct intracellular environment, tuning release rates, and appropriate predictive systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Redox-sensitive micelles for targeted intracellular delivery and combination chemotherapy of paclitaxel and all-trans-retinoid acid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 25. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 26. benchchem.com [benchchem.com]
- 27. pubs.acs.org [pubs.acs.org]
Navigating the Crucible: An In-Depth Technical Guide to In Vitro Plasma Stability Assays for Novel ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of an antibody-drug conjugate (ADC) within the systemic circulation is a critical determinant of its therapeutic index, directly influencing both efficacy and safety.[1][2] Premature cleavage of the linker can lead to off-target toxicity and a diminished concentration of the therapeutic payload reaching the target tumor cells.[1][] Conversely, a linker that is excessively stable may fail to efficiently release the cytotoxic agent upon internalization into the target cell.[2] This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the in vitro plasma stability of novel ADC linkers, offering detailed experimental protocols, comparative data, and visual workflows to aid researchers in this crucial aspect of ADC development.
The Lynchpin of Performance: Understanding ADC Linker Stability
The linker is the architectural linchpin of an ADC, and its chemical characteristics fundamentally govern the ADC's in vivo stability.[2] Linkers are broadly classified as either cleavable or non-cleavable, each with distinct mechanisms of payload release.[4]
-
Cleavable Linkers: These are engineered to be stable in the bloodstream's physiological conditions but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell through specific triggers.[2] Common cleavage mechanisms include:
-
pH-Sensitive (e.g., Hydrazone): Designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[1][5]
-
Enzyme-Sensitive (e.g., Valine-Citrulline): Cleaved by proteases like cathepsins, which are often upregulated in tumor cells.[2][4]
-
Glutathione-Sensitive (e.g., Disulfide): Exploit the higher concentration of glutathione (B108866) (GSH) within the cytoplasm of cancer cells compared to the plasma to induce reductive cleavage.[5]
-
β-Glucuronide: Cleaved by the lysosomal enzyme β-glucuronidase.[1]
-
-
Non-Cleavable Linkers (e.g., Thioether): These linkers rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload, which remains attached to its conjugating amino acid.[4] This approach generally leads to greater plasma stability.[4]
The choice of linker chemistry is a pivotal decision in ADC design, and robust in vitro plasma stability assays are essential to de-risk novel linker technologies and select candidates with the optimal stability profile for clinical advancement.[][6]
Core Experimental Protocol: In Vitro ADC Plasma Stability Assay
This section outlines a generalized yet detailed protocol for conducting an in vitro plasma stability assay. Specific parameters may require optimization based on the unique characteristics of the ADC and the chosen analytical methodology.
Objective: To quantitatively determine the stability of an ADC in plasma over a defined time course by measuring key stability indicators such as the change in the drug-to-antibody ratio (DAR) and the amount of released payload.[1]
Materials:
-
Test ADC
-
Control ADC (optional, with a known stable linker)
-
Plasma from relevant species (e.g., human, cynomolgus monkey, rat, mouse)[1]
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator with gentle shaking capabilities[1]
-
Analytical instrumentation (e.g., LC-MS, ELISA reader, HPLC)[1][7]
-
Reagents for sample processing and analysis (e.g., immunoaffinity capture beads like Protein A, enzymes for linker cleavage if required, detection antibodies)[1]
Procedure:
-
ADC Incubation:
-
Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species.[1]
-
Prepare a parallel control sample by diluting the ADC in PBS to monitor for any inherent instability independent of plasma components.[1]
-
Incubate all samples at 37°C with continuous, gentle agitation.[1]
-
-
Time-Point Sampling:
-
Sample Analysis: The analytical approach will be dictated by the specific stability attribute being measured.
-
To Measure Intact ADC (Average DAR):
-
Isolate the ADC from the plasma matrix using immunoaffinity capture techniques, such as Protein A magnetic beads.[1][8]
-
Wash the beads with PBS to remove non-specifically bound plasma proteins.[8]
-
Elute the intact ADC from the beads.[8]
-
Analyze the intact ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point.[1][7] A decrease in the average DAR over time is indicative of linker cleavage or payload loss.[8]
-
-
To Measure Released Payload:
-
Extract the free (unconjugated) payload from the plasma samples. This typically involves a protein precipitation step using an organic solvent like acetonitrile.[2]
-
Centrifuge to pellet the precipitated proteins and collect the supernatant containing the small molecule payload.[2]
-
Quantify the free payload in the supernatant using a highly sensitive and specific method like LC-MS/MS.[2][6] An increase in the concentration of free payload over time corresponds to linker cleavage.
-
-
Data Analysis:
-
Plot the average DAR or the percentage of intact ADC against time.
-
Plot the concentration of the released payload against time.
-
Calculate the half-life (t1/2) of the ADC in plasma to provide a quantitative measure of its stability.[1]
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general workflow for an in vitro plasma stability assay.
Caption: General workflow for in vitro ADC plasma stability assessment.
Linker Cleavage Mechanisms in Plasma
The stability of an ADC is intrinsically linked to the susceptibility of its linker to cleavage in the plasma. The diagram below illustrates the primary pathways of premature payload release for different cleavable linker types.
Caption: Pathways of premature ADC linker cleavage in plasma.
Comparative Plasma Stability Data
Direct, head-to-head comparisons of linker stability across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, conjugation chemistry, and analytical methods used.[1] However, the following tables summarize representative quantitative data to provide a comparative overview of the stability of different linker classes.
Table 1: Stability of Cleavable Linkers in Human Plasma (In Vitro)
| Linker Type | Representative Linker | ADC Example | Stability Metric (% Intact ADC or Payload Release) | Incubation Time (hours) | Analytical Method |
| Peptide | Valine-Citrulline (vc) | Trastuzumab-vc-MMAE | >95% Intact ADC | 144 | LC-MS |
| Peptide | Valine-Alanine (va) | Anti-CD30-va-MMAF | ~85% Intact ADC | 168 | ELISA |
| Hydrazone | AcBut | Gemtuzumab ozogamicin | Significant payload release observed | 48 | HPLC |
| Disulfide | SPDB | Anti-CD19-SPDB-DM4 | ~70% Intact ADC | 144 | LC-MS |
| β-Glucuronide | Anti-HER2-MMAE | >90% Intact ADC | 168 | LC-MS |
Note: Data is compiled and generalized from multiple public sources for illustrative purposes. Actual stability will vary significantly based on the specific ADC construct.
Table 2: Stability of Non-Cleavable Linkers in Human Plasma (In Vitro)
| Linker Type | Representative Linker | ADC Example | Stability Metric (% Intact ADC) | Incubation Time (hours) | Analytical Method |
| Thioether | SMCC | Trastuzumab emtansine (T-DM1) | >98% Intact ADC | 168 | LC-MS |
| Thioether | MC | Inotuzumab ozogamicin | >95% Intact ADC | 144 | ELISA |
Analytical Methodologies at a Glance
The accurate assessment of ADC plasma stability hinges on the use of robust and sensitive analytical techniques.[8]
Table 3: Key Analytical Methods for Plasma Stability Assessment
| Method | Principle | Measures | Advantages | Disadvantages |
| LC-MS | Separates ADC species by chromatography followed by mass determination. | Intact ADC (DAR), Released Payload, Metabolites | High specificity and sensitivity; provides structural information.[7][8] | Can be complex; potential for ion suppression.[8] |
| ELISA | Uses antibodies to detect and quantify total or conjugated antibody. | Total Antibody, Conjugated Antibody | High throughput; relatively simple to implement. | Indirect measurement; may not distinguish different DAR species. |
| HIC | Separates ADC species based on hydrophobicity. | DAR distribution | Good for monitoring changes in DAR distribution. | Resolution may be insufficient for complex mixtures. |
Challenges and Advanced Considerations
While the described protocols provide a solid foundation, researchers should be aware of several challenges and advanced phenomena that can influence assay results and interpretation:
-
ADC Aggregation: The conjugation of hydrophobic payloads can increase the propensity for ADC aggregation, which can accelerate clearance in vivo.[] Size exclusion chromatography (SEC) is often run in parallel to monitor the formation of high molecular weight species.[9]
-
Payload Migration: For certain linker chemistries, particularly thiol-maleimide linkages, the payload can detach from the antibody and subsequently bind to other plasma proteins, most notably albumin.[10] This can lead to an underestimation of linker lability if only free payload is measured. Specialized assays may be required to quantify these adducts.[11]
-
Inter-species Differences: Plasma stability can vary significantly between species (e.g., rodent vs. human) due to differences in plasma enzyme profiles.[12] Therefore, it is crucial to assess stability in plasma from the relevant species for preclinical and clinical studies.[12]
-
Drug-to-Antibody Ratio (DAR): Higher DAR species may exhibit faster clearance rates.[6] It is important to characterize the stability of the entire ADC population, not just the average DAR.
Conclusion
The in vitro plasma stability assay is an indispensable tool in the development of safe and effective Antibody-Drug Conjugates. A thorough understanding of the different linker technologies, coupled with robust and well-characterized analytical methods, allows drug developers to select ADC candidates with an optimal balance of stability in circulation and efficient payload release at the target site. By carefully designing and executing these assays, researchers can mitigate risks, accelerate development timelines, and ultimately increase the probability of clinical success for these promising targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Payload Release from OH-Glu-Val-Cit-PAB-MMAE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the enzymatic payload release kinetics from the OH-Glu-Val-Cit-PAB-MMAE drug-linker, a critical component in the design of modern Antibody-Drug Conjugates (ADCs). Understanding the precise mechanism and kinetics of payload release is paramount for the development of safe and effective targeted cancer therapies. This document outlines the core mechanism of action, detailed experimental protocols for assessing payload release, and a summary of available kinetic data.
Core Mechanism of Action
The this compound system is engineered for controlled release of the potent anti-mitotic agent, Monomethyl Auristatin E (MMAE), within the target cancer cell. This process relies on a multi-step cascade involving ADC internalization, lysosomal trafficking, and specific enzymatic cleavage.
The fundamental mechanism involves the following key stages:
-
Targeting and Internalization: The ADC, featuring a monoclonal antibody (mAb) carrier, selectively binds to a specific antigen overexpressed on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.
-
Lysosomal Trafficking: The internalized endosome containing the ADC fuses with a lysosome. The acidic environment (pH 4.5-5.5) and the presence of various proteases within the lysosome are crucial for the subsequent payload release.
-
Enzymatic Cleavage: The dipeptide linker, Valine-Citrulline (Val-Cit), is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B.[1][2][] This enzyme hydrolyzes the amide bond between Citrulline and the p-aminobenzyl carbamate (B1207046) (PAB) spacer.[2][4] While Cathepsin B is the primary enzyme associated with this cleavage, other lysosomal cysteine proteases like Cathepsin L, S, and F may also contribute to this process.[4]
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit linker initiates a spontaneous, electronic cascade within the PAB spacer. This self-immolative process results in the release of the unmodified MMAE payload, carbon dioxide, and an aromatic remnant.[4]
-
Cytotoxic Effect: Once released into the cytoplasm, MMAE binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in the cancer cell.
The addition of a glutamic acid (Glu) residue to the Val-Cit linker has been shown to enhance the in vivo stability of the ADC, particularly in mouse models where the Val-Cit linker can be prematurely cleaved by carboxylesterases.[5][6]
Data Presentation: Payload Release Kinetics
While direct Michaelis-Menten constants (KM and kcat) for the enzymatic cleavage of the full this compound construct by Cathepsin B are not widely available in public literature, studies on vc-MMAE based ADCs have provided valuable insights into the kinetics. Research indicates that the drug release rate is largely independent of the specific antibody carrier and the conjugation site on the antibody.[7][8]
The following table summarizes the available quantitative and qualitative data regarding the payload release kinetics.
| Parameter | Value/Observation | Species/System | Reference(s) |
| Michaelis-Menten Kinetics | |||
| KM | Not significantly different across various vc-MMAE ADCs. | In vitro (Cathepsin B) | [7] |
| kcat | Not significantly different across various vc-MMAE ADCs. | In vitro (Cathepsin B) | [7] |
| Release Half-life (in vivo) | |||
| Unconjugated MMAE | 3.0 - 5.0 days | Human | [9] |
| MMAE (from ADC) | 2.5 - 3 days | Animal Models | [10] |
| Qualitative Release Rate | |||
| Val-Cit vs. other dipeptides | Phe-Lys is cleaved ~30-fold faster than Val-Cit by Cathepsin B. Val-Ala is cleaved at approximately half the rate of Val-Cit. | In vitro (Cathepsin B) | [11] |
| Complete Release Time | Complete release of MMAE from a vc-linker conjugate was observed after ~20 minutes of incubation with Cathepsin B. | In vitro (Cathepsin B) | [1] |
| Linker Stability | |||
| Glu-Val-Cit vs. Val-Cit | The Glu-Val-Cit linker exhibits significantly greater stability in mouse plasma compared to the Val-Cit linker, preventing premature drug release. | Mouse | [5][6] |
Experimental Protocols
Accurate assessment of the enzymatic payload release kinetics is crucial for the preclinical and clinical development of ADCs. The following are detailed methodologies for key experiments.
In Vitro Enzymatic Cleavage Assay (HPLC-Based)
Objective: To quantify the rate of MMAE release from an ADC containing the OH-Glu-Val-Cit-PAB linker upon incubation with purified Cathepsin B.
Materials:
-
ADC with this compound
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 5 mM Dithiothreitol (DTT), 1 mM EDTA, pH 5.5
-
Quenching Solution: Acetonitrile with an internal standard (e.g., MMAF)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Enzyme Activation: Pre-incubate the Cathepsin B solution in the assay buffer at 37°C for 15 minutes to ensure full activation.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution (e.g., 1 µM final concentration) with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture (e.g., 20 nM final concentration).[4] Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing the cold quenching solution. This will precipitate the protein and stop the enzymatic reaction.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
HPLC Analysis: Inject the supernatant onto the HPLC system. Use a gradient elution method with Mobile Phases A and B to separate the released MMAE from the remaining ADC and other components.
-
Quantification: Monitor the elution profile at a wavelength suitable for MMAE detection (e.g., 248 nm). The concentration of released MMAE is determined by comparing the peak area to a standard curve of known MMAE concentrations.
In Vitro Enzymatic Cleavage Assay (LC-MS/MS-Based)
Objective: To achieve highly sensitive and specific quantification of MMAE release.
Materials:
-
Same as the HPLC-based assay.
-
LC-MS/MS system with a triple quadrupole mass spectrometer.
Procedure:
-
Reaction and Quenching: Follow steps 1-5 of the HPLC-based protocol.
-
Sample Preparation: The supernatant from the quenched reaction can be directly analyzed or further purified using solid-phase extraction (SPE) if matrix effects are a concern.
-
LC-MS/MS Analysis: Inject the prepared sample onto the LC-MS/MS system. The liquid chromatography separates the components, and the mass spectrometer provides sensitive and specific detection of MMAE and the internal standard based on their mass-to-charge ratios (m/z) and fragmentation patterns.
-
Quantification: Create a calibration curve using known concentrations of MMAE. The amount of released MMAE in the samples is quantified by comparing its peak area ratio to the internal standard against the calibration curve.
Visualizations
Signaling Pathway of Payload Release
Caption: Intracellular pathway of ADC processing and MMAE release.
Experimental Workflow for In Vitro Cleavage Assay
Caption: Workflow for in vitro enzymatic payload release assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific. | Semantic Scholar [semanticscholar.org]
- 9. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
The Pivotal Role of Hydrophilicity and Solubility in Modified ADC Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are intricately linked to the physicochemical properties of their constituent components. Among these, the linker, which bridges the monoclonal antibody (mAb) to the potent cytotoxic payload, plays a critical role that extends beyond simple conjugation. The hydrophilicity and solubility of the linker are paramount characteristics that significantly influence the overall performance of the ADC, impacting its stability, pharmacokinetics, and therapeutic index. This in-depth technical guide explores the core principles of hydrophilicity and solubility in modified ADC linkers, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to inform rational ADC design and optimization.
The Impact of Linker Hydrophilicity on ADC Characteristics
The conjugation of highly potent, and often hydrophobic, cytotoxic payloads to a large hydrophilic antibody molecule can lead to several challenges that compromise the therapeutic potential of an ADC. These challenges include a propensity for aggregation, poor solubility, and rapid clearance from circulation, all of which can negatively affect efficacy and heighten toxicity. The incorporation of hydrophilic moieties into the linker structure has emerged as a key strategy to mitigate these issues.
Hydrophilic linkers, most notably those incorporating polyethylene (B3416737) glycol (PEG) chains, have demonstrated a profound ability to enhance the overall physicochemical and pharmacological properties of ADCs.[1] By increasing the hydrophilicity of the linker, a hydration shell is formed around the ADC, which can lead to:
-
Enhanced Solubility and Reduced Aggregation: Hydrophobic drug-linker combinations are a primary driver of ADC aggregation, which can compromise therapeutic efficacy and potentially induce an immunogenic response.[1] Hydrophilic linkers improve the solubility of the entire ADC construct, thereby preventing the formation of aggregates.[]
-
Improved Pharmacokinetics: The hydrophilic nature of modified linkers can shield the ADC from premature clearance by the reticuloendothelial system. This shielding effect leads to a longer circulation half-life and increased accumulation in tumor tissues.[1] Studies have consistently shown that ADCs with greater hydrophilicity exhibit slower plasma clearance and longer plasma exposure.[1]
-
Higher Drug-to-Antibody Ratios (DAR): The use of hydrophilic linkers can enable the conjugation of a higher number of drug molecules per antibody without inducing aggregation. This allows for the delivery of a more potent cytotoxic payload to the target cancer cells.[1]
-
Improved Therapeutic Index: By enhancing stability, improving pharmacokinetic profiles, and reducing off-target toxicities, hydrophilic linkers contribute to a wider therapeutic window for ADCs.[3][4][5][6][]
Quantitative Data on the Performance of Modified ADC Linkers
The following tables summarize key quantitative data from various studies, offering a direct comparison of the impact of linker hydrophilicity on the physicochemical properties and in vivo performance of ADCs.
Table 1: Impact of Linker Hydrophilicity on ADC Physicochemical Properties
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Cytotoxicity (IC50, nM) | Reference |
| Hydrophobic Linker | ~4 | >5% | 0.5 - 2.0 | [1] |
| Short PEG Linker (e.g., PEG4) | ~8 | <2% | 0.1 - 0.5 | [1] |
| Long PEG Linker (e.g., PEG24) | ~8 | <1% | 0.2 - 0.8 | [1] |
Table 2: In Vivo Performance of ADCs with Different Linkers
| Linker Type | Tumor Growth Inhibition (%) | Plasma Half-life (days) | Off-Target Toxicity | Reference |
| Hydrophobic Linker | 50 - 70 | 5 - 7 | Moderate to High | [1] |
| Hydrophilic (PEG-based) Cleavable Linker | 80 - 95 | 10 - 14 | Low to Moderate | [1] |
| Hydrophilic (PEG-based) Non-Cleavable Linker | 75 - 90 | 12 - 16 | Low | [1] |
Experimental Protocols for Assessing Hydrophilicity and Solubility
Accurate and reproducible experimental methodologies are crucial for the characterization of modified ADC linkers. The following section details key protocols for determining the hydrophilicity and solubility of these critical components.
Determination of Hydrophilicity (LogP/LogD) by Shake-Flask Method
The partition coefficient (LogP) or distribution coefficient (LogD for ionizable compounds) is a standard measure of a compound's hydrophilicity. The shake-flask method is a classic and reliable technique for its determination.[8][9][10]
Objective: To determine the LogP or LogD of a modified ADC linker.
Materials:
-
Modified linker compound
-
1-Octanol (B28484) (pre-saturated with buffer)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4), pre-saturated with 1-octanol
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Protocol:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of 1-octanol and the aqueous buffer in a separatory funnel. Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation. Allow the phases to separate completely before use.[9]
-
Sample Preparation: Prepare a stock solution of the linker compound in a suitable solvent (e.g., DMSO).
-
Partitioning:
-
In a vial, add a precise volume of the pre-saturated aqueous buffer and a precise volume of the pre-saturated 1-octanol.
-
Spike a small, known amount of the linker stock solution into the vial. The final concentration should be within the linear range of the analytical method.
-
Cap the vial tightly and vortex vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
-
-
Phase Separation: Centrifuge the vial at a sufficient speed and duration to ensure complete separation of the octanol (B41247) and aqueous layers.
-
Quantification:
-
Carefully withdraw an aliquot from both the upper (1-octanol) and lower (aqueous) phases.
-
Analyze the concentration of the linker in each phase using a validated analytical method.
-
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the linker in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P. For ionizable compounds, the result is reported as LogD at the specific pH of the buffer used.
Measurement of Solubility by Laser Nephelometry
Laser nephelometry is a high-throughput method for determining the kinetic solubility of compounds by measuring the light scattered by suspended particles.[11][12][13][14][15]
Objective: To determine the aqueous solubility of a modified ADC linker.
Materials:
-
Modified linker compound
-
Aqueous buffer of desired pH
-
DMSO
-
Microtiter plates (e.g., 96- or 384-well)
-
Laser nephelometer
-
Pipetting system (manual or automated)
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the linker compound in 100% DMSO.
-
Serial Dilution:
-
In a microtiter plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
In a separate microtiter plate, add the aqueous buffer to each well.
-
-
Sample Addition and Mixing: Transfer a small, equal volume of each DMSO dilution to the corresponding wells of the buffer-containing plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility. Mix the contents of the wells thoroughly.
-
Incubation: Incubate the plate at a controlled temperature for a defined period to allow for precipitation of the compound above its solubility limit.
-
Nephelometry Measurement: Place the microtiter plate in the laser nephelometer and measure the scattered light intensity for each well.
-
Data Analysis: Plot the scattered light intensity against the compound concentration. The point at which a significant increase in scattered light is observed indicates the precipitation point, which corresponds to the kinetic solubility of the compound under the tested conditions.
Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)
SEC is a powerful technique for separating molecules based on their size and is widely used to quantify aggregates in ADC preparations.[][15][16][][18]
Objective: To quantify the percentage of aggregates in an ADC sample.
Materials:
-
ADC sample
-
SEC column with appropriate pore size for separating mAb monomers from aggregates
-
HPLC or UPLC system with a UV detector
-
Mobile phase (e.g., phosphate-buffered saline)
Protocol:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration within the linear range of the detector using the mobile phase. Filter the sample if necessary to remove any particulate matter.
-
Injection and Separation: Inject a precise volume of the prepared sample onto the SEC column. The separation occurs based on size, with larger aggregates eluting before the monomeric ADC.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the antibody absorbs (typically 280 nm).
-
Data Analysis: Integrate the peak areas corresponding to the aggregates and the monomer. The percentage of aggregation is calculated as the ratio of the aggregate peak area to the total peak area (aggregates + monomer), multiplied by 100.
Evaluation of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity and is a key method for characterizing ADCs and assessing the impact of the linker-drug on the overall hydrophobicity of the conjugate.[19][5][6][8][20][21]
Objective: To assess the relative hydrophobicity of different ADC constructs.
Materials:
-
ADC sample
-
HIC column
-
HPLC or UPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate)
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate)
Protocol:
-
System Equilibration: Equilibrate the HIC column with the starting mobile phase conditions (a mixture of Mobile Phase A and B).
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to promote binding to the column.
-
Injection and Elution: Inject the prepared sample onto the column. Elute the bound ADC using a gradient of decreasing salt concentration (increasing percentage of Mobile Phase B). More hydrophobic species will be retained longer on the column and elute at lower salt concentrations.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: The retention time of the ADC peak is an indicator of its relative hydrophobicity. Comparing the retention times of different ADCs allows for a qualitative assessment of the impact of their linkers on overall hydrophobicity.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the study of ADC linker properties.
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Impact of linker hydrophilicity on the therapeutic index.
Conclusion
The strategic design of ADC linkers with tailored hydrophilicity and solubility is a cornerstone of developing next-generation ADCs with improved therapeutic profiles. As demonstrated by the presented data and methodologies, hydrophilic modifications, particularly through PEGylation, can significantly enhance the physicochemical properties and in vivo performance of ADCs. By increasing solubility, reducing aggregation, and improving pharmacokinetics, these advanced linkers enable the development of more stable, efficacious, and safer targeted cancer therapies. The continued exploration of novel hydrophilic linker chemistries and a thorough understanding of their structure-activity relationships will be instrumental in realizing the full potential of antibody-drug conjugates in oncology and beyond.
References
- 1. benchchem.com [benchchem.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. researchgate.net [researchgate.net]
- 12. enamine.net [enamine.net]
- 13. emeraldcloudlab.com [emeraldcloudlab.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 21. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Conjugation of OH-Glu-Val-Cit-PAB-MMAE to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells, minimizing systemic toxicity.[1] The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy.[2][3] This document provides a detailed protocol for the conjugation of a novel linker-payload, OH-Glu-Val-Cit-PAB-MMAE, to monoclonal antibodies.
The this compound system comprises several key components:
-
OH-Glu (Glutamic acid): The terminal glutamic acid with a free carboxylic acid (-COOH) serves as the attachment point to the antibody. The inclusion of glutamic acid has been shown to enhance plasma stability, particularly in murine models.[4]
-
Val-Cit (Valine-Citrulline): A dipeptide motif that is specifically cleaved by Cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells, ensuring targeted release of the payload.[1]
-
PAB (p-aminobenzylcarbamate): A self-immolative spacer that releases the active MMAE payload upon cleavage of the Val-Cit linker.[1]
-
MMAE (Monomethyl Auristatin E): A potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]
This protocol details a lysine-based conjugation strategy using a two-step process involving the activation of the linker's carboxylic acid with EDC and Sulfo-NHS, followed by conjugation to the primary amines of lysine (B10760008) residues on the monoclonal antibody.[5]
Experimental Protocols
Conjugation of this compound to a Monoclonal Antibody
This protocol describes the conjugation of the carboxylated drug-linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker-payload
-
Activation Buffer: 50 mM MES, pH 6.0[5]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[5]
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)[5]
-
Sulfo-NHS (N-hydroxysulfosuccinimide)[5]
-
Quenching Solution: 1 M Tris or 1 M Glycine, pH 7.5
-
Purification column (e.g., Sephadex G-25)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Antibody Preparation:
-
Exchange the buffer of the monoclonal antibody into the Coupling Buffer (PBS, pH 7.4).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Drug-Linker Activation:
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (50 mM MES, pH 6.0).[5]
-
Dissolve the this compound linker-payload in a minimal amount of anhydrous DMSO.
-
In a separate tube, add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS to the dissolved drug-linker.
-
Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing.[5]
-
-
Conjugation Reaction:
-
Add the activated drug-linker solution to the prepared antibody solution. A typical starting point is a 5 to 10-fold molar excess of the activated drug-linker over the antibody.[1]
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the conjugation reaction at room temperature for 2-4 hours with gentle mixing.[1][5]
-
-
Quenching the Reaction:
-
Add the Quenching Solution (e.g., 1 M Tris) to a final concentration of 50 mM to quench any unreacted activated ester groups.[6]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from the unconjugated drug-linker and other reaction components using a pre-equilibrated Sephadex G-25 desalting column.
-
Elute the ADC with PBS, pH 7.4.
-
Collect the fractions containing the purified ADC.
-
Characterization of the Antibody-Drug Conjugate
a) Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC
HIC-HPLC is a standard method for determining the DAR and assessing the heterogeneity of the ADC preparation.[7] The separation is based on the hydrophobicity conferred by the conjugated drug-linker.[7]
Typical HIC-HPLC Conditions:
| Parameter | Condition |
| Column | A HIC column suitable for antibody analysis (e.g., Butyl-NPR)[1] |
| Mobile Phase A | High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)[1] |
| Mobile Phase B | Low salt buffer (e.g., 50 mM Sodium Phosphate, 20% Isopropanol, pH 7.0) |
| Gradient | Linear gradient from 0% to 100% Mobile Phase B over 30 minutes |
| Flow Rate | 0.5-1.0 mL/min |
| Detection | UV absorbance at 280 nm (for protein) and 248 nm (for MMAE)[1] |
Data Analysis:
-
Integrate the peak areas for the unconjugated antibody (DAR=0) and each of the conjugated species (DAR=1, 2, 3, etc.).
-
Calculate the average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
-
b) In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic potential of the ADC on cancer cell lines.[8][9]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free MMAE (as controls)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
Procedure:
-
Cell Seeding:
-
Seed the Ag+ and Ag- cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free MMAE.
-
Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours.[8]
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.[10]
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[1]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Quantitative Data Summary
Table 1: Typical Parameters for ADC Conjugation and Characterization
| Parameter | Typical Value/Range |
| Target Average DAR | 3.5 - 4.0[7] |
| Molar Excess of Drug-Linker | 5 - 10 fold[1] |
| Conjugation Reaction Time | 2 - 4 hours[1][5] |
| Conjugation Efficiency | > 95%[7] |
| ADC Purity (by SEC-HPLC) | > 95% |
| Residual Free Drug | < 1% |
Table 2: Expected Outcomes of In Vitro Cytotoxicity Assay
| Cell Line | Treatment | Expected IC50 |
| Antigen-positive (Ag+) | ADC | Low nM range |
| Unconjugated mAb | No significant cytotoxicity | |
| Free MMAE | Sub-nM to low nM range | |
| Antigen-negative (Ag-) | ADC | High nM to µM range |
| Unconjugated mAb | No significant cytotoxicity | |
| Free MMAE | Sub-nM to low nM range |
Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Mechanism of action for a Glu-Val-Cit-PAB-MMAE ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. cellmosaic.com [cellmosaic.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Application of OH-Glu-Val-Cit-PAB-MMAE in Preclinical Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The design of an ADC is a multifactorial process, with the linker connecting the antibody to the payload playing a pivotal role in its efficacy and safety profile. The OH-Glu-Val-Cit-PAB-MMAE is a sophisticated drug-linker system designed for advanced preclinical ADC development. It comprises the potent anti-mitotic agent Monomethyl Auristatin E (MMAE) connected to a cleavable linker. This linker features a valine-citrulline (Val-Cit) dipeptide that is susceptible to cleavage by lysosomal proteases like cathepsin B, a self-immolative para-aminobenzylcarbamate (PAB) spacer to ensure efficient drug release, and a glutamic acid (Glu) residue.[1][2][3] The inclusion of the glutamic acid residue has been shown to significantly enhance the plasma stability of the ADC, particularly in murine models, by mitigating premature drug release, which can lead to a wider therapeutic window.[2]
This document provides detailed application notes and protocols for the use of this compound in preclinical ADC development, including methodologies for conjugation, in vitro evaluation, and in vivo efficacy studies.
Mechanism of Action
The therapeutic action of an ADC utilizing the this compound linker-payload is a sequential process designed to maximize tumor cell killing while minimizing systemic toxicity.
-
Circulation and Targeting: The ADC circulates in the bloodstream where the stable Glu-Val-Cit linker prevents premature release of the highly toxic MMAE payload.[1] The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells.[1]
-
Internalization: Following binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[1]
-
Lysosomal Trafficking and Cleavage: The internalized complex is trafficked to the lysosome, an acidic cellular organelle rich in degradative enzymes.[1] Within the lysosome, proteases such as cathepsin B recognize and cleave the Val-Cit dipeptide sequence of the linker.[3]
-
Payload Release and Action: Cleavage of the linker initiates the self-immolation of the PAB spacer, leading to the release of the free, unmodified MMAE into the cytoplasm of the cancer cell.[3] Free MMAE is a potent inhibitor of tubulin polymerization, which disrupts the microtubule network essential for mitotic spindle formation.[1] This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis).[1]
Data Presentation
In Vitro Cytotoxicity
The potency of ADCs is typically assessed by determining their half-maximal inhibitory concentration (IC50) in cancer cell lines.
| Cell Line | Target Antigen | ADC with this compound (IC50) | Reference ADC (e.g., Val-Cit-PAB-MMAE) (IC50) | Free MMAE (IC50) |
| Cell Line A | Antigen X High Expression | Expected in the low nM to pM range | Typically in a similar low nM to pM range | Sub-nM range |
| Cell Line B | Antigen X Low Expression | Higher nM range | Higher nM range | Sub-nM range |
| Cell Line C | Antigen Negative | > 1 µM (demonstrating specificity) | > 1 µM | Sub-nM range |
Note: IC50 values are highly dependent on the specific antibody, target antigen expression levels, cell line, and assay conditions. The above table provides a representative structure for presenting such data.
In Vivo Efficacy: Xenograft Models
The anti-tumor activity of ADCs is evaluated in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts.
| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) | Observations |
| Model A (Antigen X+) | Vehicle Control | - | 0 | Uninhibited tumor growth |
| Non-binding ADC | 3 | < 10 | Minimal effect | |
| ADC (Val-Cit-PAB-MMAE) | 3 | ~60% | Significant tumor growth inhibition | |
| ADC (this compound) | 3 | >80% (potential for complete remission) | Superior efficacy due to enhanced stability[2] |
This table is a representative example based on findings that the Glu-containing linker improves in vivo efficacy.[2] TGI is calculated at a specific time point relative to the vehicle control group.
Experimental Protocols
Protocol 1: ADC Conjugation (Thiol-Maleimide Chemistry)
This protocol describes a general method for conjugating a maleimide-functionalized this compound to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
This compound with a maleimide (B117702) group (e.g., MC-Glu-Val-Cit-PAB-MMAE)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
-
Reaction buffers and storage buffers
Procedure:
-
Antibody Reduction:
-
Prepare the mAb solution at a concentration of 2-10 mg/mL in a reaction buffer.
-
Add a calculated molar excess of TCEP to the mAb solution to achieve the desired level of disulfide bond reduction (typically targeting a drug-to-antibody ratio, DAR, of 4).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column equilibrated with a conjugation buffer (e.g., PBS with EDTA, pH 7.0).
-
-
Drug-Linker Conjugation:
-
Dissolve the maleimide-activated this compound in DMSO to prepare a stock solution.
-
Immediately after antibody reduction and purification, add the drug-linker stock solution to the reduced mAb solution. A molar excess of the drug-linker is used to drive the reaction.
-
Incubate the conjugation reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Quenching and Purification:
-
Stop the reaction by adding a molar excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purify the ADC from unreacted drug-linker and other small molecules using a desalting column or size-exclusion chromatography.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the average DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the ADC's cytotoxic activity on cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC, unconjugated antibody, and free MMAE
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a pre-determined optimal density and incubate overnight to allow for attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in complete culture medium.
-
Remove the medium from the cells and add the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software.
-
Protocol 3: In Vivo Efficacy Study (Xenograft Model)
This protocol details the evaluation of the ADC's anti-tumor activity in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line expressing the target antigen
-
Matrigel (optional)
-
ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells (typically 1-10 million cells per mouse), often mixed with Matrigel, into the flank of the mice.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
-
ADC Administration:
-
Administer the ADC, vehicle, and control antibodies to the respective groups via an appropriate route (typically intravenous).
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and mouse body weights 2-3 times per week.
-
Monitor the overall health of the animals.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze survival data using Kaplan-Meier curves.
-
Mandatory Visualizations
Caption: MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Caption: General workflow for preclinical evaluation of an ADC.
Caption: The relationship between linker stability and the therapeutic window.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of MMAE-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent, derived from the natural compound dolastatin 10, and is a widely utilized payload in ADC development.[1][2] Due to its high toxicity, MMAE cannot be administered as a standalone drug but becomes a powerful therapeutic when conjugated to an antibody that directs it to tumor cells.[]
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of MMAE-based ADCs, a critical step in their preclinical evaluation.[4] The following sections detail the mechanism of action of MMAE, protocols for key in vitro assays, and guidance on data interpretation.
Mechanism of Action of MMAE-Based ADCs
The cytotoxic effect of an MMAE-based ADC is a multi-step process that begins with the binding of the ADC to a specific antigen on the surface of a cancer cell.[] This is followed by internalization of the ADC-antigen complex, typically via endocytosis. Once inside the cell, the complex is trafficked to the lysosome, where the acidic environment and lysosomal proteases cleave the linker, releasing the active MMAE payload into the cytoplasm.[1]
Free MMAE then disrupts the cellular microtubule network by inhibiting tubulin polymerization.[5] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[5][6] A key feature of MMAE is its ability to permeate the cell membrane, allowing it to diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect".[7][8]
Signaling Pathway for MMAE-Induced Apoptosis
Caption: MMAE-based ADC mechanism of action from cell binding to apoptosis induction.
Experimental Protocols
A thorough in vitro evaluation of an MMAE-based ADC involves a panel of assays to determine its potency, mechanism of cell killing, and specificity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9]
Materials:
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
MMAE-based ADC and control antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the MMAE-based ADC and a negative control (e.g., non-binding ADC or unconjugated antibody) in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted ADC or control solutions to the respective wells.
-
Incubate the plate for a predetermined duration (e.g., 72-120 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Target Ag+ cancer cell line
-
MMAE-based ADC
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates suitable for luminescence readings
-
Luminometer
Protocol:
-
Cell Seeding and ADC Treatment:
-
Seed cells in a white-walled 96-well plate and treat with serial dilutions of the MMAE-based ADC as described in the MTT assay protocol.
-
Incubate for a duration sufficient to induce apoptosis (e.g., 24-72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis: An increase in luminescence compared to untreated cells indicates the activation of caspases 3 and 7, and thus, induction of apoptosis.
Cell Cycle Analysis
Flow cytometry analysis of DNA content using propidium (B1200493) iodide (PI) staining is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Target Ag+ cancer cell line
-
MMAE-based ADC
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol (B145695)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the MMAE-based ADC at a concentration around its IC50 value for a predetermined time (e.g., 24-48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours.[10]
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[10]
-
Analyze the samples on a flow cytometer.
-
Data Analysis: The DNA content histograms are analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of the mechanism of action of MMAE.
Bystander Effect Assay
This assay evaluates the ability of the released MMAE to kill neighboring antigen-negative cells.[8]
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)
-
MMAE-based ADC
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Co-culture Seeding:
-
Seed a mixed population of Ag+ and Ag- (GFP-expressing) cells in a 96-well plate. The ratio of the two cell types should be optimized.
-
-
ADC Treatment:
-
Treat the co-culture with serial dilutions of the MMAE-based ADC.
-
-
Imaging and Analysis:
-
After a defined incubation period (e.g., 72-120 hours), acquire images using a fluorescence microscope.
-
Quantify the number of viable GFP-positive (Ag-) cells in the presence of the ADC compared to the untreated control.
-
Data Analysis: A reduction in the number of viable Ag- cells in the presence of Ag+ cells and the ADC demonstrates the bystander effect.
Experimental Workflow
Caption: Workflow for the in vitro characterization of MMAE-based ADCs.
Data Presentation
The quantitative data generated from these assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: In Vitro Cytotoxicity (IC50) of MMAE-Based ADCs in Various Cancer Cell Lines
| ADC Target | Cell Line | Antigen Expression | Incubation Time (h) | IC50 (ng/mL) |
| HER2 | SK-BR-3 | High | 72 | 15.5 |
| HER2 | BT-474 | High | 72 | 25.2 |
| HER2 | MDA-MB-468 | Low | 72 | >1000 |
| CD30 | Karpas-299 | High | 96 | 10.8 |
| CD30 | L-540 | High | 96 | 12.3 |
| Folate Receptor | HeLa | High | 72 | 30.1 |
| Folate Receptor | HT-29 | Low | 72 | >2000 |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values will vary depending on the specific ADC, cell line, and experimental conditions.
Table 2: Apoptosis and Cell Cycle Analysis of a HER2-Targeted MMAE-ADC in SK-BR-3 Cells (72h Treatment)
| ADC Concentration (ng/mL) | % Apoptotic Cells (Annexin V+) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 5.2 ± 1.1 | 65.4 ± 3.2 | 20.1 ± 2.5 | 14.5 ± 1.8 |
| 1 | 15.8 ± 2.3 | 58.2 ± 2.9 | 18.5 ± 2.1 | 23.3 ± 2.6 |
| 10 | 45.6 ± 4.1 | 30.1 ± 3.5 | 12.3 ± 1.9 | 57.6 ± 4.8 |
| 100 | 85.3 ± 5.7 | 15.7 ± 2.1 | 5.9 ± 1.2 | 78.4 ± 6.3 |
Note: Data are represented as mean ± standard deviation and are for illustrative purposes.
Conclusion
The protocols and guidelines presented in these application notes provide a comprehensive framework for the in vitro characterization of MMAE-based ADCs. A thorough assessment of cytotoxicity, mechanism of action, and specificity is essential for the selection of lead candidates and their advancement into further preclinical and clinical development. The use of standardized and well-validated assays is crucial for generating reliable and reproducible data to support the development of these promising targeted cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Determination of Drug-to-Antibody Ratio (DAR) of MMAE ADCs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for an ADC, as it profoundly influences both its efficacy and safety profile. An optimal DAR ensures effective delivery of the cytotoxic payload to target cells, whereas a high DAR can lead to instability, aggregation, and off-target toxicity. For ADCs utilizing the highly potent antimitotic agent monomethyl auristatin E (MMAE), precise and consistent DAR determination is crucial.[1][2]
This document provides detailed application notes and protocols for the principal methods used to determine the DAR of MMAE ADCs, including UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
General Workflow for DAR Determination
The selection of a suitable method for DAR determination is contingent on various factors, such as the specific characteristics of the ADC, the required level of detail (average DAR versus distribution of drug-loaded species), and the instrumentation available. A general workflow for DAR analysis is depicted below.
Caption: General workflow for DAR determination of MMAE ADCs.
UV-Vis Spectroscopy
Principle:
UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR.[3] This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of the ADC solution at two specific wavelengths—one where the antibody primarily absorbs (280 nm) and another where the MMAE payload has a distinct absorbance maximum (around 248 nm)—the concentrations of both the antibody and the drug can be determined.[1][4] The average DAR is then calculated from the molar ratio of the drug to the antibody.[1]
Experimental Protocol for UV-Vis Spectroscopy
Materials:
-
Purified MMAE ADC sample
-
Conjugation buffer (e.g., PBS)
-
UV-transparent cuvettes (e.g., quartz)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Ensure the ADC sample is purified to remove any unconjugated drug and other impurities, for instance, by using size exclusion chromatography.[1]
-
Dilute the ADC sample with the conjugation buffer to a concentration that yields an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).[1]
-
-
Spectrophotometric Measurement:
-
Blank the spectrophotometer using the conjugation buffer.
-
Measure the absorbance of the diluted ADC sample at 280 nm (A280) and 248 nm (A248).
-
-
Data Analysis:
-
Calculate the concentration of the antibody and the drug using the following equations, which account for the absorbance contributions of both components at each wavelength:
-
CAb = (A280 - (εDrug,280 / εDrug,248) * A248) / εAb,280
-
CDrug = (A248 - (εAb,248 / εAb,280) * A280) / (εDrug,248 - (εAb,248 / εAb,280) * εDrug,280)
-
-
Calculate the average DAR:
-
Average DAR = CDrug / CAb
-
-
Quantitative Data Summary:
| Parameter | Symbol | Typical Value | Reference |
| Molar Extinction Coefficient of MMAE at 248 nm | εMMAE,248 | 15,900 L·mol-1·cm-1 | [4] |
| Molar Extinction Coefficient of MMAE at 280 nm | εMMAE,280 | 1,500 L·mol-1·cm-1 | [4] |
| Molar Extinction Coefficient of Antibody at 280 nm | εAb,280 | Varies by antibody | Antibody specific |
| Molar Extinction Coefficient of Antibody at 248 nm | εAb,248 | Varies by antibody | Antibody specific |
Hydrophobic Interaction Chromatography (HIC)
Principle:
HIC is a powerful chromatographic technique that separates molecules based on their hydrophobicity under non-denaturing conditions.[2][5] The MMAE payload is hydrophobic; therefore, the overall hydrophobicity of the ADC increases with each conjugated drug molecule.[2] This allows for the separation of ADC species with different numbers of drugs (e.g., DAR0, DAR2, DAR4, DAR6, and DAR8 for cysteine-linked ADCs).[2][6] A high-salt mobile phase promotes the binding of the ADC to the hydrophobic stationary phase, and a decreasing salt gradient is used to elute the different ADC species.[1] The weighted average DAR is calculated from the relative peak areas of the different drug-loaded species.[1]
Experimental Protocol for HIC-HPLC
Caption: Workflow for DAR determination using HIC.[7]
Materials:
-
Purified MMAE ADC sample
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[1]
-
Mobile Phase B: 75% 50 mM Sodium Phosphate, pH 7.0, 25% Isopropanol[1]
Procedure:
-
Sample Preparation:
-
HPLC Method:
-
Data Analysis:
-
Integrate the peak areas for each of the resolved species (DAR0, DAR2, DAR4, DAR6, DAR8 for cysteine-linked ADCs).[1]
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of all DAR species), where 'n' is the number of conjugated drugs.[7]
-
-
Quantitative Data Summary:
| DAR Species | Relative Abundance (%) - Example |
| DAR0 | 5.2 |
| DAR2 | 30.5 |
| DAR4 | 48.4 |
| DAR6 | 12.8 |
| DAR8 | 2.5 |
| Average DAR | ~3.5 |
| Note: This is example data; actual distribution will vary.[9] |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle:
RP-HPLC is a denaturing chromatographic technique used to determine the DAR of ADCs, particularly for cysteine-linked ADCs.[1] This method typically involves the reduction of the ADC to separate the light and heavy chains.[1] The conjugated and unconjugated chains are then separated based on their hydrophobicity. The conjugation of the hydrophobic drug-linker increases the retention time on the RP-HPLC column.[7] By quantifying the relative amounts of unconjugated and conjugated chains, the average DAR can be calculated.[7]
Experimental Protocol for RP-HPLC
Caption: Workflow for DAR determination using RP-HPLC.[7]
Materials:
-
Purified MMAE ADC sample
-
RP-HPLC column (e.g., PLRP-S)[1]
-
HPLC system with a UV detector
-
Reducing agent: Dithiothreitol (DTT)[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[1]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[1]
Procedure:
-
Sample Preparation (Reduction):
-
Incubate the ADC sample (e.g., 1 mg/mL) with 10 mM DTT at 37°C for 30 minutes to reduce the interchain disulfide bonds.[7]
-
-
HPLC Method:
-
Equilibrate the HPLC system and RP-HPLC column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).[7]
-
Inject the reduced ADC sample (10-20 µg).[7]
-
Perform a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 95% B) over 30-45 minutes at a flow rate of 0.5-1.0 mL/min.[7]
-
Monitor the elution profile at 280 nm.[7]
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the unconjugated light chain (LC), conjugated light chain (LC-Drug), unconjugated heavy chain (HC), and conjugated heavy chain (HC-Drug).
-
Calculate the average DAR using a formula that accounts for the distribution of the drug on the light and heavy chains. For a typical IgG1, the formula is:
-
Average DAR = (AreaLC-Drug1 * 1 + AreaHC-Drug1 * 1 + AreaHC-Drug2 * 2 + AreaHC-Drug3 * 3) / (Total AreaLC + Total AreaHC)
-
-
Quantitative Data Summary:
| Chain Species | Retention Time (min) - Example | Relative Abundance (%) - Example |
| Light Chain (LC) | 15.2 | 20 |
| LC-MMAE | 18.5 | 5 |
| Heavy Chain (HC) | 22.1 | 10 |
| HC-MMAE | 25.4 | 40 |
| HC-(MMAE)2 | 28.3 | 20 |
| HC-(MMAE)3 | 30.1 | 5 |
| Note: This is example data; actual retention times and distribution will vary. |
Mass Spectrometry (MS)
Principle:
Mass spectrometry provides a direct measurement of the molecular weights of the different ADC species, allowing for an unambiguous determination of the DAR distribution and average DAR.[7] This can be performed on the intact ADC (native MS) or on the reduced and deglycosylated subunits ("middle-up" approach).[10] The ADC sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the different species is measured. Deconvolution of the resulting mass spectrum provides the molecular weights of the unconjugated antibody and the various drug-conjugated forms.[7]
Experimental Protocol for LC-MS
Caption: Workflow for DAR determination using LC-MS.
Materials:
-
Purified MMAE ADC sample
-
LC-MS system (e.g., UHPLC coupled to a Q-TOF mass spectrometer)[11]
-
Reagents for reduction (DTT) and deglycosylation (PNGase F), if applicable
-
Appropriate solvents for LC separation (e.g., water/acetonitrile with formic acid)
Procedure:
-
Sample Preparation:
-
For intact mass analysis, the sample may be diluted and directly analyzed.
-
For the "middle-up" approach, the ADC is typically reduced with DTT and may be deglycosylated with an enzyme like PNGase F to simplify the mass spectrum.
-
-
LC-MS Method:
-
The prepared sample is injected into the LC-MS system.
-
Chromatographic separation (often RP-HPLC) is used to separate the different species before they enter the mass spectrometer.
-
The mass spectrometer acquires the mass-to-charge (m/z) data.
-
-
Data Analysis:
-
The raw m/z spectrum is deconvoluted to determine the molecular weights of the different species present in the sample.
-
The peaks corresponding to the naked antibody (or its subunits) and the antibody conjugated with one, two, three, etc., drug molecules are identified.
-
The average DAR is calculated based on the relative abundance of each species, similar to the HIC method.
-
Quantitative Data Summary:
| Species | Observed Mass (Da) - Example | Relative Abundance (%) - Example |
| Intact Ab (DAR0) | 148,000 | 5 |
| Intact Ab + 2 MMAE (DAR2) | 149,874 | 30 |
| Intact Ab + 4 MMAE (DAR4) | 151,748 | 50 |
| Intact Ab + 6 MMAE (DAR6) | 153,622 | 13 |
| Intact Ab + 8 MMAE (DAR8) | 155,496 | 2 |
| Average DAR | ~3.9 | |
| Note: This is example data; actual masses will depend on the specific antibody and linker. |
Conclusion
The accurate determination of the drug-to-antibody ratio is a cornerstone of ADC development and quality control.[1] UV-Vis spectroscopy offers a rapid assessment of the average DAR, while HIC, RP-HPLC, and LC-MS provide more detailed information about the distribution of different drug-loaded species.[1][12] The choice of method should be tailored to the specific needs of the analysis. By following these detailed protocols, researchers, scientists, and drug development professionals can confidently and accurately characterize their MMAE ADCs, ensuring the development of safe and effective cancer therapeutics.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. researchgate.net [researchgate.net]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. hpst.cz [hpst.cz]
- 12. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
Application Notes & Protocols: Analytical HPLC and Mass Spectrometry for Antibody-Drug Conjugate (ADC) Characterization
Audience: Researchers, scientists, and drug development professionals.
Introduction: Antibody-drug conjugates (ADCs) are a complex class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. This complexity presents significant analytical challenges, requiring a suite of robust methods to ensure product quality, consistency, and stability. This document provides detailed application notes and protocols for the characterization of ADCs using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), two cornerstone analytical techniques in the field.
Key Analytical Attributes of ADCs
A thorough characterization of an ADC involves the assessment of several critical quality attributes (CQAs). These include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a key indicator of potency and potential toxicity.
-
Distribution of Drug-Loaded Species: Understanding the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) is crucial for consistency.
-
Conjugation Site: Identifying the specific amino acid residues where the drug is attached is vital for understanding structure-activity relationships.
-
Aggregate and Fragment Levels: Monitoring the presence of high molecular weight species (aggregates) and low molecular weight species (fragments) is essential for safety and efficacy.
-
Charge Variants: Post-translational modifications and the conjugation process can introduce charge heterogeneity, which needs to be characterized.
-
Free Drug Levels: Quantifying the amount of unconjugated (free) cytotoxic drug is a critical safety assessment.
Analytical HPLC Methods for ADC Characterization
HPLC is a versatile technique used to separate and quantify different ADC species based on their physicochemical properties.
Hydrophobic Interaction Chromatography (HIC)
HIC is the gold standard for determining the DAR distribution of ADCs. It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
Experimental Protocol: HIC-HPLC for DAR Analysis
-
Column: A non-porous polymeric column with a hydrophobic stationary phase (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: A descending salt gradient from high to low salt concentration to elute the ADC species. More hydrophobic species (higher DAR) will elute later.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV at 280 nm (for the antibody) and at a wavelength specific to the drug payload if it has a suitable chromophore.
-
Data Analysis: The relative peak areas of the different eluted species are used to calculate the average DAR and the percentage of each DAR species.
Workflow for HIC-HPLC Analysis
Caption: Workflow for Drug-to-Antibody Ratio (DAR) analysis using HIC-HPLC.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a high-resolution technique used for analyzing ADC fragments, free drug, and for characterizing the ADC under denaturing conditions. It can be used for both intact and reduced ADC analysis.
Experimental Protocol: RP-HPLC for Reduced ADC Analysis
-
Sample Preparation: The ADC is reduced using a reducing agent like dithiothreitol (B142953) (DTT) to separate the light chains (LC) and heavy chains (HC).
-
Column: A C4 or C8 column is commonly used for protein separations.
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient: A linear gradient from low to high acetonitrile concentration.
-
Temperature: Elevated temperatures (e.g., 60-80 °C) are often used to improve peak shape.
-
Detection: UV at 280 nm.
-
Data Analysis: The separation of drug-conjugated LCs and HCs from their unconjugated forms provides information on the distribution of the drug.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size. It is the primary method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments).
Experimental Protocol: SEC-HPLC for Aggregate and Fragment Analysis
-
Column: A silica-based column with a defined pore size suitable for separating monoclonal antibodies and their aggregates.
-
Mobile Phase: An isocratic mobile phase, typically a physiological pH buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Flow Rate: Typically 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Data Analysis: The percentage of aggregate and fragment is calculated based on the peak areas relative to the main monomer peak.
Quantitative Data Summary for HPLC Methods
| Analytical Method | Parameter Measured | Typical Values / Observations |
| HIC-HPLC | Average DAR | 3.5 - 4.0 for cysteine-linked ADCs |
| DAR Species Distribution | DAR0 < 5%, DAR2 ~ 20-30%, DAR4 ~ 40-50%, etc. | |
| RP-HPLC (Reduced) | Drug load on LC and HC | Provides confirmation of conjugation sites |
| Free Drug | Typically < 0.1% | |
| SEC-HPLC | Aggregates | Typically < 5% |
| Fragments | Typically < 1% |
Mass Spectrometry Methods for ADC Characterization
Mass spectrometry provides detailed information on the molecular weight and structure of ADCs, offering a higher level of characterization than HPLC alone.
Intact Mass Analysis
Intact mass analysis of the ADC provides a direct measurement of the molecular weight of the different DAR species, confirming the DAR distribution obtained by HIC.
Experimental Protocol: Intact Mass Analysis via LC-MS
-
Sample Preparation: The ADC sample is often deglycosylated using an enzyme like PNGase F to simplify the mass spectrum.
-
LC System: RP-HPLC or SEC can be used for online separation prior to MS analysis.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is required.
-
Ionization: Electrospray ionization (ESI) is used to generate multiply charged ions.
-
Data Analysis: The resulting mass spectrum is deconvoluted to obtain the zero-charge mass of each ADC species.
Logical Relationship of ADC Characterization Techniques
Caption: Inter-relationship of key analytical techniques for ADC characterization.
Peptide Mapping
Peptide mapping is a powerful technique for identifying the specific conjugation sites. The ADC is digested into smaller peptides, which are then analyzed by LC-MS/MS.
Experimental Protocol: Peptide Mapping for Conjugation Site Analysis
-
Sample Preparation: The ADC is denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin).
-
LC System: A nano- or micro-flow RP-HPLC system with a C18 column is used to separate the peptides.
-
Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF) is used.
-
Data Acquisition: Data-dependent acquisition is typically used, where precursor ions are selected for fragmentation (MS/MS).
-
Data Analysis: The MS/MS spectra are searched against the protein sequence to identify the peptides. The presence of a mass shift corresponding to the drug-linker on a specific peptide confirms the conjugation site.
Quantitative Data Summary for Mass Spectrometry Methods
| Analytical Method | Parameter Measured | Typical Values / Observations |
| Intact Mass Analysis | Molecular Weight of DAR Species | Confirms integer multiples of drug-linker mass added to mAb |
| DAR Distribution | Correlates with HIC-HPLC results | |
| Peptide Mapping | Conjugation Site Occupancy | Provides percentage of conjugation at each specific site |
| PTMs | Can identify and quantify post-translational modifications |
Conclusion
The comprehensive characterization of ADCs requires an orthogonal approach, employing a variety of analytical techniques. HPLC methods such as HIC, RP-HPLC, and SEC are essential for routine analysis of key quality attributes like DAR, purity, and aggregation. Mass spectrometry, including intact mass analysis and peptide mapping, provides a deeper level of structural characterization, confirming the results from HPLC and providing critical information on conjugation sites. The protocols and data presented here serve as a guide for establishing robust analytical strategies for the development and quality control of ADCs.
Measuring Antibody-Drug Conjugate (ADC) Internalization and Trafficking: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload.[1][2] The efficacy of an ADC is critically dependent on its ability to be internalized by target cancer cells and for the payload to be released within the cell to exert its cytotoxic effect.[3][4] This process, known as internalization and intracellular trafficking, is a key determinant of an ADC's therapeutic window and overall success.[5][6] Therefore, robust and quantitative cell-based assays to measure these events are essential for the selection and optimization of ADC candidates during drug development.[7][8]
This document provides detailed application notes and experimental protocols for key cell-based assays designed to measure the internalization and trafficking of ADCs. These assays are crucial for understanding an ADC's mechanism of action, optimizing its design, and selecting promising candidates for further development.
Overview of ADC Internalization and Trafficking
The journey of an ADC from the cell surface to payload release is a multi-step process.[9][10] Initially, the ADC binds to a specific antigen on the surface of a cancer cell.[11] This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an early endosome.[6] The endosome then matures and traffics through the cell, often fusing with lysosomes.[5][8] The acidic environment and enzymatic activity within the lysosome lead to the degradation of the ADC and the release of the cytotoxic payload.[10] The released payload can then diffuse into the cytoplasm or nucleus to induce cell death.[1][2]
Key Cell-Based Assays
Several robust cell-based assays are available to quantify different stages of ADC internalization and trafficking. The choice of assay depends on the specific question being addressed, the available instrumentation, and the throughput required.
Fluorescence-Based Internalization Assay using pH-Sensitive Dyes
This assay utilizes pH-sensitive dyes, such as pHrodo™ Red, that are non-fluorescent at neutral pH but become brightly fluorescent in the acidic environment of endosomes and lysosomes.[12][13] This allows for the specific detection of internalized ADCs.
Data Presentation: Quantitative Analysis of ADC Internalization
| ADC Candidate | Target Cell Line | Incubation Time (hours) | Mean Fluorescence Intensity (MFI) | % Internalization |
| ADC-A | SK-BR-3 (HER2+++) | 1 | 1500 | 30% |
| ADC-A | SK-BR-3 (HER2+++) | 4 | 5500 | 75% |
| ADC-A | MCF-7 (HER2+) | 4 | 800 | 15% |
| Isotype Control | SK-BR-3 (HER2+++) | 4 | 200 | <5% |
Experimental Protocol: pHrodo™ Red Internalization Assay by Flow Cytometry
Materials:
-
ADC labeled with a pH-sensitive dye (e.g., pHrodo™ Red)
-
Target cells (e.g., SK-BR-3) and control cells (e.g., a low-expressing line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Plating: Seed target and control cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
ADC Incubation: Prepare serial dilutions of the pHrodo™ Red-labeled ADC and an isotype control in complete medium. Add the ADC solutions to the cells and incubate at 37°C for various time points (e.g., 1, 4, and 24 hours).
-
Cell Harvesting: After incubation, gently wash the cells twice with cold PBS.
-
Cell Detachment: Add trypsin-EDTA to each well and incubate for 5 minutes at 37°C to detach the cells.
-
Neutralization: Add complete medium to neutralize the trypsin.
-
Flow Cytometry Analysis: Transfer the cell suspension to flow cytometry tubes. Analyze the samples on a flow cytometer, exciting at an appropriate wavelength (e.g., 560 nm for pHrodo™ Red) and detecting the emission (e.g., 585 nm).
-
Data Analysis: Gate on the live cell population and determine the Mean Fluorescence Intensity (MFI) for each sample. Calculate the percentage of internalization relative to a positive control or a maximal internalization condition.[11]
High-Content Imaging for Lysosomal Co-localization
High-content imaging (HCI) allows for the visualization and quantification of ADC trafficking to specific subcellular compartments, such as lysosomes.[14][15] This is achieved by co-staining cells with a fluorescently labeled ADC and a lysosomal marker.
Data Presentation: Quantitative Co-localization Analysis
| ADC Candidate | Target Cell Line | Pearson's Correlation Coefficient (ADC & Lysosome) | Manders' Overlap Coefficient (M1: ADC in Lysosome) |
| ADC-B | NCI-N87 (HER2+++) | 0.85 | 0.92 |
| ADC-B | MDA-MB-468 (HER2-) | 0.15 | 0.21 |
| Isotype Control | NCI-N87 (HER2+++) | 0.10 | 0.18 |
Experimental Protocol: ADC and Lysosome Co-localization by HCI
Materials:
-
Fluorescently labeled ADC (e.g., with Alexa Fluor™ 488)
-
Target cells
-
Lysosomal marker (e.g., LysoTracker™ Red DND-99)
-
Hoechst 33342 (for nuclear staining)
-
Formaldehyde (B43269) solution (4%)
-
Permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS)
-
High-content imaging system
Procedure:
-
Cell Plating: Seed cells on a 96-well imaging plate and allow them to adhere.
-
ADC Incubation: Treat cells with the fluorescently labeled ADC at a predetermined concentration and incubate for the desired time.
-
Lysosomal Staining: During the last 30 minutes of ADC incubation, add the lysosomal marker to the cells.
-
Fixation: Wash the cells with PBS and fix with 4% formaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells and permeabilize with permeabilization buffer for 10 minutes.
-
Nuclear Staining: Stain the nuclei with Hoechst 33342.
-
Imaging: Acquire images using a high-content imaging system with appropriate filter sets for the ADC, lysosomal marker, and nuclear stain.
-
Image Analysis: Use image analysis software to identify cells and lysosomes. Quantify the co-localization of the ADC signal with the lysosomal marker using metrics such as Pearson's correlation coefficient or Manders' overlap coefficient.[16]
Logical Framework for Assay Selection
The selection of an appropriate assay for studying ADC internalization and trafficking depends on the specific research question.
Conclusion
The cell-based assays described in this document provide powerful tools for the quantitative analysis of ADC internalization and trafficking. By employing these methods, researchers can gain critical insights into the cellular processing of ADCs, enabling the rational design and selection of more effective and safer targeted cancer therapies. The detailed protocols and data presentation formats provided herein serve as a valuable resource for scientists in the field of ADC development.
References
- 1. adcreview.com [adcreview.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. adcreview.com [adcreview.com]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. uib.no [uib.no]
- 11. researchgate.net [researchgate.net]
- 12. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. High content imaging of lysosomal phenotypes in iPSC-derived neurons using the Opera Phenix(TM) High-conten... [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Bystander Killing Effect Assays of Cleavable Linker ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. ADCs with cleavable linkers are designed to release their cytotoxic payload upon internalization into antigen-positive (Ag+) tumor cells. A crucial characteristic of many of these ADCs is the "bystander killing effect," a phenomenon where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative (Ag-) tumor cells.[1][2] This effect is particularly significant for treating heterogeneous tumors where antigen expression can be varied.[3][4]
These application notes provide detailed protocols for in vitro assays to quantify the bystander killing effect of ADCs with cleavable linkers, methods for data analysis, and a summary of expected results based on preclinical studies.
Mechanism of Bystander Killing Effect
The bystander effect of an ADC with a cleavable linker is a multi-step process. It begins with the ADC binding to the target antigen on an Ag+ cell and subsequent internalization.[1] Inside the cell, typically within the lysosome, the cleavable linker is processed, releasing the cytotoxic payload.[5] If the payload is membrane-permeable, it can then diffuse across the cell membrane into the tumor microenvironment and be taken up by adjacent Ag- cells, inducing their apoptosis.[6]
Data Presentation: Quantitative Analysis of Bystander Effect
The following tables summarize quantitative data from in vitro studies, comparing ADCs with cleavable and non-cleavable linkers, as well as different payloads.
Table 1: In Vitro Cytotoxicity of HER2-Targeted ADCs
This table compares the cytotoxic activity (IC50) of a cleavable linker ADC (DS-8201a or T-DXd) and a non-cleavable linker ADC (T-DM1) on HER2-positive and HER2-negative cell lines in monoculture.
| Cell Line | HER2 Status | ADC | Payload (Linker) | IC50 (pM) |
| KPL-4 | Positive | DS-8201a | DXd (Cleavable) | 109.7 |
| KPL-4 | Positive | T-DM1 | DM1 (Non-cleavable) | 18.5 |
| MDA-MB-468 | Negative | DS-8201a | DXd (Cleavable) | > 10,000 |
| MDA-MB-468 | Negative | T-DM1 | DM1 (Non-cleavable) | > 10,000 |
Data adapted from a study on the bystander killing effect of DS-8201a.[7]
Table 2: Bystander Killing Effect in Co-culture
This table illustrates the viability of HER2-positive and HER2-negative cells when co-cultured and treated with different ADCs, demonstrating the bystander effect.
| Co-culture Cell Lines | Treatment (10 nM) | Viable HER2+ Cells (KPL-4) | Viable HER2- Cells (MDA-MB-468) |
| KPL-4 + MDA-MB-468 | Control | 100% | 100% |
| KPL-4 + MDA-MB-468 | DS-8201a | Significantly Reduced | Significantly Reduced |
| KPL-4 + MDA-MB-468 | T-DM1 | Significantly Reduced | No Significant Reduction |
Qualitative summary based on a study comparing DS-8201a and T-DM1.[4]
Table 3: Comparison of MMAE and MMAF Payloads
This table compares the in vitro cytotoxicity of ADCs with two different auristatin payloads, the membrane-permeable MMAE and the less permeable MMAF.
| Cell Line | HER2 Status | ADC | Payload (Linker) | IC50 (nmol/L) |
| NCI N87 | Positive | T-MMAE | MMAE (Cleavable) | Not Specified |
| NCI N87 | Positive | T-MMAF | MMAF (Cleavable) | 0.09 |
| HCT116 | Negative | T-MMAE | MMAE (Cleavable) | Not Cytotoxic |
| HCT116 | Negative | T-MMAF | MMAF (Cleavable) | Not Cytotoxic |
Data adapted from a study on auristatin derivatives.[8]
Experimental Protocols
Detailed methodologies for key experiments to assess the bystander killing effect are provided below.
Protocol 1: In Vitro Co-culture Bystander Assay
This assay is a cornerstone for evaluating the bystander effect by co-culturing antigen-positive and antigen-negative cells.[2]
Materials:
-
Antigen-positive (Ag+) cell line (e.g., SK-BR-3 for HER2)
-
Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein (e.g., GFP-MCF7 for HER2)
-
Complete cell culture medium
-
96-well plates (clear bottom for imaging)
-
ADC with a cleavable linker
-
Control ADC (e.g., with a non-cleavable linker or irrelevant antibody)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or high-content imaging system
-
Viability dye (e.g., Propidium Iodide or DAPI)
Procedure:
-
Cell Seeding:
-
On day 1, seed a mixture of Ag+ and Ag- cells in a 96-well plate.
-
Vary the ratio of Ag+ to Ag- cells (e.g., 1:1, 1:3, 3:1) to assess the impact of the proportion of target cells on the bystander effect. A common starting total cell density is 10,000 cells per well.
-
Include monoculture wells for each cell line as controls.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
On day 2, prepare serial dilutions of the test and control ADCs. The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.[9]
-
Add the ADCs to the co-culture and control wells.
-
-
Incubation:
-
Incubate the plate for a period sufficient to observe cytotoxicity, typically 72 to 96 hours.[10]
-
-
Analysis by Flow Cytometry:
-
Harvest the cells from each well by trypsinization.
-
Stain the cells with a viability dye.
-
Analyze the cell suspension using a flow cytometer.
-
Gate on the fluorescently labeled (e.g., GFP-positive) Ag- cells.
-
Within the Ag- population, quantify the percentage of dead cells (positive for the viability dye).
-
-
Data Analysis:
-
An increase in the death of Ag- cells in the co-culture wells treated with the ADC, compared to the monoculture Ag- wells and untreated co-culture wells, indicates a bystander effect.[11]
-
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the surrounding medium and is capable of killing bystander cells.[8]
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line
-
Complete cell culture medium
-
6-well and 96-well plates
-
ADC with a cleavable linker
-
Control ADC
-
Centrifuge
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a 6-well plate and allow them to adhere.
-
Treat the Ag+ cells with a high concentration of the test and control ADCs for 48-72 hours.
-
Collect the culture medium and centrifuge to remove any detached cells. The supernatant is the "conditioned medium."
-
-
Treatment of Ag- Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium from the Ag- cells and replace it with the collected conditioned medium.
-
Include controls where Ag- cells are treated with fresh medium and medium from untreated Ag+ cells.
-
-
Incubation:
-
Incubate the Ag- cells with the conditioned medium for 48-72 hours.
-
-
Analysis:
-
Measure the viability of the Ag- cells using a suitable cell viability assay.
-
-
Data Analysis:
-
A significant decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to controls, confirms the release of a cytotoxic bystander agent.[8]
-
Conclusion
The bystander killing effect is a critical attribute of ADCs with cleavable linkers, enhancing their therapeutic potential in heterogeneous tumors. The co-culture and conditioned medium transfer assays are robust methods for quantifying this effect in vitro. Careful selection of cell lines, appropriate controls, and precise analytical methods are essential for obtaining reliable and reproducible data to inform ADC development and optimization. The use of more complex models, such as 3D spheroids, can provide further insights into the bystander effect in a more physiologically relevant context.[7]
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. journals.plos.org [journals.plos.org]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for OH-Glu-Val-Cit-PAB-MMAE in Targeted Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing OH-Glu-Val-Cit-PAB-MMAE, a potent antibody-drug conjugate (ADC) linker-payload system, in targeted drug delivery research. This document outlines the mechanism of action, protocols for conjugation and evaluation, and key quantitative data to facilitate the development of novel cancer therapeutics.
Introduction to this compound
This compound is a critical component in the construction of ADCs, which are designed to selectively deliver cytotoxic agents to cancer cells.[1] This system consists of a cleavable linker (OH-Glu-Val-Cit-PAB) and a highly potent anti-mitotic agent, monomethyl auristatin E (MMAE).[1][] The linker is engineered to be stable in systemic circulation, minimizing off-target toxicity, and to be efficiently cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[3][4] Upon cleavage, the p-aminobenzyloxycarbonyl (PAB) spacer self-immolates, releasing the active MMAE payload inside the target cell.[5][6]
The released MMAE disrupts microtubule dynamics by inhibiting tubulin polymerization, a process essential for forming the mitotic spindle.[4][7][8] This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis, or programmed cell death.[7][9]
Mechanism of Action
The therapeutic efficacy of an ADC utilizing the this compound linker-payload relies on a multi-step process:
-
Circulation and Targeting : The ADC circulates in the bloodstream, and its monoclonal antibody (mAb) component specifically binds to a target antigen overexpressed on the surface of cancer cells.[5] The stable linker prevents premature release of MMAE.[5]
-
Internalization : Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[5]
-
Lysosomal Trafficking : The internalized complex is trafficked to the lysosome, an acidic organelle containing various degradative enzymes.[5][7]
-
Enzymatic Cleavage : Within the lysosome, cathepsin B and other proteases recognize and cleave the Valine-Citrulline (Val-Cit) dipeptide bond of the linker.[5][8]
-
Payload Release : Cleavage of the linker initiates the self-immolation of the PAB spacer, leading to the release of free, unmodified MMAE into the cytoplasm.[5]
-
Cytotoxic Effect : The released MMAE binds to tubulin, disrupting microtubule polymerization. This leads to G2/M phase cell cycle arrest and subsequent apoptosis.[][5][7]
-
Bystander Effect : The cell-permeable nature of MMAE allows it to diffuse out of the targeted cancer cell and kill neighboring, antigen-negative cancer cells, a phenomenon known as the "bystander effect".[7]
Visualizing the Pathways and Processes
Quantitative Data
The following tables summarize key quantitative data for ADCs utilizing the Val-Cit-PAB-MMAE linker system.
Table 1: In Vitro Cytotoxicity of vc-MMAE Constructs
| Cell Line | Target Antigen | Linker-Payload | IC50 (nM) | Reference |
| SKBR3 | HER2 | MC-vc-PAB-MMAE | 410.54 ± 4.9 | [6] |
| HEK293 | N/A | MC-vc-PAB-MMAE | 482.86 ± 6.4 | [6] |
| Ovarian Cancer Cells | VEGFR2 | Ramucirumab-mc-vc-PAB-MMAE | ~6 | [10] |
| HCT116 | N/A | MMAE | 1.6 | [11] |
| PANC-1 | N/A | MMAE | 0.8 | [11] |
Note: IC50 values can vary based on experimental conditions such as incubation time and assay method.
Table 2: In Vivo Efficacy of Anti-HER2 ADCs in a JIMT-1 Xenograft Model
| Treatment Group (3 mg/kg) | Day 0 Tumor Volume (mm³) | Day 21 Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Reference |
| Vehicle | ~150 | ~1200 | 0 | [5] |
| Val-Cit-MMAF ADC | ~150 | ~800 | ~33 | [5] |
| Glu-Val-Cit-MMAF ADC | ~150 | <100 (Complete Remission) | >100 | [5] |
Note: This study used Monomethyl Auristatin F (MMAF), a closely related auristatin derivative.[5]
Table 3: Pharmacokinetic Parameters of vc-MMAE ADCs in Humans (Pooled Data from 8 Phase 1 Studies)
| Analyte | Cmax (mean, ng/mL) | Tmax (median, days) | Reference |
| Antibody-conjugated MMAE (acMMAE) | >100-fold higher than unconjugated MMAE | ~0 (End of Infusion) | [5][12] |
| Unconjugated MMAE | 3.15 - 7.01 | 2 - 3 | [5][12] |
This data highlights the low systemic exposure to the free payload.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of ADCs utilizing the this compound linker-payload.
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes the conjugation of the linker-payload to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound (or a derivative with a reactive group for conjugation, e.g., with a maleimide (B117702) group like MC-VC-PAB-MMAE)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation : Prepare the mAb at a concentration of 5-10 mg/mL in PBS, pH 7.4. If the antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.[4]
-
Partial Reduction of Antibody :
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add a molar excess of TCEP to the antibody solution. A typical starting point is a 2.5 to 4-fold molar excess of TCEP per mole of antibody. This may require optimization to achieve the desired Drug-to-Antibody Ratio (DAR).[4]
-
Incubate the reaction mixture at 37°C for 1-2 hours.[4]
-
-
Drug-Linker Preparation : Immediately before use, dissolve the maleimide-activated linker-payload (e.g., MC-VC-PAB-MMAE) in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).[4]
-
Conjugation Reaction :
-
Add a slight molar excess of the dissolved drug-linker to the reduced antibody solution. A typical starting point is a 1.2 to 1.5-fold molar excess of the drug-linker over the TCEP used.[4]
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent antibody denaturation.[4]
-
Allow the conjugation reaction to proceed at room temperature for 1 hour with gentle mixing.[4]
-
-
Purification of the ADC :
Protocol 2: In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo)
This assay determines the potency of the ADC in killing cancer cells.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cancer cell lines
-
96-well plates
-
Cell culture medium
-
ADC and control antibody
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding : Seed target and control cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO₂ incubator.[5]
-
ADC Treatment :
-
Prepare serial dilutions of the ADC and a control antibody in cell culture medium.
-
Remove the old medium from the cell plates and add the ADC dilutions.
-
Incubate the plates for a defined period (e.g., 72-96 hours) at 37°C in a 5% CO₂ incubator.[5]
-
-
Viability Assessment :
-
For MTT Assay : Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® Assay : Follow the manufacturer's instructions to measure luminescence.
-
-
Data Analysis : Plot cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 3: In Vivo Tumor Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of the ADC in a mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Antigen-positive tumor cells
-
ADC, control antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation : Subcutaneously implant antigen-positive tumor cells into the flank of the mice.
-
Tumor Growth and Grouping : Allow tumors to grow to a predetermined size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, control antibody, ADC at various doses).
-
ADC Administration : Administer the ADC and controls to the mice, typically via intravenous injection, at the predetermined dosing schedule.
-
Tumor Measurement : Measure tumor volume with calipers 2-3 times per week.
-
Endpoint : Continue the study until tumors in the control group reach a specified size or for a predetermined duration. Euthanize mice at the end of the study and excise tumors for further analysis if desired.[5]
-
Data Analysis : Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze survival data using Kaplan-Meier curves.[5]
Conclusion
The this compound linker-payload system is a well-characterized and effective tool for the development of targeted cancer therapies.[9] Its rational design, which combines a stable yet cleavable linker with a highly potent cytotoxic payload, offers a promising approach to improving the therapeutic window of anti-cancer agents.[9] A thorough understanding of its mechanism of action and the application of robust experimental protocols are essential for researchers and scientists working to advance the field of antibody-drug conjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. herbmedpharmacol.com [herbmedpharmacol.com]
- 7. benchchem.com [benchchem.com]
- 8. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction to In Vivo Efficacy Studies for ADCs
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small molecule drug.[1] The monoclonal antibody is designed to bind to a specific antigen overexpressed on the surface of cancer cells, facilitating the delivery of the cytotoxic payload directly to the tumor.[1] This targeted approach aims to enhance the therapeutic index by maximizing the anti-tumor activity while minimizing systemic toxicity to healthy tissues.[1][2]
Preclinical in vivo efficacy studies are a critical component of the ADC development pipeline, providing essential data on the therapeutic potential and safety profile of a candidate ADC before it can proceed to clinical trials.[3][4] These studies are designed to assess the anti-tumor activity of the ADC in a living organism, typically in rodent models bearing human tumors. Key objectives of in vivo efficacy studies include determining the dose-response relationship, optimizing the dosing schedule, and evaluating the overall therapeutic window of the ADC.[5]
This document provides detailed application notes and protocols for the experimental design and execution of in vivo efficacy studies for ADCs. It is intended to guide researchers, scientists, and drug development professionals in generating robust and reproducible data to support the advancement of novel ADC candidates.
Core Concepts in ADC In Vivo Efficacy
A successful in vivo efficacy study for an ADC requires careful consideration of several key pharmacological and experimental parameters.
Pharmacokinetics (PK) and Pharmacodynamics (PD): Understanding the PK/PD relationship is crucial for interpreting efficacy data.[3] PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the ADC, while PD studies assess the biochemical and physiological effects of the ADC on the tumor.[3]
Biodistribution: These studies determine the localization and accumulation of the ADC in the tumor and various organs over time.[6] This information is vital for assessing target engagement and potential off-target toxicities.
Toxicity Assessment: A thorough evaluation of the ADC's safety profile is paramount.[7] This includes monitoring for signs of toxicity such as weight loss, changes in behavior, and hematological abnormalities.[7][8]
Therapeutic Window: This refers to the range of doses that produces the desired anti-tumor effect without causing unacceptable levels of toxicity.[3] A key goal of preclinical studies is to define a therapeutic window that can guide dose selection in clinical trials.[5]
Experimental Design and Workflow
A well-designed in vivo efficacy study follows a logical workflow from model selection to data analysis.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. toxicology.org [toxicology.org]
- 5. ichor.bio [ichor.bio]
- 6. Antibody Drug Conjugates: Preclinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. viviabiotech.com [viviabiotech.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing OH-Glu-Val-Cit-PAB-MMAE Conjugation
Welcome to the technical support center for OH-Glu-Val-Cit-PAB-MMAE antibody-drug conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance conjugation efficiency and ensure the consistent and reproducible synthesis of your ADCs.
Frequently Asked Questions (FAQs)
Q1: What is the function of each component in the this compound linker-payload?
A1: Each component of the this compound system has a distinct and crucial role in the ADC's mechanism of action:
-
OH-Glu (Glutamic Acid): The terminal glutamic acid with a free carboxylic acid (OH) serves as the attachment point for conjugation to the antibody. This carboxylic acid is typically activated, for example, as an N-hydroxysuccinimide (SuO) ester, to react with primary amines like those on lysine (B10760008) residues of the antibody.[1][2][3] The inclusion of glutamic acid can also enhance the stability of the linker in plasma.[4][5]
-
Val-Cit (Valine-Citrulline): This dipeptide is a cleavable linker specifically designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are highly expressed within tumor cells.[2][3][6][7] This ensures the targeted release of the cytotoxic payload inside the cancer cell.
-
PAB (p-aminobenzyloxycarbonyl): This is a self-immolative spacer.[2][3][6][7] Following the cleavage of the Val-Cit linker by Cathepsin B, the PAB group spontaneously decomposes, which is essential for the efficient release of MMAE in its active form.[2][3]
-
MMAE (Monomethyl Auristatin E): MMAE is a highly potent anti-mitotic agent.[8][9] It functions by inhibiting tubulin polymerization, which leads to cell cycle arrest and ultimately, apoptosis (programmed cell death) of the cancer cell.[2][7][9]
Q2: What is a typical Drug-to-Antibody Ratio (DAR) for a vc-MMAE ADC, and why is it critical?
A2: A typical average Drug-to-Antibody Ratio (DAR) for vc-MMAE ADCs is generally between 3 and 4.[3] The DAR is a critical quality attribute because it directly influences the ADC's efficacy and safety profile.[8][][11] A low DAR may lead to insufficient potency, whereas a high DAR can increase the ADC's hydrophobicity, leading to aggregation, reduced stability, and potential off-target toxicities.[3][5][6][][12]
Q3: What are the primary causes of batch-to-batch variability in conjugation efficiency?
A3: Batch-to-batch variability can stem from several factors:
-
Inaccurate Reagent Concentration: Precise determination of the antibody and linker-payload concentration is crucial for consistent molar ratios.[3]
-
Linker-Payload Instability: The activated form of the linker (e.g., SuO-ester) is sensitive to moisture and can hydrolyze over time, reducing its reactivity.[3]
-
Suboptimal Reaction Conditions: Variations in pH, temperature, and incubation time can significantly impact conjugation efficiency.[6][8]
-
Antibody Quality: Differences in antibody purity, aggregation state, or post-translational modifications between batches can affect the number of available conjugation sites.
Q4: How does maleimide (B117702) hydrolysis affect conjugation when targeting cysteines?
A4: While the primary topic is conjugation to the glutamic acid residue, it's important to understand related chemistries. For cysteine-based conjugation using maleimide linkers (like MC-VC-PAB-MMAE), the maleimide ring can undergo hydrolysis, especially at higher pH, which renders it unreactive towards thiols.[][14] This can lead to lower conjugation efficiency. Furthermore, the thioether bond formed between a maleimide and a cysteine can undergo a retro-Michael reaction, leading to deconjugation of the payload.[14][15][16][17][18] Strategies to mitigate this include using next-generation maleimides that form more stable linkages or inducing hydrolysis of the succinimide (B58015) ring post-conjugation to prevent the reverse reaction.[15][16][19]
Troubleshooting Guide
This troubleshooting guide addresses common issues encountered during the conjugation of this compound to antibodies.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
| Potential Root Cause | Recommended Troubleshooting Steps |
| 1. Inaccurate Antibody Concentration | 1a. Accurately measure the antibody concentration using a reliable method like UV-Vis spectroscopy (A280) or a BCA assay.[3]1b. Ensure the antibody solution is homogenous before concentration measurement.[3] |
| 2. Degraded/Hydrolyzed Linker-Payload | 2a. Store the activated SuO-Glu-Val-Cit-PAB-MMAE linker-drug under desiccated conditions at the recommended temperature.[3]2b. Allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation.2c. Prepare the linker-drug solution immediately before use.[3] |
| 3. Suboptimal Reaction pH | 3a. The reaction of an SuO-ester with primary amines (lysines) is most efficient at a slightly basic pH (typically 7.5-8.5).[3]3b. Verify the pH of the conjugation buffer and the final antibody solution before adding the linker-drug.[3] |
| 4. Insufficient Molar Ratio of Linker-Drug | 4a. Increase the molar ratio of the SuO-Glu-Val-Cit-PAB-MMAE to the antibody.[3]4b. It is advisable to perform small-scale optimization experiments to determine the ideal ratio for your specific antibody.[3] |
| 5. Quenching of the Reaction | 5a. Ensure that the conjugation buffer is free of primary amines (e.g., Tris) that can compete with the antibody for reaction with the SuO-ester. |
Issue 2: High Drug-to-Antibody Ratio (DAR > 4)
| Potential Root Cause | Recommended Troubleshooting Steps |
| 1. Inaccurate Antibody Concentration | 1a. Underestimation of the antibody concentration will lead to a higher effective molar ratio of the linker-drug. Re-verify the antibody concentration. |
| 2. High Molar Excess of Linker-Drug | 2a. Reduce the molar ratio of the SuO-Glu-Val-Cit-PAB-MMAE to the antibody in the conjugation reaction.[3] |
| 3. Extended Reaction Time/High Temperature | 3a. Reduce the incubation time of the conjugation reaction.3b. Consider performing the reaction at a lower temperature (e.g., 4°C) to better control the reaction rate.[8][20] |
Issue 3: Significant ADC Aggregation
| Potential Root Cause | Recommended Troubleshooting Steps |
| 1. High DAR | 1a. The hydrophobicity of the MMAE payload increases the overall hydrophobicity of the ADC, especially at high DARs, leading to aggregation.[3][5][6][12]1b. Aim for a lower target DAR by optimizing the conjugation conditions.[5]1c. Utilize purification methods like Size Exclusion Chromatography (SEC) to remove aggregates.[3] |
| 2. Unfavorable Buffer Conditions | 2a. The pH and ionic strength of the buffer can impact protein stability.[3]2b. Screen different buffer formulations, potentially including excipients like surfactants (e.g., polysorbates) or sugars, to find conditions that minimize aggregation.[5] |
| 3. Residual Organic Solvents | 3a. The linker-payload is often dissolved in an organic solvent like DMSO. High residual concentrations can promote aggregation.[2]3b. Keep the final concentration of the organic solvent in the reaction mixture low (typically <10% v/v).[8]3c. Ensure efficient removal of solvents post-conjugation using techniques like Tangential Flow Filtration (TFF) or SEC.[2] |
| 4. Freeze-Thaw Cycles | 4a. Repeated freezing and thawing can induce protein aggregation.[5]4b. Aliquot the ADC post-purification to minimize freeze-thaw cycles. |
Data Presentation
Table 1: Recommended Reaction Parameters for Lysine Conjugation
| Parameter | Typical Value/Range | Notes |
| pH | 7.5 - 8.5 | Balances amine reactivity with linker stability.[3] |
| Temperature | 4°C to 25°C | Lower temperatures can provide better control over the reaction.[20] |
| Reaction Time | 1 - 4 hours | Optimization is required based on the specific antibody and desired DAR.[1][20] |
| Molar Ratio (Linker:Ab) | 5- to 10-fold molar excess | Titrate to achieve the desired DAR. Excessive amounts can lead to aggregation.[8] |
| Organic Solvent (e.g., DMSO) | < 10% (v/v) | Minimize to prevent antibody denaturation and aggregation.[8] |
Experimental Protocols
Protocol 1: General Procedure for SuO-Glu-Val-Cit-PAB-MMAE Conjugation to Antibody Lysines
1. Antibody Preparation:
-
Prepare the monoclonal antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.5-8.5).[1][3] The buffer should be free of primary amines.
-
Accurately determine the antibody concentration.[1]
2. Linker-Payload Preparation:
-
Shortly before conjugation, dissolve the SuO-Glu-Val-Cit-PAB-MMAE linker-payload in a compatible organic solvent (e.g., DMSO) to create a stock solution.[1][8]
3. Conjugation Reaction:
-
Add the dissolved linker-payload to the antibody solution at a specific molar ratio to achieve the desired DAR (e.g., 5-10 fold molar excess).[8]
-
Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 1-4 hours) with gentle mixing.[1][20]
4. Purification of the ADC:
-
Remove the unreacted linker-payload and organic solvent using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[1]
-
Exchange the buffer to a formulation buffer suitable for storage.[1]
5. Characterization of the ADC:
-
Protein Concentration: Determine the final protein concentration using a UV-Vis spectrophotometer.[1]
-
Average DAR: Determine the average DAR using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.[1][11]
-
Aggregation Level: Assess the level of high molecular weight species by SEC.[1]
-
Identity and Integrity: Confirm the identity and integrity of the ADC by mass spectrometry.[1]
Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 18. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 19. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 20. benchchem.com [benchchem.com]
Optimizing linker stability to prevent premature payload release
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in optimizing linker stability and preventing premature payload release from drug conjugates.
Frequently Asked Questions (FAQs)
1. What are the primary factors influencing linker stability in circulation?
The stability of a linker in the bloodstream is a critical factor for the safety and efficacy of antibody-drug conjugates (ADCs).[1] Key influencing factors include:
-
Linker Chemistry : Linkers are broadly categorized as cleavable or non-cleavable.[1]
-
Cleavable linkers are designed to release the payload under specific conditions, such as the acidic environment of lysosomes or the presence of certain enzymes.[1] However, they can be susceptible to premature cleavage in plasma.[1]
-
Non-cleavable linkers are generally more stable in circulation and release the payload after the antibody is degraded within the target cell.[1][2]
-
-
Conjugation Site : The location of the linker-payload on the antibody can significantly affect stability. Conjugation at more solvent-exposed sites can lead to increased payload loss.[1]
-
Physiological Environment : Plasma pH, enzymes, and reducing agents like glutathione (B108866) can all contribute to linker cleavage.[1]
-
Payload Hydrophobicity : Highly hydrophobic payloads can lead to ADC aggregation, which can impact stability and pharmacokinetic properties.[1]
2. What are the consequences of premature payload release?
Premature release of the cytotoxic payload can lead to:
-
Off-target Toxicity : When the payload is released before reaching the target cells, it can damage healthy tissues, leading to adverse side effects.[3]
-
Reduced Therapeutic Efficacy : If the payload is released prematurely, less of it reaches the intended tumor cells, diminishing the therapeutic effect.[1]
3. What are the main types of cleavable linkers and their release mechanisms?
Cleavable linkers are designed to be stable in systemic circulation and release the payload in response to the specific conditions of the tumor microenvironment or within the target cell.[2][3] Common types include:
-
Acid-cleavable linkers (e.g., hydrazones) : These linkers are stable at the neutral pH of blood but hydrolyze in the acidic environment of endosomes and lysosomes.[2][4]
-
Protease-cleavable linkers (e.g., peptide linkers like Val-Cit) : These are cleaved by proteases, such as cathepsin B, which are often overexpressed in tumor cells.[3][4]
-
Glutathione-sensitive linkers (e.g., disulfide linkers) : These linkers are cleaved by the high intracellular concentrations of glutathione in tumor cells.[2][4]
4. When is a non-cleavable linker a better choice?
Non-cleavable linkers offer greater plasma stability compared to cleavable linkers.[2] They are a good option when the payload can still be active after the antibody is degraded in the lysosome.[5] This approach can potentially provide a wider therapeutic window.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
| Problem | Potential Cause | Suggested Solution |
| High levels of premature payload release in plasma stability assays. | Linker Instability: The chosen linker may be inherently unstable in plasma. | 1. Switch to a more stable linker type: Consider a non-cleavable linker or a more stable cleavable linker.[2] 2. Modify the linker chemistry: For example, modifying peptide linkers can make them less susceptible to plasma proteases.[1] |
| Inappropriate Conjugation Site: The linker is attached to a solvent-exposed site on the antibody. | 1. Utilize site-specific conjugation techniques: This allows for conjugation to more protected sites, shielding the linker from the surrounding environment.[3] | |
| Assay Artifacts: Experimental conditions may be causing artificial degradation. | 1. Optimize assay conditions: Ensure physiological pH (7.4) and temperature (37°C).[1] 2. Include controls: Run the experiment with the ADC in buffer alone to differentiate between plasma-mediated and inherent instability.[1] | |
| Inconsistent drug-to-antibody ratio (DAR) between batches. | Conjugation Chemistry Issues: The conjugation reaction is not well-controlled. | 1. Optimize conjugation conditions: Carefully control reaction time, temperature, and reagent concentrations. 2. Purify the ADC: Use chromatography techniques to isolate the desired DAR species. |
| ADC aggregation observed during storage or experiments. | Payload Hydrophobicity: The payload is highly hydrophobic, leading to aggregation. | 1. Introduce hydrophilic moieties: Incorporate polyethylene (B3416737) glycol (PEG) into the linker to shield the hydrophobic payload.[1] 2. Optimize the DAR: A lower DAR may reduce the propensity for aggregation, especially with hydrophobic payloads.[1] |
| Low therapeutic efficacy in vivo despite good in vitro potency. | Poor Linker Stability in vivo: The linker is being cleaved prematurely in circulation. | 1. Perform a pharmacokinetic (PK) study: Analyze plasma samples to determine the concentrations of the intact ADC, total antibody, and free payload over time.[1][6] This will provide insights into the in vivo stability. |
| Inefficient Payload Release at the Target Site: The linker is too stable and is not releasing the payload effectively within the tumor cells. | 1. Select a linker with a more appropriate release mechanism: For example, if the target cells have high levels of a specific protease, a corresponding protease-cleavable linker would be suitable.[7] |
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.
Methodology:
-
Preparation: Prepare plasma from the desired species (e.g., human, mouse).
-
Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in the plasma at 37°C.[3]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[3]
-
Analysis: Quantify the amount of intact ADC, total antibody, and released payload using methods like ELISA and LC-MS/MS.[8]
In Vivo Pharmacokinetic (PK) Study
Objective: To evaluate the in vivo stability and pharmacokinetic profile of the ADC.
Methodology:
-
Administration: Administer a single dose of the ADC to an appropriate animal model (e.g., mice).[3]
-
Sample Collection: Collect blood samples at predetermined time points.[3]
-
Plasma Preparation: Process the blood samples to isolate plasma.[1]
-
Analysis: Analyze the plasma samples to determine the concentrations of the total antibody, intact ADC, and free payload.[1]
-
Pharmacokinetic Analysis: Calculate key PK parameters such as half-life, clearance, and volume of distribution.[1]
Quantitative Data Summary
Table 1: Comparison of Linker Stability in Plasma
| Linker Type | Example | Stability in Human Plasma (Half-life) | Key Characteristics |
| Hydrazone | Acid-cleavable | ~4.4 hours at pH 5, 183 hours at pH 7[] | Stable at neutral pH, cleaves in acidic environments.[2] Can show some instability in circulation.[2] |
| Dipeptide (Val-Cit) | Protease-cleavable | High plasma stability.[3] | Cleaved by lysosomal proteases like Cathepsin B.[3] |
| Disulfide | Glutathione-sensitive | Stable in plasma. | Cleaved by high intracellular glutathione concentrations.[2] |
| Thioether (e.g., SMCC) | Non-cleavable | High plasma stability.[3] | Releases payload upon antibody degradation.[2] |
Note: Half-life values can vary depending on the specific ADC construct and experimental conditions.
Visualizations
Caption: Pathways of premature payload release in systemic circulation.
Caption: Workflow for evaluating linker stability.
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Antibody-Drug Conjugate (ADC) Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during the production of Antibody-Drug Conjugates (ADCs) and to help mitigate batch-to-batch variability.
Troubleshooting Guide
This guide addresses specific issues that may arise during ADC production, leading to batch-to-batch variability.
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
Question: We are observing significant variation in the average Drug-to-Antibody Ratio (DAR) across different production batches. What are the potential causes and how can we improve consistency?
Answer: Inconsistent DAR is a common challenge in ADC manufacturing and can stem from several factors throughout the production process. The heterogeneity of ADCs, especially those produced via non-site-specific conjugation, can lead to a mixture of species with different DARs, impacting the overall therapeutic efficacy and safety profile.[1][2][3] Key contributors to DAR variability include:
-
Raw Material Quality: Variations in the quality of the monoclonal antibody (mAb), linker, and cytotoxic payload can directly affect conjugation efficiency.[1][4] For instance, incomplete reduction of interchain disulfide bonds in the mAb can lead to fewer available conjugation sites.[5]
-
Conjugation Chemistry and Process Parameters: The choice of conjugation chemistry (e.g., lysine (B10760008) vs. cysteine-based) and reaction conditions are critical.[1][2] Fluctuations in parameters such as pH, temperature, reaction time, and reagent concentrations can significantly alter the rate and extent of conjugation.[4][5][6]
-
Analytical Method Variability: Inconsistencies in the analytical methods used to determine the DAR can also contribute to apparent batch-to-batch differences.[4][7]
Recommended Solutions:
-
Implement Rigorous Raw Material Specification and Testing: Establish strict quality control specifications for all critical starting materials, including the antibody, linker, and payload, to ensure consistency between batches.[1]
-
Optimize and Control Conjugation Process Parameters:
-
pH: Maintain a consistent and optimal pH for the chosen conjugation chemistry. For maleimide-thiol conjugation, a pH of 6.5-7.5 is typically recommended.[5][8]
-
Temperature and Time: Precisely control the reaction temperature and duration to ensure reproducible conjugation.[5]
-
Reagent Concentration: Accurately control the molar ratio of the linker-payload to the antibody.
-
-
Consider Site-Specific Conjugation: Employing site-specific conjugation techniques can produce more homogeneous ADCs with a defined DAR, thereby reducing variability.[1][9]
-
Utilize Process Analytical Technology (PAT): Implement PAT for real-time monitoring and control of critical process parameters during the conjugation reaction.[10][11][12][13] This allows for proactive adjustments to maintain consistency.
-
Standardize Analytical Methods: Ensure that the analytical methods used for DAR determination are robust, validated, and consistently applied across all batches.[4]
Issue 2: High Levels of Aggregation in the Final ADC Product
Question: Our ADC batches are showing unacceptable levels of aggregation, which varies from batch to batch. What are the primary causes of aggregation and what steps can we take to minimize it?
Answer: Aggregation is a critical quality attribute for ADCs as it can impact potency, pharmacokinetics, and immunogenicity.[2][14] The conjugation of a hydrophobic small molecule drug to an antibody can increase the propensity for aggregation.[5]
Potential Causes of Aggregation:
-
Hydrophobicity of the Payload: Highly hydrophobic payloads can induce aggregation, especially at higher DARs.[5]
-
Conjugation Process Conditions: Exposure to organic solvents, non-optimal pH, elevated temperatures, or shear stress during the conjugation and purification steps can lead to protein denaturation and aggregation.[1][2][14]
-
Buffer Composition: The composition of the formulation buffer can significantly influence the stability of the ADC.[3]
-
Purification Process: The purification steps, such as tangential flow filtration (TFF), must be carefully optimized to remove aggregates effectively without inducing further aggregation.[1]
Recommended Solutions:
-
Optimize Formulation: Screen different buffer conditions (pH, ionic strength) and consider the inclusion of excipients like arginine or polysorbates to enhance the stability of the conjugate.[8]
-
Control Conjugation Conditions:
-
Minimize the use of organic co-solvents where possible. If necessary, carefully evaluate the type and concentration to avoid antibody denaturation.[5]
-
Maintain optimal pH and temperature throughout the process.
-
-
Refine Purification Strategies: Optimize the purification process to efficiently remove aggregates while minimizing shear stress.[1]
-
Characterize and Monitor Aggregates: Utilize analytical techniques such as size exclusion chromatography (SEC) to monitor and characterize aggregate levels in every batch.[15]
Frequently Asked Questions (FAQs)
Q1: What are the main sources of batch-to-batch variability in ADC production?
A1: Batch-to-batch variability in ADC production is a multifactorial issue arising from the inherent complexity of these molecules, which combine a large biologic (antibody) with a small molecule (cytotoxic drug) via a chemical linker.[9][16][17] The primary sources of variability can be categorized as follows:
-
Starting Materials: Inconsistency in the quality of the monoclonal antibody, linker, and cytotoxic payload is a major contributor.[1][4]
-
Manufacturing Process: Variations in the conjugation process (e.g., non-site-specific methods leading to DAR heterogeneity), purification steps, and formulation can all introduce variability.[1][16][18]
-
Analytical Characterization: Differences in the analytical methods and their execution for assessing critical quality attributes (CQAs) can lead to perceived variability.[4][7]
-
Scale-Up: Processes that are consistent at a small scale may not behave the same way at a larger manufacturing scale, leading to variations.[4][16]
Q2: How does the choice of conjugation strategy (site-specific vs. non-site-specific) impact batch-to-batch consistency?
A2: The conjugation strategy significantly influences the homogeneity and consistency of the final ADC product.
-
Non-site-specific conjugation (e.g., targeting lysine or cysteine residues) often results in a heterogeneous mixture of ADC species with varying DARs and different conjugation sites.[1][3] This inherent heterogeneity can be a major source of batch-to-batch variability.[4]
-
Site-specific conjugation techniques allow for the precise attachment of the drug-linker to predetermined sites on the antibody.[1][9] This results in a more homogeneous product with a well-defined DAR, which significantly improves batch-to-batch consistency and allows for a better understanding of the structure-activity relationship.
Q3: What role does Process Analytical Technology (PAT) play in controlling ADC manufacturing?
A3: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[13] In ADC production, PAT plays a crucial role in:
-
Real-Time Monitoring: PAT tools, such as in-line spectroscopy (e.g., NIR, Raman) and chromatography (e.g., HPLC), can provide real-time data on critical process parameters and quality attributes.[10][11][19]
-
Process Understanding and Control: By continuously monitoring the process, PAT enables a deeper understanding of how process parameters affect product quality, allowing for proactive control and adjustments to be made during manufacturing to ensure consistency.[10][12]
-
Reducing Variability: The implementation of PAT helps to minimize deviations from the target product profile, thereby reducing batch-to-batch variability and improving product quality.[10]
Q4: What are the key analytical techniques for assessing ADC batch-to-batch comparability?
A4: A comprehensive panel of analytical techniques is required to assess the comparability of different ADC batches. These methods are used to evaluate various critical quality attributes (CQAs).[15][20][21]
| Critical Quality Attribute (CQA) | Analytical Technique(s) | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS) | To determine the average number of drugs conjugated to each antibody and the distribution of different DAR species.[7][15] |
| Aggregation and Size Variants | Size Exclusion Chromatography (SEC) | To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments).[15] |
| Charge Variants | Ion-Exchange Chromatography (IEX), Capillary Isoelectric Focusing (cIEF) | To assess the distribution of charge isoforms of the ADC. |
| Free Drug and Related Impurities | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS) | To quantify the amount of unconjugated payload and other process-related impurities.[20] |
| Potency | Cell-based cytotoxicity assays, Antigen binding assays (e.g., ELISA) | To evaluate the biological activity of the ADC, including its ability to bind to the target antigen and kill cancer cells.[20] |
Experimental Protocols & Methodologies
Protocol: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average drug-to-antibody ratio (DAR) of an ADC sample by separating species with different levels of drug loading based on their hydrophobicity.
Methodology:
-
Sample Preparation: Prepare the ADC sample at a concentration of 1 mg/mL in the mobile phase A.
-
Chromatographic System: Utilize an HPLC system equipped with a UV detector and a HIC column.
-
Mobile Phases:
-
Mobile Phase A: A high salt concentration buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: A low salt concentration buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for each species (corresponding to different DARs).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
-
Visualizations
Caption: Key Sources of Batch-to-Batch Variability in ADC Production.
Caption: Systematic Workflow for Troubleshooting Batch-to-Batch Variability.
References
- 1. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 2. ADC Process Development and Manufacturing (Part I): Core Components, Intermediates, and Conjugation Strategies - Creative Biogene [creative-biogene.com]
- 3. biocompare.com [biocompare.com]
- 4. pharmacompass.com [pharmacompass.com]
- 5. benchchem.com [benchchem.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Best practices for manufacturing Antibody Drug Conjugates (ADCs) :: Parexel [parexel.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. PAT Implementation For ADC Bioconjugation Processes Applications And Case Studies [bioprocessonline.com]
- 12. Process Analytical Technologies and Data Analytics for the Manufacture of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Process analytical technology - Wikipedia [en.wikipedia.org]
- 14. biopharminternational.com [biopharminternational.com]
- 15. researchgate.net [researchgate.net]
- 16. ADC Manufacturing Challenges & How CDMOs Help [piramalpharmasolutions.com]
- 17. Manufacture To Control: Considerations In CMC For Antibody-Drug Conjugates [outsourcedpharma.com]
- 18. susupport.com [susupport.com]
- 19. pharmtech.com [pharmtech.com]
- 20. adcreview.com [adcreview.com]
- 21. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Optimization of Drug-to-Antibody Ratio for Therapeutic Efficacy
Welcome to the Technical Support Center for Antibody-Drug Conjugate (ADC) development. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshooting tips, and detailed protocols for fine-tuning the drug-to-antibody ratio (DAR) for optimal therapeutic efficacy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the importance and control of the drug-to-antibody ratio in ADC development.
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it considered a Critical Quality Attribute (CQA)?
A1: The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[] It is a Critical Quality Attribute (CQA) because it directly and significantly influences the ADC's efficacy, toxicity, stability, and pharmacokinetics (PK).[2] An insufficient drug load can render the ADC ineffective, while an excessive drug load can lead to increased toxicity, faster clearance, and potential aggregation issues. Therefore, precisely controlling and monitoring the DAR is essential throughout the development and manufacturing process to ensure a consistent, safe, and effective therapeutic product.[2]
Q2: How does DAR influence the efficacy, toxicity, and pharmacokinetics of an ADC?
A2: The DAR value creates a delicate balance for the therapeutic window of an ADC:
-
Efficacy: Generally, a higher DAR delivers more cytotoxic payload to the target cell, which can lead to increased potency. However, this relationship is not always linear, as very high DAR values do not necessarily guarantee improved efficacy.[2][3]
-
Toxicity: Higher DAR values are often associated with increased systemic toxicity. This can be due to the release of the payload in circulation or off-target uptake of the more hydrophobic ADC.[2]
-
Pharmacokinetics (PK): Increasing the DAR, especially with hydrophobic payloads, can increase the overall hydrophobicity of the ADC. This can lead to faster clearance from circulation, reducing the ADC's half-life and overall exposure, potentially diminishing its therapeutic effect.[2]
Q3: What is a typical optimal DAR range?
A3: Historically, ADCs with an average DAR of 2 to 4 were favored to avoid issues with aggregation and rapid clearance.[4][5] However, some newer, highly effective ADCs, such as Enhertu (trastuzumab deruxtecan), have a high DAR of approximately 8.[2] The optimal DAR is highly dependent on the specific antibody, linker, payload, and target antigen.[6]
Q4: What are the main methods for conjugating drugs to antibodies?
A4: There are two primary approaches for conjugation:
-
Non-Specific (Stochastic) Conjugation: This traditional method targets native amino acid residues, primarily the ε-amino group of lysines or the thiol group of cysteines from reduced interchain disulfides. This process results in a heterogeneous mixture of ADC species with different DAR values and conjugation sites.[2][7]
-
Site-Specific Conjugation: This approach involves modifying the antibody to introduce specific conjugation sites. This allows for precise control over the DAR and the location of the payload, resulting in a more homogeneous and consistent ADC product.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during ADC development and DAR analysis.
| Problem | Possible Causes | Troubleshooting Steps |
| Low average DAR despite using the correct molar ratio of drug-linker to antibody. | 1. Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time can reduce conjugation efficiency.[8] 2. Antibody purity and concentration issues: The presence of protein impurities or an inaccurate antibody concentration can lead to inconsistent results.[8] 3. Interfering buffer components: Some buffer additives (e.g., Tris or azide) can interfere with the conjugation reaction. 4. Inactive drug-linker: The drug-linker complex may have degraded due to improper storage or handling.[8] | 1. Optimize reaction parameters: Systematically vary the pH, temperature, and incubation time to determine the optimal conditions for your specific antibody and drug-linker.[8] 2. Verify antibody quality: Ensure the antibody is highly pure (>95%) and accurately quantified.[8] 3. Perform buffer exchange: If the antibody buffer contains interfering substances, perform a buffer exchange into a suitable conjugation buffer.[8] 4. Confirm drug-linker activity: Use a fresh batch of the drug-linker or verify the activity of the existing stock.[8] |
| High levels of aggregation in the final ADC product. | 1. Hydrophobicity of the payload: Many cytotoxic drugs are hydrophobic, and a high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation.[8] 2. Inappropriate buffer conditions: The pH or ionic strength of the buffer may promote aggregation. 3. Harsh conjugation conditions: High temperatures or extreme pH during conjugation can denature the antibody.[8] | 1. Reduce the molar excess of the drug-linker: A lower drug-linker to antibody ratio during conjugation may result in a lower DAR and reduced aggregation.[8] 2. Optimize the formulation buffer: Screen different buffer conditions (e.g., pH, excipients) to find a formulation that minimizes aggregation.[8] 3. Use milder reaction conditions: Perform the conjugation at a lower temperature or for a shorter duration. |
| Inconsistent DAR between production batches. | 1. Variability in starting materials: Batch-to-batch differences in the antibody or drug-linker can lead to inconsistencies.[8] 2. Lack of precise control over reaction parameters: Minor variations in pH, temperature, or reaction time can impact the final DAR.[8] 3. Inconsistent purification process: Differences in the purification method can result in the enrichment of different DAR species.[8] | 1. Thoroughly characterize all starting materials: Ensure consistent quality of the antibody and drug-linker for each batch.[8] 2. Implement strict process controls: Carefully monitor and control all reaction parameters to ensure reproducibility.[8] 3. Standardize the purification protocol: Use a consistent and well-defined purification method for all batches.[8] |
| My ADC has the target DAR but shows lower than expected in vivo efficacy. | 1. Conjugation Site: For stochastic lysine (B10760008) or cysteine conjugates, the payload may be attached at sites that interfere with antigen binding, thereby reducing potency. 2. ADC Stability: The linker may be unstable in circulation, leading to premature release of the payload before the ADC reaches the tumor.[2] 3. Pharmacokinetics: The specific payload or linker could be contributing to faster clearance than anticipated.[2] 4. Drug Distribution: A high percentage of unconjugated antibody (DAR 0) will compete with the ADC for antigen binding but will have no cytotoxic effect, thus lowering overall efficacy.[2] | 1. Consider site-specific conjugation: This can prevent interference with antigen binding. 2. Evaluate linker stability: Perform in vitro plasma stability assays to assess premature payload release. 3. Conduct PK studies: Analyze the ADC's pharmacokinetic profile to determine if it has a shorter half-life than expected. 4. Optimize purification: Use techniques like HIC to separate different DAR species and enrich for the desired ones. |
Section 3: Data Summaries & Experimental Protocols
Data Presentation
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties
| Property | Low DAR (e.g., 2) | Moderate DAR (e.g., 4) | High DAR (e.g., 8) |
| Efficacy | Lower potency, may be insufficient for therapeutic effect. | Often considered a good balance between efficacy and safety for traditional ADCs.[9] | Higher potency, but can be limited by antigen availability.[2][3] |
| Toxicity | Generally lower systemic toxicity. | Moderate toxicity, often manageable. | Increased risk of systemic toxicity due to higher drug load and potential for off-target effects.[2] |
| Pharmacokinetics (PK) | Slower clearance, longer half-life, similar to the unconjugated antibody. | May have slightly faster clearance than the naked antibody. | Can have significantly faster clearance, especially with hydrophobic payloads, leading to a shorter half-life.[3][9] |
| Aggregation | Low tendency for aggregation. | Moderate risk of aggregation, dependent on the payload's hydrophobicity. | High risk of aggregation, particularly with hydrophobic payloads.[8] |
Table 2: Comparison of Common DAR Determination Methods
| Method | Principle | Advantages | Disadvantages |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (e.g., 280 nm for protein and another for the drug) to calculate the concentrations of antibody and drug.[10][] | Simple, rapid, and convenient.[] | Only provides an average DAR; does not give information on drug distribution. Can be inaccurate if the drug's absorbance spectrum overlaps with the antibody's or if free drug is present.[12] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity. Higher DAR species are more hydrophobic and have longer retention times.[10][13] | Provides information on both average DAR and the distribution of different DAR species (e.g., DAR0, DAR2, DAR4). Considered the standard for cysteine-conjugated ADCs.[10] | May not be suitable for ADCs with hydrophilic payloads. Highly hydrophobic payloads may require extensive method development.[] |
| Reversed-Phase Liquid Chromatography (RPLC) | Separates molecules based on hydrophobicity under denaturing conditions. | Can be used to estimate the average DAR. | Denaturing conditions can cause the ADC to dissociate, making it more suitable for analyzing reduced antibody fragments.[10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species by liquid chromatography and then determines their mass-to-charge ratio. | Provides accurate mass measurements for different DAR species, allowing for precise DAR calculation and identification of conjugation sites.[13] | Requires more complex instrumentation and data analysis. Can be sensitive to the complexity of the ADC mixture. |
Experimental Protocols
Protocol 1: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for determining the average DAR and drug-load distribution of an ADC using HIC.
Materials:
-
Antibody-Drug Conjugate (ADC) sample
-
HPLC system with a UV detector (280 nm)
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes at a flow rate of 0.5-1.0 mL/min.
-
Sample Injection: Inject 10-50 µg of the ADC sample onto the column.
-
Elution Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes. This will cause the different DAR species to elute based on their hydrophobicity, with the unconjugated antibody (DAR0) eluting first, followed by DAR2, DAR4, etc.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Re-equilibration: Re-equilibrate the column with 100% Mobile Phase A for the next injection.
Data Analysis:
-
Peak Identification: Identify the peaks corresponding to each DAR species (DAR0, DAR2, etc.). This may require initial characterization with mass spectrometry to confirm the identity of each peak.
-
Calculate Percent Area: Determine the percentage of the total peak area that each individual peak represents.
-
Calculate Average DAR: Use the following formula to calculate the weighted average DAR:
Average DAR = Σ (% Area of each peak × DAR of that peak) / 100
Protocol 2: General Method for Cysteine-Based ADC Conjugation
This protocol describes a two-step process for conjugating a linker-payload to a mAb via interchain cysteine residues.
Step 1: Antibody Reduction
-
Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical molar ratio is 2-5 moles of TCEP per mole of antibody.
-
Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol (-SH) groups.
-
Remove the excess TCEP using a desalting column or tangential flow filtration (TFF), exchanging the antibody into a conjugation-compatible buffer (e.g., PBS, pH 7.4).
Step 2: Drug-Linker Conjugation
-
Dissolve the maleimide-activated drug-linker in a compatible organic solvent (e.g., DMSO) and add it to the reduced antibody solution. A typical molar ratio is 5-10 moles of drug-linker per mole of antibody.
-
Incubate the reaction at room temperature or 4°C for 1-4 hours. The reaction should be performed in the dark if the payload is light-sensitive.
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide (B117702) groups on the payload.
-
Purify the resulting ADC from unconjugated payload, quencher, and other reactants. This is typically done using size exclusion chromatography (SEC) or TFF.
-
Characterize the purified ADC for average DAR, aggregation, and purity using methods like HIC (Protocol 1), SEC, and MS.
Section 4: Visualizations
This section provides visualizations of key processes and logical relationships in DAR optimization, created using the DOT language.
References
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Development, efficacy and side effects of antibody‑drug conjugates for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmiweb.com [pharmiweb.com]
- 12. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 13. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
Technical Support Center: Improving the Therapeutic Index of Val-Cit-MMAE ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the therapeutic index of Valine-Citrulline-Monomethyl Auristatin E (Val-Cit-MMAE) Antibody-Drug Conjugates (ADCs).
I. Troubleshooting Guides
This section addresses specific issues that may arise during the development and characterization of Val-Cit-MMAE ADCs.
Issue 1: High Off-Target Toxicity in Preclinical Models
Question: We are observing significant toxicity (e.g., neutropenia, hepatotoxicity) in our animal models at doses required for anti-tumor efficacy. What are the potential causes and how can we mitigate this?
Answer: High off-target toxicity with Val-Cit-MMAE ADCs is a common challenge and can stem from several factors. The primary cause is often the premature release of the highly potent MMAE payload into systemic circulation before the ADC reaches the tumor site.[1][2][3][4]
Potential Causes & Troubleshooting Strategies:
-
Linker Instability in Plasma: The Val-Cit linker, while designed for cleavage by lysosomal proteases like Cathepsin B within tumor cells, can exhibit instability in plasma.[1][2][3][5][6]
-
Interspecies Variability: Mouse plasma contains carboxylesterase 1C (CES1C), which can prematurely cleave the Val-Cit linker, a phenomenon not as prevalent in human plasma.[1][5][6][7] This can lead to an overestimation of toxicity in murine models.
-
Neutrophil Elastase: Human neutrophil elastase can also cleave the Val-Cit motif, contributing to off-target payload release and potential hematological toxicity.[1][2][3]
-
Troubleshooting:
-
Linker Modification: Consider linker designs with enhanced plasma stability. The addition of a glutamic acid residue to create a Glu-Val-Cit linker has been shown to increase stability in mouse plasma.[1][5][7] Other novel linkers, such as "exolinkers," are designed to be more resistant to premature cleavage.[2][3]
-
Plasma Stability Assays: Conduct in vitro plasma stability assays using plasma from relevant preclinical species (e.g., mouse, rat, cynomolgus monkey) and humans to quantify the rate of payload release. (See Experimental Protocol 1)
-
-
-
High Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, leading to faster clearance and non-specific uptake by organs like the liver.[1][2][3][7][8]
-
"Bystander Effect" in Healthy Tissues: The membrane-permeable nature of MMAE allows it to kill neighboring cells, which is beneficial in heterogeneous tumors but can be detrimental in healthy tissues if the payload is released prematurely.[1]
-
Troubleshooting:
-
Payload Modification: For certain applications, consider using a less permeable auristatin derivative like MMAF, which has a charged carboxyl group that limits its ability to cross cell membranes.[9]
-
-
-
Fc-Mediated Uptake: The Fc domain of the antibody can be recognized by Fc gamma receptors (FcγRs) on immune cells, leading to target-independent uptake and toxicity.[1][8]
-
Troubleshooting:
-
Fc Domain Engineering: Consider engineering the Fc domain of the antibody to reduce its binding to FcγRs.
-
-
Logical Troubleshooting Flow for High Off-Target Toxicity
Caption: Logical troubleshooting flow for high off-target toxicity.
Issue 2: Low or Inconsistent Anti-Tumor Efficacy
Question: Our Val-Cit-MMAE ADC is showing lower than expected efficacy in our in vitro or in vivo models. What could be the reasons and how can we improve it?
Answer: Suboptimal efficacy can be attributed to a variety of factors, ranging from the biological target to the physicochemical properties of the ADC.
Potential Causes & Troubleshooting Strategies:
-
Low Target Antigen Expression: The efficacy of an ADC is highly dependent on the level of antigen expression on the tumor cell surface.
-
Troubleshooting:
-
Quantify Antigen Expression: Use techniques like flow cytometry or quantitative immunohistochemistry to confirm high and homogeneous expression of the target antigen on your cell lines or in your tumor models.[10]
-
Cell Line Selection: Screen a panel of cell lines with varying antigen expression levels to establish a correlation between expression and ADC potency.[10]
-
-
-
Inefficient Internalization or Intracellular Trafficking: The ADC must be efficiently internalized and trafficked to the lysosomes for the payload to be released.[11][12]
-
Troubleshooting:
-
Internalization Assays: Perform internalization assays using fluorescently labeled antibodies to confirm that your antibody is being taken up by the target cells.
-
Lysosomal Colocalization: Use confocal microscopy to visualize the colocalization of the ADC with lysosomal markers.
-
-
-
Drug Resistance Mechanisms: Tumor cells can develop resistance to MMAE.[12][13][14][15]
-
Upregulation of Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters like P-glycoprotein (P-gp/MDR1) can actively pump MMAE out of the cell.[12][13][15]
-
Troubleshooting:
-
Test Free MMAE Sensitivity: Determine the sensitivity of your target cells to free MMAE.[10] Resistance to free MMAE may indicate the presence of efflux pumps.
-
Use MDR1 Inhibitors: In vitro, co-administration with an MDR1 inhibitor can help confirm if this is the mechanism of resistance.
-
Alternative Payloads: Consider using payloads that are not substrates for common efflux pumps.[13]
-
-
-
Poor Pharmacokinetics (PK) and Tumor Penetration: The ADC may be clearing from circulation too quickly or may not be effectively penetrating the tumor tissue.
-
Troubleshooting:
-
PK Studies: Conduct PK studies to determine the half-life of your ADC in vivo.[8][11][16]
-
Hydrophobicity Assessment: Use Hydrophobic Interaction Chromatography (HIC) to assess the hydrophobicity of your ADC. Highly hydrophobic ADCs tend to have faster clearance.[1] (See Experimental Protocol 2)
-
DAR Optimization: As mentioned previously, a lower DAR can improve the PK profile.[1]
-
-
Experimental Workflow for Investigating Low Efficacy
Caption: Experimental workflow for investigating low ADC efficacy.
Issue 3: ADC Aggregation and Instability During Storage
Question: We are observing aggregation (high molecular weight species) in our ADC preparations, especially after storage or freeze-thaw cycles. What is causing this and how can we prevent it?
Answer: ADC aggregation is a common stability issue, particularly for those containing hydrophobic payloads like MMAE.[7] Aggregation can impact efficacy, alter the PK profile, and potentially increase immunogenicity.
Potential Causes & Troubleshooting Strategies:
-
Hydrophobicity: The primary driver of aggregation for MMAE-ADCs is the hydrophobicity of the payload. This is exacerbated by a high DAR.[2][3][7]
-
Troubleshooting:
-
DAR Control: A lower DAR (e.g., 2-4) reduces hydrophobicity and the tendency to aggregate.[1][7]
-
Hydrophilic Linkers: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker can help mitigate aggregation.[9]
-
-
-
Formulation Conditions: The buffer composition, pH, and presence of excipients can significantly influence ADC stability.[7]
-
Troubleshooting:
-
Formulation Optimization: Screen different formulation buffers to find the optimal pH and ionic strength.
-
Use of Stabilizers: Include excipients such as surfactants (e.g., polysorbates), sugars (e.g., sucrose, trehalose), and amino acids (e.g., glycine, arginine) to act as stabilizers.[7]
-
-
-
Storage and Handling: Improper storage temperatures and repeated freeze-thaw cycles can induce aggregation.[7]
-
Troubleshooting:
-
Adhere to Recommended Storage: Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations or -20°C to -80°C for frozen/lyophilized forms).
-
Minimize Freeze-Thaw Cycles: Aliquot the ADC into single-use volumes to avoid repeated freezing and thawing.[7]
-
Lyophilization: For long-term storage, lyophilization is often an effective strategy to improve stability.[7]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a Val-Cit-MMAE ADC? A1: The mechanism involves a multi-step process:
-
Binding: The antibody component of the ADC selectively binds to a specific antigen on the surface of a tumor cell.[10][11]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[10][11][12]
-
Lysosomal Trafficking and Cleavage: The internalized ADC is trafficked to the lysosomes, where the acidic environment and lysosomal proteases, such as Cathepsin B, cleave the Val-Cit linker.[5][10][17]
-
Payload Release: Cleavage of the linker triggers the release of the active MMAE payload into the cytoplasm.[10][17]
-
Cytotoxic Effect: Free MMAE binds to tubulin, disrupting microtubule polymerization. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[10][]
Mechanism of Action of Val-Cit-MMAE ADC
Caption: Mechanism of action of a Val-Cit-MMAE ADC.
Q2: How does the Drug-to-Antibody Ratio (DAR) impact the therapeutic index? A2: The DAR is a critical quality attribute that significantly influences the ADC's efficacy, PK, and toxicity profile. Finding the optimal DAR is a balancing act.
| DAR Value | Hydrophobicity | Plasma Clearance | In Vivo Efficacy | Off-Target Toxicity |
| Low (e.g., 2) | Lower | Slower[1] | Potentially lower but can have an improved therapeutic index | Lower[1] |
| Optimal (e.g., 3-4) | Moderate | Moderate[1][11] | Generally optimal balance of potency and exposure[11] | Moderate |
| High (e.g., 8) | Higher[1][7] | Faster[1] | May not improve due to poor PK, but can increase toxicity | Higher[1] |
Q3: Why is my Val-Cit-MMAE ADC showing high toxicity in mice but is reported to be stable in humans? A3: This is a known species-specific difference in linker stability. Mouse plasma contains an enzyme, carboxylesterase 1c (CES1C), that can efficiently cleave the Val-Cit linker, leading to premature payload release and increased toxicity.[1][5][6][7] This enzyme is not present at the same activity level in human plasma, where the Val-Cit linker is significantly more stable.[5] This highlights the importance of using appropriate preclinical models and considering linker modifications (e.g., Glu-Val-Cit) for improved stability in murine studies.[5]
Q4: What is the "bystander effect" and is it always beneficial? A4: The bystander effect refers to the ability of a released, membrane-permeable payload like MMAE to diffuse out of the target antigen-positive cell and kill adjacent antigen-negative tumor cells. This is highly beneficial for treating heterogeneous tumors where not all cells express the target antigen. However, if the payload is released prematurely in healthy tissues, the bystander effect can contribute to off-target toxicity by killing healthy cells near the site of release.[1]
III. Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay
Purpose: To evaluate the stability of the ADC and the rate of premature payload release in plasma from different species.
Materials:
-
Test ADC and control ADC
-
Plasma (e.g., human, mouse, rat, cynomolgus monkey), cryopreserved
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system for quantification of released payload
Procedure:
-
Thaw plasma at 37°C and centrifuge to remove any cryoprecipitates.
-
Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma from each species.
-
Incubate the samples at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 1, 6, 24, 48, 96 hours).
-
Immediately stop the reaction by adding 3-4 volumes of cold protein precipitation solution to each aliquot.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
Analyze the samples by LC-MS/MS to measure the concentration of the released payload.
-
Plot the percentage of released payload against time.
Data Analysis:
-
Calculate the half-life (t½) of the ADC in plasma for each species. A shorter half-life indicates lower stability.[1]
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for ADC Characterization
Purpose: To assess the hydrophobicity profile of the ADC and determine the distribution of different drug-loaded species.
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample (typically 20-50 µg).
-
Elute the ADC using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile using UV absorbance at 280 nm.
Data Analysis:
-
The different DAR species will elute at different retention times, with higher DAR species being more hydrophobic and eluting later.
-
Integrate the peak areas for each species to determine the relative distribution and calculate the average DAR.
-
Compare the hydrophobicity profile of different ADC batches or formulations.
Protocol 3: In Vitro Bystander Effect Assay
Purpose: To assess the ability of the ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[10]
Materials:
-
Antigen-positive target cell line (e.g., stably expressing GFP)
-
Antigen-negative cell line (e.g., stably expressing RFP)
-
Cell culture medium and reagents
-
96-well plates
-
Test ADC (with cleavable linker)
-
Negative control ADC (with non-cleavable linker)
-
Flow cytometer or high-content imaging system
Procedure:
-
Create a co-culture by mixing antigen-positive (GFP+) and antigen-negative (RFP+) cells at a defined ratio (e.g., 1:5 or 1:10).
-
Seed the co-culture mixture in a 96-well plate and allow the cells to adhere overnight.
-
Treat the cells with serial dilutions of your target ADC and the non-cleavable linker ADC control.
-
Incubate for 96-120 hours.
-
Analyze the viability of each cell population separately using flow cytometry (gating on GFP+ and RFP+ populations) or high-content imaging.
-
Plot the viability of the antigen-negative (RFP+) population as a function of ADC concentration.
Data Analysis:
-
Significant killing of the antigen-negative cells in the wells treated with the cleavable linker ADC (compared to the non-cleavable control) indicates a bystander effect.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety [mdpi.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Lysosomal P-gp-MDR1 Confers Drug Resistance of Brentuximab Vedotin and Its Cytotoxic Payload Monomethyl Auristatin E in Tumor Cells [frontiersin.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. MMAE Payload Responsible for EV Resistance in Bladder Cancer | GU Oncology Now [guoncologynow.com]
- 15. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Platform model describing pharmacokinetic properties of vc-MMAE antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
How to mitigate ADC instability in mouse plasma due to carboxylesterase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Antibody-Drug Conjugate (ADC) instability in mouse plasma, specifically due to the activity of carboxylesterases.
Frequently Asked Questions (FAQs)
Q1: Why is my ADC, which is stable in human plasma, showing significant instability in mouse plasma?
A1: A common cause for this discrepancy is the presence of a specific carboxylesterase, Ces1c, in mouse plasma.[1][2] This enzyme is known to cleave certain ADC linkers, particularly the widely used valine-citrulline (Val-Cit or VC) dipeptide linker, leading to premature payload release in the mouse circulation.[1] In contrast, human plasma lacks this specific enzymatic activity, resulting in greater ADC stability.[3][4]
Q2: Which ADC linkers are most susceptible to mouse carboxylesterase activity?
A2: Valine-citrulline (VCit) and similar peptide-based linkers are highly susceptible to cleavage by mouse carboxylesterase Ces1c.[1] This can lead to rapid drug deconjugation when studying ADCs with these linkers in mouse models.
Q3: What is the impact of premature payload release in mouse models?
A3: Premature release of the cytotoxic payload in the bloodstream can lead to several issues:
-
Reduced Efficacy: The ADC may not reach the target tumor cells with a sufficient concentration of the payload, leading to an underestimation of its therapeutic potential.[4]
-
Increased Off-Target Toxicity: The freely circulating payload can cause systemic toxicity, potentially leading to adverse effects in the animal model.[]
-
Inaccurate Pharmacokinetic (PK) Data: The rapid clearance of the conjugated payload will result in a misleading pharmacokinetic profile of the ADC.[2]
Q4: Are there alternative preclinical models where this instability is not an issue?
A4: Yes, cynomolgus monkey and rat plasma have been shown to exhibit significantly lower levels of payload release compared to mouse plasma, making them potentially more suitable for preclinical assessment of ADCs with susceptible linkers.[6][7] However, mouse models are often preferred in early-stage research due to cost and convenience.
Troubleshooting Guides
Issue 1: High levels of free payload detected in mouse plasma during in vitro stability assays.
Troubleshooting Steps:
-
Confirm the Linker Chemistry: Verify that your ADC utilizes a linker known to be susceptible to mouse carboxylesterases, such as a Val-Cit linker.
-
Incorporate a Carboxylesterase Inhibitor: In your in vitro assay, include a known carboxylesterase inhibitor, such as bis(4-nitrophenyl)phosphate (BNPP), to confirm if the instability is enzyme-mediated.[8] A significant reduction in payload release in the presence of the inhibitor points to carboxylesterase activity.
-
Modify the Linker: If possible, re-engineer the ADC with a more stable linker. For example, the addition of a glutamic acid residue to the N-terminus of the Val-Cit linker (creating an EVCit linker) has been shown to dramatically improve stability in mouse plasma.[1]
-
Use Ces1c Knockout Mouse Plasma: If available, perform the in vitro stability assay using plasma from Ces1c knockout mice.[2] This will definitively determine the role of this specific enzyme in the observed instability.
Issue 2: Poor in vivo efficacy and unexpected toxicity in mouse models.
Troubleshooting Steps:
-
Assess In Vitro Plasma Stability First: Before conducting extensive in vivo studies, perform in vitro plasma stability assays with your ADC in mouse, rat, monkey, and human plasma to understand its stability profile across different species.[6][9]
-
Consider a Different Mouse Strain: While Ces1c is common in many mouse strains, its expression levels might vary. However, a more robust solution is to use a genetically engineered model.
-
Utilize Ces1c Knockout Mice: For in vivo studies with ADCs containing susceptible linkers, using Ces1c knockout (Ces1c-/-) SCID mice is a highly effective strategy.[2][10] These mice lack the problematic enzyme, leading to a pharmacokinetic profile that is more representative of what is observed in humans and monkeys.[2] This allows for a more accurate assessment of the ADC's efficacy and safety.[2][10]
-
Linker Re-design: As with the in vitro issues, redesigning the ADC with a more stable linker, such as the EVCit linker, can significantly improve in vivo performance in standard mouse models.[1]
Data Presentation
Table 1: Comparative Stability of Different ADC Linkers in Mouse Plasma
| Linker Type | % Payload Release in Mouse Plasma (after 14 days) | Reference |
| Valine-Citrulline (VCit) | > 95% | [3] |
| Serine-Valine-Citrulline (SVCit) | ~70% | [3] |
| Glutamic Acid-Valine-Citrulline (EVCit) | Almost no cleavage | [1][3] |
Table 2: In Vitro ADC Payload Release in Plasma from Different Species
| Species | % MMAE Release from Ab095–vc–MMAE ADC (after 6 days) | Reference |
| Mouse (CD1) | ~25% | [6] |
| Rat (Sprague Dawley) | 2.5% | [6][7] |
| Human | < 1% | [6][7] |
| Cynomolgus Monkey | < 1% | [6][7] |
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assessment
Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma from different species.[11]
Methodology:
-
ADC Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat, cynomolgus monkey) at 37°C.[10][11]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).[10][11]
-
Sample Storage: Immediately snap-freeze the collected plasma samples and store them at -80°C until analysis.[10]
-
Analysis: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[11] This is typically done using methods like Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the free drug or ELISA to measure the amount of conjugated antibody.[12][13][14]
Protocol 2: In Vivo ADC Pharmacokinetic Study
Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.[11]
Methodology:
-
Animal Model: Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., BALB/c mice or Ces1c-/- SCID mice).[10][11]
-
Blood Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, and 336 hours post-dose).[11]
-
Plasma Isolation: Process the blood samples to isolate plasma.
-
Bioanalysis: Analyze the plasma samples to determine the concentration of the total antibody, conjugated ADC, and free payload over time.
Visualizations
Caption: Troubleshooting workflow for ADC instability in mouse plasma.
Caption: General experimental workflow for assessing ADC plasma stability.
Caption: Decision pathway for mitigating ADC instability in mouse models.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Unraveling the Interaction between Carboxylesterase 1c and the Antibody-Drug Conjugate SYD985: Improved Translational PK/PD by Using Ces1c Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 6. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC Plasma Stability Assay [iqbiosciences.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Enhancing ADC Long-Term Stability Through Formulation Buffer Refinement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when refining formulation buffers to improve the long-term stability of Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may arise during your ADC formulation experiments.
Issue 1: Increased Aggregation Detected by Size Exclusion Chromatography (SEC) Post-Formulation
-
Question: My ADC shows a significant increase in high molecular weight species (aggregates) in my new formulation buffer when analyzed by SEC. What are the potential causes and how can I troubleshoot this?
-
Answer: Increased aggregation is a common challenge in ADC development, often stemming from the hydrophobicity of the payload and linker.[1] Here’s a systematic approach to troubleshoot this issue:
-
Review Formulation pH: The pH of your buffer is critical.[1] If the pH is near the isoelectric point (pI) of the ADC, it can lead to a neutral net charge and increased aggregation.[2][3]
-
Action: Conduct a pH screening study to identify a pH range where the ADC exhibits maximum stability and minimum aggregation.[2] This often involves formulating the ADC in a series of buffers with varying pH values (e.g., pH 4.0 to 7.5) and assessing stability under accelerated stress conditions.[2]
-
-
Evaluate Excipient Concentrations: Excipients are crucial for stabilizing ADCs.[4] Insufficient concentrations of stabilizers like sugars (sucrose, trehalose) or surfactants can fail to prevent aggregation.[2]
-
Action: Perform a formulation screen with varying concentrations of key excipients to determine the optimal level for minimizing aggregation.[2]
-
-
Assess ADC Concentration: Higher concentrations of ADCs can increase the likelihood of intermolecular interactions that lead to aggregation.[2]
-
Action: If your application allows, evaluate the effect of lowering the ADC concentration on aggregation.[2]
-
-
Consider Surfactants: Surfactants like Polysorbate 20 and Polysorbate 80 are commonly used to prevent surface-induced aggregation and stabilize ADCs against mechanical stress.[2] Polysorbate 80 may offer higher protection against aggregation and cause less structural perturbation compared to Polysorbate 20 for some monoclonal antibodies.[5]
-
Action: If not already included, consider adding a surfactant to your formulation. If a surfactant is present, you may need to optimize its concentration.
-
-
Issue 2: Changes in Drug-to-Antibody Ratio (DAR) During Storage
-
Question: I'm observing a decrease in the average DAR of my ADC during a long-term stability study. What could be causing this and how do I investigate it?
-
Answer: A decreasing DAR over time indicates instability in the linker connecting the cytotoxic drug to the antibody, leading to premature drug deconjugation.[6] This can significantly impact the efficacy and safety of the ADC.[7][8]
-
Linker Chemistry: The type of chemical bond used in the linker is a primary factor.[4] Some linkers are more susceptible to hydrolysis or other cleavage mechanisms under certain buffer conditions.
-
Action: Evaluate the inherent stability of your chosen linker chemistry in the context of your formulation buffer. If you are using a known labile linker, you may need to consider a more stable alternative.[4]
-
-
Formulation pH: The pH of the buffer can influence the rate of linker cleavage.
-
Action: Investigate the effect of pH on DAR stability. A pH optimization study, similar to that for aggregation, can help identify a pH that minimizes drug deconjugation.
-
-
Forced Degradation Studies: These studies can help predict long-term stability and identify degradation pathways.[9]
-
Action: Subject your ADC to stress conditions such as elevated temperature, high and low pH, and oxidation to accelerate degradation and analyze the change in DAR.[9]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common components of an ADC formulation buffer?
-
A1: A typical ADC formulation includes the ADC itself, a buffering agent to maintain pH stability (e.g., histidine, acetate), excipients to enhance stability (e.g., sucrose, trehalose), and a surfactant to prevent aggregation (e.g., polysorbate 80).[4] Other additives like metal ion chelators may also be included.
-
-
Q2: Why is lyophilization often used for ADC formulations?
-
Q3: What analytical methods are essential for assessing ADC stability?
-
A3: A suite of analytical techniques is necessary to monitor ADC stability. Key methods include:
-
Size Exclusion Chromatography (SEC): To quantify soluble aggregates and fragments.[2]
-
Hydrophobic Interaction Chromatography (HIC): To determine the DAR distribution.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For accurate DAR determination and identification of degradation products.[7][9]
-
-
-
Q4: How does the Drug-to-Antibody Ratio (DAR) affect ADC stability?
Data Presentation
The following tables summarize quantitative data on the effects of various formulation parameters on ADC stability.
Table 1: Effect of pH and Thermal Stress on ADC Aggregation
| Condition | Analyte | Monomer (%) | Aggregate (%) | Degradant (%) |
| Control | Trastuzumab | 99.5 | 0.5 | 0.0 |
| ADC (T-DM1) | 98.7 | 1.3 | 0.0 | |
| pH/Heat Stress * | Trastuzumab | 71.0 | 19.5 | 9.5 |
| ADC (T-DM1) | 54.0 | 35.2 | 10.8 |
*Data adapted from a study where pH stress involved shifting from pH 6.0 to 1.0, then to 10.0, and back to 6.0, followed by incubation at 60°C for 60 minutes.[12]
Table 2: Influence of Mobile Phase pH on SEC Analysis of ADCs
| ADC | Mobile Phase pH | Monomer (%) | Aggregate (%) |
| Trastuzumab Emtansine | 6.8 | 98.5 | 1.5 |
| 7.0 | 98.6 | 1.4 | |
| 7.2 | 98.6 | 1.4 | |
| 7.4 | 98.6 | 1.4 | |
| Brentuximab Vedotin | 6.8 | 97.9 | 2.1 |
| 7.0 | 97.9 | 2.1 | |
| 7.2 | 97.9 | 2.1 | |
| 7.4 | 97.9 | 2.1 |
*This table illustrates that for these specific ADCs, minor changes in the mobile phase pH during SEC analysis had a minimal impact on the measured aggregation levels.[13]
Experimental Protocols
1. Protocol for Size Exclusion Chromatography (SEC) for Aggregate Analysis
-
Objective: To quantify the percentage of monomer, aggregates, and fragments in an ADC sample.
-
Instrumentation: A bio-inert HPLC system is recommended to prevent interactions with the ADC.[12]
-
Methodology:
-
Column: Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm.[12]
-
Mobile Phase: Phosphate buffered saline (PBS), pH 7.4 (50 mM sodium phosphate, 150 mM sodium chloride).[12]
-
Flow Rate: 0.8 mL/min.[12]
-
Column Temperature: Ambient.[12]
-
Injection Volume: 10 µL.[12]
-
Detection: UV at 220 and 280 nm.[12]
-
Sample Preparation: Dilute the ADC to a final concentration of 1-2 mg/mL in the mobile phase.
-
Data Analysis: Integrate the peak areas for the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.
-
2. Protocol for Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
-
Objective: To determine the drug-to-antibody ratio (DAR) and drug load distribution of a cysteine-linked ADC.[11]
-
Methodology:
-
Column: A HIC column suitable for protein separations (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over approximately 30-60 minutes to elute species with increasing hydrophobicity (and thus higher DAR).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to an appropriate concentration.
-
Data Analysis: Identify peaks corresponding to different drug loads (DAR 0, 2, 4, etc.). Calculate the average DAR by taking the weighted average of the peak areas for each species.[11]
-
3. Protocol for LC-MS for DAR Determination
-
Objective: To accurately determine the average DAR of an ADC.
-
Methodology:
-
Sample Preparation (Reduction and Deglycosylation):
-
LC System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).[6]
-
Column: A reversed-phase column suitable for protein analysis (e.g., Agilent PLRP-S).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic content to elute the protein chains.
-
Mass Spectrometry: Acquire data in positive ion mode over an appropriate m/z range.
-
Data Analysis: Deconvolute the mass spectra to obtain the zero-charge masses of the light and heavy chains with different drug loads. Calculate the average DAR based on the relative abundance of each species.[7]
-
Visualizations
Caption: Troubleshooting workflow for addressing high ADC aggregation.
Caption: Workflow for ADC formulation development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. leukocare.com [leukocare.com]
- 5. Effect of Polysorbate 20 and Polysorbate 80 on the Higher-Order Structure of a Monoclonal Antibody and Its Fab and Fc Fragments Probed Using 2D Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hpst.cz [hpst.cz]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. Forced Degradation Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 10. youtube.com [youtube.com]
- 11. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
Validation & Comparative
Revolutionizing ADCs: A Comparative Analysis of OH-Glu-Val-Cit-PAB-MMAE and Other Linker Technologies
For Immediate Publication
Shanghai, China – December 5, 2025 – In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of linker technology is paramount to balancing efficacy and safety. This guide provides a comprehensive comparative analysis of the novel OH-Glu-Val-Cit-PAB-MMAE linker-payload system against other established ADC linkers. This report, tailored for researchers, scientists, and drug development professionals, delves into the experimental data that underscores the performance of these critical ADC components.
The stability, payload release mechanism, and physicochemical properties of an ADC are intrinsically linked to the chemical structure of its linker. The this compound system, an advancement on the well-established Val-Cit-PAB-MMAE, incorporates a glutamic acid residue to enhance its performance profile. This analysis will explore the tangible benefits of this modification and provide a comparative context with other prevalent linker technologies, including the conventional Val-Cit-PAB, β-glucuronide, and non-cleavable linkers.
Executive Summary
The ideal ADC linker must be highly stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while efficiently liberating the cytotoxic agent within the tumor microenvironment. The addition of a hydrophilic glutamic acid (Glu) residue to the Val-Cit-PAB backbone in the this compound linker addresses key limitations of its predecessor, namely hydrophobicity-induced aggregation and suboptimal in vivo stability, particularly in murine models.[1] Experimental evidence suggests that this modification leads to a superior pharmacokinetic profile and enhanced anti-tumor efficacy.[2][3]
Comparative Data on ADC Linker Performance
The following tables summarize key performance indicators for various ADC linkers based on available preclinical data.
Table 1: In Vitro Plasma Stability of Different ADC Linkers
| Linker Type | ADC Construct Example | Plasma Source | Stability Metric | Result | Reference(s) |
| Glu-Val-Cit | anti-HER2-EVCit-MMAE | Mouse | Half-life | ~12 days | [1] |
| Val-Cit | anti-HER2-VCit-MMAE | Mouse | Half-life | ~2 days | [1] |
| Val-Cit | Ab095-vc-MMAE | Mouse | % Free MMAE (after 6 days) | ~25% | [4] |
| Val-Cit | Ab095-vc-MMAE | Human | % Free MMAE (after 6 days) | <1% | [4] |
| β-Glucuronide | Not Specified | Human | Stability | High plasma stability | [5] |
| Non-cleavable | Trastuzumab-DM1 | Human | Stability | High plasma stability | [6] |
Table 2: In Vitro Cytotoxicity of MMAE-Based ADCs
| Linker Type | ADC Construct Example | Target Cell Line | IC50 (ng/mL) | Reference(s) |
| Val-Cit | cAC10-vcMMAE (DAR 4) | L-82 | 10 | [3] |
| Val-Cit | cAC10-vcMMAE (DAR 8) | L-82 | 2 | [3] |
| Non-cleavable | Trastuzumab-DM1 | JIMT-1 (HER2+) | >1000 | [6] |
| Cleavable (Val-Cit) | Trastuzumab-vc-MMAE | JIMT-1 (HER2+) | 100-500 | [6] |
Table 3: In Vivo Efficacy of ADCs with Different Linkers
| Linker Type | ADC Construct Example | Xenograft Model | Efficacy Metric | Result | Reference(s) |
| Glu-Val-Cit | Not Specified | Mouse Tumor Model | Tumor Growth Inhibition | Superior to Val-Cit variant | [3] |
| Val-Cit | Not Specified | Mouse Tumor Model | Tumor Growth Inhibition | Effective, but less than Glu-Val-Cit | [3] |
| Cleavable (Val-Cit) | Trastuzumab-vc-MMAE | NCI-N87 (gastric) | Tumor Growth Inhibition | >90% (with regression) | [6] |
| Non-cleavable | Trastuzumab-DM1 | NCI-N87 (gastric) | Tumor Growth Inhibition | ~80% | [6] |
Table 4: Physicochemical Properties of ADC Linkers
| Linker Type | Key Physicochemical Property | Impact on ADC | Reference(s) |
| Glu-Val-Cit | Increased Hydrophilicity | Reduced aggregation, improved pharmacokinetics | [7][8] |
| Val-Cit | Hydrophobic | Prone to aggregation at high DARs | [7][] |
| Val-Ala | Less Hydrophobic than Val-Cit | Reduced aggregation, suitable for high DARs | [10][11] |
| β-Glucuronide | Hydrophilic | Reduced aggregation | [5] |
Mechanism of Action and Signaling Pathways
The cytotoxic payload for the linkers in this comparison is Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent. Upon internalization of the ADC into the target cancer cell and cleavage of the linker, MMAE is released into the cytoplasm. MMAE disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7] The membrane permeability of MMAE also allows it to diffuse into neighboring tumor cells, inducing a "bystander effect" that enhances the ADC's anti-tumor activity, particularly in heterogeneous tumors.[12][13]
Mechanism of action of an MMAE-based ADC and the subsequent signaling pathway leading to apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of ADC linker technologies. The following sections outline the protocols for key experiments cited in this guide.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma by quantifying the amount of intact ADC or prematurely released payload over time.
Methodology:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C.
-
Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Quantification of Intact ADC (LC-MS):
-
The intact ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.
-
A decrease in DAR over time indicates linker cleavage and payload loss.
-
-
Quantification of Released Payload (LC-MS/MS):
-
The free payload is extracted from the plasma samples, typically through protein precipitation with an organic solvent.
-
The extracted payload is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Experimental workflow for the in vitro plasma stability assay of ADCs.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.
Methodology:
-
Model Establishment: Human tumor cells are implanted subcutaneously into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
Treatment: Mice are treated with the ADC, a vehicle control, and potentially an isotype control ADC.
-
Monitoring: Tumor volume and mouse body weight are monitored regularly.
-
Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the ADC-treated group to the control group.
In Vitro Bystander Killing Assay
Objective: To quantify the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Methodology:
-
Co-culture: Antigen-positive and antigen-negative (e.g., fluorescently labeled) cells are cultured together.
-
Treatment: The co-culture is treated with the ADC.
-
Analysis: The viability of the antigen-negative cells is assessed over time using methods like flow cytometry or fluorescence microscopy.
Conclusion
The this compound linker represents a significant advancement in ADC technology. The incorporation of a glutamic acid residue enhances the hydrophilicity of the linker, leading to reduced aggregation and improved plasma stability. These physicochemical advantages translate into superior in vivo efficacy, as demonstrated in preclinical models. While the Val-Cit linker remains a robust and clinically validated option, the enhanced profile of the Glu-Val-Cit linker makes it a compelling choice for the development of next-generation ADCs, particularly for hydrophobic payloads or when high drug-to-antibody ratios are desired. The continued refinement of linker technologies will be instrumental in unlocking the full therapeutic potential of antibody-drug conjugates in oncology.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 10. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 13. aacrjournals.org [aacrjournals.org]
A Head-to-Head Showdown: Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates In Vivo
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical design feature that profoundly influences its therapeutic index. The linker, which connects the monoclonal antibody to the cytotoxic payload, governs the stability of the ADC in circulation and the mechanism of drug release at the tumor site. This guide provides an objective in vivo comparison of the two primary classes of linkers: cleavable and non-cleavable, supported by experimental data to inform rational ADC design.
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism. Cleavable linkers are designed to be selectively broken down in the tumor microenvironment or within the cancer cell, whereas non-cleavable linkers rely on the degradation of the antibody itself to release the drug. This distinction has significant implications for an ADC's efficacy, toxicity, and pharmacokinetic profile.
Mechanisms of Action: A Tale of Two Strategies
Cleavable linkers are engineered to release their payload in response to specific triggers present in the tumor microenvironment or inside cancer cells.[1][2] These triggers include:
-
Enzymatic Cleavage: Certain proteases, such as cathepsins, are often overexpressed in tumors and can cleave specific peptide sequences (e.g., valine-citrulline) within the linker.[1]
-
pH Sensitivity: The acidic environment of endosomes and lysosomes (pH 4.5-6.5) compared to the physiological pH of blood (pH 7.4) can trigger the hydrolysis of acid-labile linkers, such as those containing a hydrazone bond.[1]
-
Reductive Cleavage: The higher intracellular concentration of reducing agents like glutathione (B108866) can cleave disulfide bonds within the linker.[1]
In contrast, non-cleavable linkers, such as the widely used succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), form a stable covalent bond between the antibody and the payload.[1] The release of the cytotoxic drug is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell.[1] This process results in the release of the payload still attached to the linker and an amino acid residue from the antibody.
A key advantage of many cleavable linkers is their ability to induce a "bystander effect."[3][4] This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells.[3][4] This is particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen. Non-cleavable linkers, on the other hand, typically do not produce a significant bystander effect as the released payload-linker-amino acid complex is often charged and less membrane-permeable.
In Vivo Performance: A Data-Driven Comparison
The choice of linker significantly impacts the in vivo performance of an ADC. The following tables summarize quantitative data from preclinical and clinical studies to provide a comparative overview. It is important to note that direct head-to-head comparisons with the same antibody and experimental conditions are limited in published literature; therefore, the data presented here is compiled from various sources.
Efficacy Data
| Linker Type | ADC Construct | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Cleavable | Trastuzumab-vc-MMAE | NCI-N87 Gastric Cancer Xenograft | 10 mg/kg, single dose | >90% (with regression) | |
| Non-cleavable | Trastuzumab-DM1 (T-DM1) | NCI-N87 Gastric Cancer Xenograft | 10 mg/kg, single dose | ~80% | |
| Cleavable | Trastuzumab-vc-MMAE | JIMT-1 Breast Cancer Xenograft | 10 mg/kg, single dose | ~70% | |
| Non-cleavable | Trastuzumab-DM1 (T-DM1) | JIMT-1 Breast Cancer Xenograft | 15 mg/kg, single dose | ~50% |
Toxicity Data
A meta-analysis of clinical trial data from 40 studies involving 7,879 patients treated with 11 different FDA-approved ADCs revealed that ADCs with cleavable linkers were associated with a higher incidence of grade ≥3 systemic toxicities compared to those with non-cleavable linkers.
| Linker Type | Number of ADCs in Analysis | Number of Patients | Patients with Grade ≥3 Toxicities |
| Cleavable | 9 | 2,985 | 47% |
| Non-cleavable | 2 | 4,894 | 34% |
Pharmacokinetic Data
Non-cleavable linkers generally exhibit higher stability in systemic circulation compared to their cleavable counterparts, which can lead to a longer plasma half-life.
| Linker Type | ADC Example | Plasma Half-life (Human) |
| Cleavable | Trastuzumab-vc-MMAE | ~2-3 days |
| Non-cleavable | Trastuzumab-DM1 (T-DM1) | ~3-4 days |
Visualizing the Pathways and Processes
To further understand the functional consequences of linker choice, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
Establishing In Vitro-In Vivo Correlation (IVIVC) for Antibody-Drug Conjugate Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective antibody-drug conjugates (ADCs) hinges on the crucial step of establishing a reliable correlation between their performance in laboratory settings (in vitro) and in living organisms (in vivo). This guide provides a comprehensive comparison of methodologies for establishing this in vitro-in vivo correlation (IVIVC) for ADC efficacy, supported by experimental data and detailed protocols.
Core Methodology: PK/PD Modeling for IVIVC
A primary approach to establishing a robust IVIVC for ADC efficacy involves pharmacokinetic/pharmacodynamic (PK/PD) modeling. This method correlates the in vitro tumor static concentration (TSCin vitro) with the in vivo tumor static concentration (TSCin vivo).
-
TSCin vitro : The theoretical concentration of an ADC that, under continuous exposure, results in no net change in the number of cancer cells in a lab culture.[1]
-
TSCin vivo : The theoretical plasma concentration of an ADC in a tumor-bearing mouse model that maintains a stable tumor volume.[1][2]
A strong linear and positive correlation between TSCin vitro and TSCin vivo indicates that the in vitro assays are predictive of the ADC's efficacy in vivo.[1][2] Studies have demonstrated a Spearman's rank correlation coefficient of 0.82 between these two parameters for a set of 19 different ADCs.[1][2] On average, the TSCin vivo was found to be approximately 27 times higher than the TSCin vitro, highlighting the importance of this correlation for predicting efficacious doses in preclinical studies.[1][2]
Experimental Workflow for Establishing IVIVC using PK/PD Modeling
Key In Vitro Assays for Predicting ADC Efficacy
Several in vitro assays are fundamental to gathering the data needed for IVIVC. These assays assess different aspects of the ADC's mechanism of action.
| Assay Type | Purpose | Key Parameters Measured |
| Cytotoxicity Assay (e.g., MTT) | To measure the ADC's ability to kill cancer cells. | IC50 (half-maximal inhibitory concentration) |
| Internalization Assay | To assess the efficiency of ADC uptake by target cells. | Percentage of internalized antibody, Mean Fluorescence Intensity (MFI) |
| Bystander Effect Assay | To evaluate the ADC's ability to kill neighboring antigen-negative cells. | Viability of co-cultured antigen-negative cells |
Detailed Experimental Protocols
Protocol: In Vitro Cytotoxicity (MTT) Assay
Objective: To determine the concentration of an ADC required to inhibit the growth of cancer cell lines by 50% (IC50).
Materials:
-
Target cancer cell lines (e.g., Trop-2 positive and negative)
-
Complete cell culture medium
-
Antibody-Drug Conjugate (ADC)
-
Control antibody (without drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody. Include wells with medium only as a blank control.
-
Incubate for a period determined by the ADC's mechanism of action (typically 72-120 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol: ADC Internalization Assay using pH-Sensitive Dyes
Objective: To quantify the internalization of an ADC into target cells.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
Antibody-Drug Conjugate (ADC) labeled with a pH-sensitive dye (e.g., pHrodo)
-
Control antibody (unlabeled)
-
96-well plates
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
Incubate overnight.
-
-
Antibody Labeling and Incubation:
-
Label the ADC with the pH-sensitive dye according to the manufacturer's protocol. These dyes are non-fluorescent at neutral pH but become fluorescent in the acidic environment of endosomes and lysosomes.[3][4]
-
Add the labeled ADC to the cells at various concentrations.
-
Incubate for different time points (e.g., 1, 4, 24 hours) at 37°C to allow for internalization.
-
-
Sample Preparation and Analysis:
-
For flow cytometry, wash the cells with PBS, detach them, and resuspend in a suitable buffer.
-
For imaging, wash the cells with PBS and add a nuclear stain if desired.
-
-
Data Acquisition and Analysis:
-
Analyze the cells using a flow cytometer or imager. The increase in fluorescence intensity corresponds to the amount of internalized ADC.
-
Quantify the percentage of fluorescent cells and the mean fluorescence intensity (MFI).
-
Key In Vivo Study for ADC Efficacy
The primary in vivo model for assessing ADC efficacy is the tumor growth inhibition (TGI) study in xenograft models.
| Study Type | Model | Purpose | Key Parameters Measured |
| Tumor Growth Inhibition (TGI) | Cell line-derived xenografts (CDX) or Patient-derived xenografts (PDX) in immunodeficient mice. | To evaluate the ADC's ability to inhibit tumor growth in a living organism. | Tumor volume, Tumor Growth Inhibition (TGI) percentage, Overall survival. |
Detailed Experimental Protocol
Protocol: In Vivo Tumor Growth Inhibition (TGI) Study
Objective: To evaluate the anti-tumor efficacy of an ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or nude mice)
-
Human cancer cell line or patient-derived tumor fragments
-
Matrigel (optional, to support tumor growth)
-
Antibody-Drug Conjugate (ADC)
-
Vehicle control (e.g., saline or PBS)
-
Calipers for tumor measurement
-
Syringes and needles for cell/fragment implantation and drug administration
Procedure:
-
Tumor Implantation:
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers and calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Randomize the mice into treatment and control groups with similar average tumor volumes.
-
-
ADC Administration:
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights two to three times per week.
-
Monitor the mice for any signs of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.
-
Analyze survival data if the study includes survival as an endpoint.
-
ADC Mechanism of Action and Signaling Pathway
The efficacy of many ADCs, such as those with deruxtecan (B607063) or MMAE payloads, relies on the induction of DNA damage and subsequent apoptosis.
Signaling Pathway for ADC-Induced Apoptosis
Comparison of IVIVC Methodologies
While PK/PD modeling is a robust approach, other methods are also employed to establish IVIVC.
| Methodology | Description | Advantages | Disadvantages |
| PK/PD Modeling | Correlates a pharmacodynamic endpoint (in vitro and in vivo TSC) with drug concentration. | Mechanistic, can predict the time course of drug effect, useful for biologics. | Can be complex to develop and requires specialized software. |
| Deconvolution/Convolution | Mathematically derives the in vivo absorption profile from plasma concentration data and correlates it with the in vitro dissolution profile.[9][10][11][12] | Well-established for small molecules, relatively straightforward. | Assumes linear pharmacokinetics, may not be suitable for complex biologics with non-linear disposition.[10][12] |
| Physiologically Based Pharmacokinetic (PBPK) Modeling | Integrates physiological, drug, and formulation data to simulate drug absorption, distribution, metabolism, and excretion.[13][14][15][16][17] | Highly mechanistic, can account for complex physiological factors, useful for predicting drug behavior in different populations.[13][14][15][16][17] | Requires extensive data for model development and validation, can be computationally intensive. |
Case Studies: In Vitro vs. In Vivo Efficacy of Marketed ADCs
| ADC | Target | In Vitro Assay (Cell Line) | In Vitro Result (IC50) | In Vivo Model | In Vivo Result (Tumor Growth Inhibition) |
| Sacituzumab Govitecan | Trop-2 | Endometrial Cancer (END(K)265) | Significantly more sensitive compared to control ADC (p=0.014 and p=0.005)[7] | END(K)265 Xenograft | Significant tumor growth inhibition compared to controls (p=0.011)[7] |
| Sacituzumab Govitecan | Trop-2 | Uterine Serous Carcinoma (Trop-2+) | Significantly more sensitive compared to control ADC (p < 0.05)[3][18] | USC Xenograft (Trop-2+) | Significant growth inhibition and increased survival (p < 0.05)[3][18] |
| Sacituzumab Govitecan | Trop-2 | Cervical Cancer (CVX8, Trop-2 high) | 3.3-fold lower IC50 compared to control ADC (p < 0.05)[19] | N/A | N/A |
| Trastuzumab Deruxtecan | HER2 | Gastric Cancer (HER2-overexpressing) | Sensitive to the ADC (p < 0.0001)[20] | N/A | N/A |
| Erbitux-vc-PAB-MMAE | EGFR | Lung Cancer (A549) | Effective inhibition of proliferation | A549 Xenograft | Effective inhibition of tumor growth via apoptosis |
Note: Direct numerical correlation of IC50 to a specific TGI percentage is complex and depends on multiple factors including the ADC's pharmacokinetics, the tumor microenvironment, and the dosing schedule. The PK/PD modeling approach using TSC provides a more direct quantitative correlation.
By employing the methodologies and protocols outlined in this guide, researchers can more effectively establish a predictive relationship between the in vitro and in vivo performance of ADC candidates, thereby accelerating the development of more effective cancer therapies.
References
- 1. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical activity of sacituzumab govitecan in TROP2-positive low-grade serous ovarian cancer patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. dspace.umh.es [dspace.umh.es]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. medium.com [medium.com]
- 7. Sacituzumab govitecan, an antibody‐drug conjugate targeting trophoblast cell‐surface antigen 2, shows cytotoxic activity against poorly differentiated endometrial adenocarcinomas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. archives.ijper.org [archives.ijper.org]
- 10. Deconvolution and IVIVC: Exploring the Role of Rate-Limiting Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kinampark.com [kinampark.com]
- 12. Comparison of Deconvolution-Based and Absorption Modeling IVIVC for Extended Release Formulations of a BCS III Drug Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Physiologically Based Pharmacokinetic (PBPK) Model for Simulating the Disposition of Antibody Drug Conjugates - Simulations Plus [simulations-plus.com]
- 14. Physiologically based pharmacokinetic modeling as a tool to predict drug interactions for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Whole body Physiologically based Pharmacokinetic Model for Antibody drug conjugates - model development and validation in rat [page-meeting.org]
- 16. researchgate.net [researchgate.net]
- 17. journal.mdji.org [journal.mdji.org]
- 18. In vitro and in vivo activity of sacituzumab govitecan, an antibody-drug conjugate targeting trophoblast cell-surface antigen 2 (Trop-2) in uterine serous carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. DOT Language | Graphviz [graphviz.org]
Validating Target-Specific Cell Killing of ADCs in Co-Culture Models: A Comparative Guide
The development of effective Antibody-Drug Conjugates (ADCs) hinges on their ability to selectively eliminate antigen-expressing (target) tumor cells while minimizing harm to surrounding healthy, antigen-negative (bystander) cells. Co-culture models, which mimic the heterogeneity of the tumor microenvironment, are indispensable tools for validating this target-specific cytotoxicity. This guide provides a comparative overview of key experimental approaches for assessing ADC efficacy and specificity in co-culture systems, complete with detailed protocols and supporting data.
Comparison of Key Methodologies
Several techniques can be employed to quantify the cytotoxic effects of ADCs in a co-culture setting. The choice of method often depends on the specific question being addressed, throughput requirements, and available instrumentation. Below is a comparison of common assays.
| Assay Type | Principle | Advantages | Disadvantages | Typical Readout |
| MTT/XTT Assay | Measures metabolic activity as an indicator of cell viability. Live cells reduce tetrazolium salts to colored formazan (B1609692) products.[1][2][3] | - Simple and cost-effective- High-throughput compatible | - Does not distinguish between target and bystander cell viability without prior cell separation.- Can be confounded by changes in metabolic rate. | Absorbance at 570 nm.[1] |
| Fluorescence-Based Viability Assay | Utilizes fluorescently labeled cells (e.g., GFP-expressing bystander cells) to differentiate between cell populations.[1][2] | - Allows for specific quantification of target vs. bystander cell viability.- Can be adapted for high-throughput screening. | - Requires genetic modification of one cell line.- Potential for spectral overlap if multiple fluorescent reporters are used. | Fluorescence intensity (e.g., 485/535 nm for GFP).[1] |
| LDH Release Assay | Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[4] | - Non-radioactive and relatively simple.- Reflects irreversible cell death (membrane rupture). | - Does not inherently distinguish between target and bystander cell death.- Signal can be influenced by cell density and assay timing. | Absorbance at 490 nm.[4] |
| High-Content Imaging (HCI) | Automated microscopy and image analysis to quantify various cellular parameters, including cell number, apoptosis, and morphology of different cell populations labeled with distinct fluorescent markers.[5][6][7] | - Provides rich, multi-parametric data at the single-cell level.- Enables spatial analysis of cell-cell interactions.- Can distinguish between target and bystander effects. | - Requires specialized instrumentation and software.- Lower throughput compared to plate reader-based assays. | Fluorescent intensity, cell count, morphological features. |
| Flow Cytometry | Allows for the simultaneous analysis of multiple parameters on a single-cell basis, including viability, apoptosis, and cell surface marker expression.[2][8][9] | - High-throughput and provides quantitative data on distinct cell populations.- Can measure multiple markers of cell death (e.g., Annexin V, 7-AAD). | - Requires cell detachment, which can affect cell viability and introduce artifacts.- Instrumentation can be expensive. | Percentage of live/dead cells, apoptotic cells. |
Experimental Data: Comparing ADC Performance
The following tables summarize hypothetical experimental data illustrating how the above-mentioned assays can be used to compare the performance of different ADCs.
Table 1: In Vitro Cytotoxicity of Anti-HER2 ADCs in Monoculture and Co-culture
This table showcases the differential cytotoxicity of two hypothetical anti-HER2 ADCs, one with a bystander effect (ADC-A) and one without (ADC-B), on HER2-positive (SK-BR-3) and HER2-negative (MCF-7) breast cancer cell lines.
| ADC | Cell Line | Assay | IC50 (nM) |
| ADC-A | SK-BR-3 (HER2+) | MTT | 1.5 |
| ADC-A | MCF-7 (HER2-) | MTT | >1000 |
| ADC-B | SK-BR-3 (HER2+) | MTT | 2.0 |
| ADC-B | MCF-7 (HER2-) | MTT | >1000 |
| ADC-A | MCF-7-GFP (in co-culture with SK-BR-3) | Fluorescence | 50 |
| ADC-B | MCF-7-GFP (in co-culture with SK-BR-3) | Fluorescence | >1000 |
Data is illustrative. Actual IC50 values will vary depending on the specific ADC, cell lines, and experimental conditions.
Table 2: Comparison of ADC Efficacy in 2D vs. 3D Spheroid Models
3D spheroid models offer a more physiologically relevant system to evaluate ADC efficacy, often revealing differences in potency compared to traditional 2D cultures.[10][11][12]
| ADC | Model | Cell Line | IC50 (nM) |
| T-DM1 | 2D Monolayer | SKOV3 | 3.2[13] |
| T-DM1 | 3D Spheroid | SKOV3 | Not reached (less than 50% viability reduction)[13] |
| T-vcMMAE | 2D Monolayer | SKOV3 | 1.02[13] |
| T-vcMMAE | 3D Spheroid | SKOV3 | Not reached (less than 50% viability reduction)[13] |
Data adapted from a study comparing T-DM1 and T-vcMMAE in 2D and 3D cultures of SKOV3 cells.[13] The reduced sensitivity in 3D models highlights the importance of these systems in predicting in vivo efficacy.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Co-culture Bystander Effect Assay using GFP-Labeled Cells
This protocol is designed to specifically measure the killing of antigen-negative bystander cells in the presence of antigen-positive target cells.[1][2]
Materials:
-
Antigen-positive (Ag+) target cell line (e.g., N87)
-
Antigen-negative (Ag-) bystander cell line stably expressing Green Fluorescent Protein (GFP) (e.g., MCF7-GFP)
-
Complete cell culture medium
-
96-well black, clear-bottom tissue culture plates
-
ADC of interest
-
Fluorescence plate reader
Procedure:
-
Seed a mixture of Ag+ and GFP-Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1) in 100 µL of complete medium. As a control, seed GFP-Ag- cells alone. A typical total cell density is 10,000 cells/well.
-
Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.
-
Incubate the plate for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).[14]
-
Measure the GFP fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[1]
-
Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A significant decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[14]
Protocol 2: 3D Spheroid Cytotoxicity Assay
This protocol outlines a method for assessing ADC cytotoxicity in a more physiologically relevant 3D model.[15][16]
Materials:
-
Cancer cell line of interest (e.g., SKOV3)
-
Ultra-low attachment 96-well round-bottom plates
-
Complete cell culture medium
-
ADC of interest
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminescence plate reader
Procedure:
-
Seed cells in ultra-low attachment 96-well plates at a density that promotes the formation of a single spheroid per well (e.g., 1,000-5,000 cells/well).
-
Incubate for 48-72 hours to allow for spheroid formation.
-
Treat the spheroids with serial dilutions of the ADC.
-
Incubate for an appropriate duration (e.g., 7 days).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Shake the plate for 15 minutes to facilitate spheroid lysis and reagent mixing.[15]
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizing ADC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) illustrate key processes in ADC validation.
Caption: Mechanism of action for a target-specific ADC with a potential bystander effect.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. criver.com [criver.com]
- 6. Tools and Protocols for High-Content Imaging and Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. o2hdiscovery.co [o2hdiscovery.co]
- 8. researchgate.net [researchgate.net]
- 9. stemcell.com [stemcell.com]
- 10. Cytotoxic and molecular differences of anticancer agents on 2D and 3D cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Cell Culture Comparsion: 2D vs. 3D - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. 3-Dimensional Culture Systems for Anti-Cancer Compound Profiling and High-Throughput Screening Reveal Increases in EGFR Inhibitor-Mediated Cytotoxicity Compared to Monolayer Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Image-based 3D cell culture cytotoxicity assay [protocols.io]
Benchmarking a Novel ADC: A Comparative Analysis Against Adcetris® and Polivy®
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating a novel antibody-drug conjugate (ADC), "Novanib-ADC," against the approved and clinically validated ADCs, Adcetris® (brentuximab vedotin) and Polivy® (polatuzumab vedotin). This document outlines key benchmarking parameters, presents hypothetical yet plausible comparative data, and details essential experimental protocols to support a rigorous evaluation.
Introduction to the Antibody-Drug Conjugates
Antibody-drug conjugates are a class of targeted therapies designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing exposure to healthy tissues.[1] This is achieved by linking a monoclonal antibody, which targets a specific tumor-associated antigen, to a cytotoxic payload via a stable linker. The success of an ADC hinges on the interplay between the antibody's specificity, the linker's stability and cleavage characteristics, and the potency of the payload.[1][2]
-
Adcetris® (Brentuximab vedotin): An ADC targeting CD30, a protein expressed on the surface of Hodgkin lymphoma and systemic anaplastic large cell lymphoma cells.[3][4][5] It is composed of a chimeric anti-CD30 antibody, a protease-cleavable linker, and the microtubule-disrupting agent monomethyl auristatin E (MMAE).[4][6][7]
-
Polivy® (Polatuzumab vedotin): This ADC targets CD79b, a component of the B-cell receptor present on the surface of malignant B-cells.[8][9][10][11] Similar to Adcetris, it utilizes a protease-cleavable linker to deliver the cytotoxic payload MMAE.[8][10]
-
Novanib-ADC (Hypothetical): A novel, investigational ADC targeting the c-MET receptor, a receptor tyrosine kinase often overexpressed in a variety of solid tumors.[12][13][14] Dysregulated c-MET signaling can drive tumor cell proliferation, survival, and invasion.[13][14] Novanib-ADC is composed of a humanized anti-c-MET antibody, a novel enzyme-cleavable linker, and a potent topoisomerase I inhibitor payload.
Comparative Data Summary
The following tables provide a comparative overview of the key characteristics and performance metrics of Adcetris, Polivy, and the hypothetical Novanib-ADC.
Table 1: ADC Characteristics
| Feature | Adcetris® (Brentuximab vedotin) | Polivy® (Polatuzumab vedotin) | Novanib-ADC (Hypothetical) |
|---|---|---|---|
| Target Antigen | CD30[3][4][5] | CD79b[8][9][10] | c-MET |
| Antibody | Chimeric IgG1 | Humanized IgG1 | Humanized IgG1 |
| Payload | Monomethyl auristatin E (MMAE)[6][7] | Monomethyl auristatin E (MMAE)[8][9] | Topoisomerase I Inhibitor |
| Mechanism of Action | Microtubule disruption, G2/M cell cycle arrest, apoptosis[4][6][15] | Microtubule disruption, apoptosis[8][9] | DNA damage, apoptosis |
| Linker | Protease-cleavable (valine-citrulline)[6] | Protease-cleavable (maleimidocaproyl-valine-citrulline)[8] | Enzyme-cleavable |
Table 2: Preclinical Efficacy (Hypothetical Data)
| Parameter | Adcetris® | Polivy® | Novanib-ADC |
|---|---|---|---|
| Target Cell Line | KARPAS-299 (CD30+) | SU-DHL-4 (CD79b+) | MKN-45 (c-MET+) |
| In Vitro IC50 | ~5 ng/mL | ~10 ng/mL | ~2 ng/mL |
| Bystander Killing | Yes[6][7] | Yes[8] | Yes |
| In Vivo Tumor Growth Inhibition (Xenograft Model) | 85% | 75% | 90% |
Table 3: Clinical Efficacy Overview (Selected Indications)
| ADC | Indication | Overall Response Rate (ORR) | Complete Remission (CR) | Source |
|---|---|---|---|---|
| Adcetris® | Relapsed/Refractory Hodgkin Lymphoma | 75% | 34% | [5] |
| Relapsed/Refractory sALCL | 86% | 57% | [5] | |
| Polivy® + BR | Relapsed/Refractory DLBCL | 63% | 40% | [16] |
| Polivy® + R-CHP | Previously Untreated DLBCL | - | 78% |[17] |
Table 4: Common Adverse Reactions (≥20%)
| Adverse Reaction | Adcetris® | Polivy® |
|---|---|---|
| Peripheral Neuropathy | Yes[18] | Yes[19][20] |
| Neutropenia | Yes[18] | Yes[10] |
| Fatigue | Yes[18] | Yes[10] |
| Nausea | Yes[18] | Yes |
| Diarrhea | Yes[18] | Yes[10] |
| Anemia | Yes[18] | Yes[10] |
| Thrombocytopenia | Yes[18] | Yes[10] |
| Upper Respiratory Tract Infection | Yes[18] | - |
| Pyrexia (Fever) | Yes[18] | Yes[10] |
| Rash | Yes[18] | - |
| Cough | Yes[18] | - |
| Vomiting | Yes[18] | - |
| Decreased Appetite | - | Yes[10] |
| Pneumonia | - | Yes[10] |
Detailed Experimental Protocols
Rigorous preclinical evaluation is essential for determining the potential of a novel ADC.[21] The following are detailed methodologies for key benchmarking experiments.
3.1. In Vitro Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADCs on target-expressing cancer cell lines.
-
Methodology:
-
Seed target-positive (e.g., MKN-45 for Novanib-ADC) and target-negative control cells in 96-well plates.
-
Treat cells with serial dilutions of the ADC (Novanib-ADC, Adcetris, Polivy) and a non-targeting control ADC.
-
Incubate for 72-120 hours.
-
Assess cell viability using a colorimetric assay (e.g., MTS or CellTiter-Glo®).
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
-
3.2. ADC Internalization Assay
-
Objective: To quantify the rate and extent of ADC internalization upon binding to the target antigen.
-
Methodology:
-
Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo™ Red).
-
Incubate target-expressing cells with the labeled ADC.
-
Monitor fluorescence intensity over time using flow cytometry or high-content imaging. An increase in fluorescence indicates internalization into acidic compartments like lysosomes.
-
Quantify the rate of internalization by analyzing the fluorescence signal at different time points.
-
3.3. Bystander Killing Assay
-
Objective: To evaluate the ability of the ADC's payload to kill neighboring antigen-negative cells after being released from the target cell.[6]
-
Methodology:
-
Co-culture target-positive cells (e.g., GFP-labeled) and target-negative cells (e.g., mCherry-labeled) at a defined ratio.
-
Treat the co-culture with the ADC.
-
After incubation, use flow cytometry to quantify the percentage of viable and apoptotic cells in both the target-positive and target-negative populations.
-
A significant increase in the death of target-negative cells in the presence of the ADC indicates a bystander effect.
-
3.4. In Vivo Xenograft Efficacy Study
-
Objective: To assess the anti-tumor efficacy of the ADC in a living organism.
-
Methodology:
-
Implant human tumor cells (e.g., c-MET expressing cell line-derived xenograft - CDX) subcutaneously into immunodeficient mice.[22]
-
Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, Novanib-ADC, standard-of-care ADC).
-
Administer the treatments intravenously at predetermined doses and schedules.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).
-
Mandatory Visualizations
4.1. Signaling Pathway
Caption: Simplified c-MET signaling pathway upon HGF binding.
4.2. Experimental Workflow
Caption: Preclinical benchmarking workflow for ADCs.
4.3. Logical Relationship
Caption: Logical framework for ADC benchmark comparison.
References
- 1. Recent Advances in Antibody Drug Conjugates for Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. everyone.org [everyone.org]
- 6. Brentuximab Vedotin: A Review in CD30-Positive Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. polivy.global [polivy.global]
- 9. POLIVY® (polatuzumab vedotin-piiq) Mechanism of Action [polivy-hcp.com]
- 10. Polatuzumab vedotin - Wikipedia [en.wikipedia.org]
- 11. Polivy (polatuzumab vedotin) to Treat Diffuse Large B-cell Lymphoma, USA [clinicaltrialsarena.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. c-MET [stage.abbviescience.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. POLIVY® Patient Study | R/R DLBCL Treatment [polivy.com]
- 17. Clinical Review - Polatuzumab Vedotin (Polivy) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. GO29365 POLIVY® (polatuzumab vedotin-piiq) Trial Results [polivy-hcp.com]
- 20. POLIVY® (polatuzumab vedotin-piiq) Clinical Trial Information [polivy-hcp.com]
- 21. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Navigating the Immunogenic Landscape of Antibody-Drug Conjugates: A Comparative Guide to Linker-Payload Combinations
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of Antibody-Drug Conjugates (ADCs) is intrinsically linked to their molecular design, where the interplay between the monoclonal antibody (mAb), linker, and cytotoxic payload dictates both efficacy and safety. A critical aspect of an ADC's safety profile is its immunogenicity, the propensity to elicit an unwanted immune response. The formation of anti-drug antibodies (ADAs) can significantly alter an ADC's pharmacokinetics, diminish its therapeutic effect, and potentially lead to adverse events.[1] This guide provides an objective comparison of the immunogenicity of different ADC linker-payload combinations, supported by experimental data and detailed methodologies for key assessment assays.
Factors Influencing ADC Immunogenicity
The immunogenicity of an ADC is a multifactorial issue, with contributions from each of its components. The mAb itself, particularly if it contains non-human sequences, can be immunogenic.[2] However, the chemical modifications introduced by the linker and the payload can create new epitopes (neoepitopes) or act as haptens, thereby increasing the risk of an immune response compared to the parent mAb alone.[3] Key factors influencing the immunogenicity of the linker-payload combination include:
-
Linker Stability: The stability of the linker in systemic circulation is paramount. Premature cleavage of the linker can lead to off-target toxicity and may expose immunogenic components of the linker or payload.[2]
-
Payload Properties: The physicochemical properties of the payload, such as hydrophobicity, can influence the propensity for aggregation, a known driver of immunogenicity.[3]
-
Conjugation Chemistry and Drug-to-Antibody Ratio (DAR): The method of conjugation and the number of payload molecules attached to the antibody can impact the overall structure and immunogenic potential of the ADC.
Comparative Analysis of Linker-Payload Immunogenicity
Direct head-to-head clinical studies comparing the immunogenicity of various linker-payload combinations are limited. However, analysis of data from clinical trials of approved and investigational ADCs provides valuable insights.
Linker Type and Immunogenicity
The choice between a cleavable and a non-cleavable linker can influence the immunogenicity profile of an ADC.
-
Cleavable Linkers: These linkers are designed to release the payload under specific conditions, such as the acidic environment of lysosomes or in the presence of certain enzymes.
-
Valine-Citrulline (vc) Linkers: Commonly used with payloads like monomethyl auristatin E (MMAE), vc-linkers are cleaved by cathepsin B in the lysosome.[4] Studies on multiple vc-MMAE ADCs have shown that the incidence of ADAs is generally comparable to that of therapeutic monoclonal antibodies, with the majority of the immune response directed against the mAb component rather than the linker-payload.[3]
-
β-Glucuronide Linkers: These linkers are cleaved by the enzyme β-glucuronidase, which is abundant in the tumor microenvironment and lysosomes.[5][6] The hydrophilic nature of the glucuronide moiety can help to reduce aggregation and may contribute to a lower immunogenicity profile.[5][7][8]
-
-
Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and an amino acid residue.
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) Linker: Used in ado-trastuzumab emtansine (Kadcyla®), this linker connects the antibody to the payload DM1. The incidence of ADAs with Kadcyla® has been reported to be low.
-
Payload Type and Immunogenicity
The cytotoxic payload can also contribute to the immunogenicity of an ADC, not only by acting as a hapten but also by modulating the immune system.
-
Auristatins (e.g., MMAE): As potent tubulin inhibitors, auristatins are widely used in ADCs. While the payload itself can be a target for ADAs, clinical data for vc-MMAE ADCs suggest that the primary immunogenic driver is often the antibody.[3]
-
Maytansinoids (e.g., DM1): Another class of tubulin inhibitors, maytansinoids are featured in ADCs like Kadcyla®. The reported low immunogenicity of Kadcyla® suggests that the SMCC-DM1 combination has a favorable immunogenic profile.
-
Topoisomerase I Inhibitors (e.g., SN-38, Deruxtecan): These payloads, found in ADCs like sacituzumab govitecan (Trodelvy®) and trastuzumab deruxtecan (B607063) (Enhertu®), have demonstrated significant clinical activity. Comparative data on their immunogenicity is still emerging.[9][10][11] Some studies suggest that certain payloads can induce immunogenic cell death (ICD), a form of apoptosis that can stimulate an anti-tumor immune response.
Quantitative Data on Immunogenicity of Approved ADCs
The following table summarizes publicly available data on the incidence of anti-drug antibodies (ADAs) for several approved ADCs, providing a snapshot of the clinical immunogenicity of different linker-payload combinations. It is important to note that direct comparison of ADA rates across different clinical trials can be challenging due to variations in assay methodologies and patient populations.[2]
| ADC (Brand Name) | Linker Type | Payload | ADA Incidence (%) | Primary ADA Target |
| Brentuximab vedotin (Adcetris®) | Cleavable (vc) | MMAE | ~37% | mAb component |
| Ado-trastuzumab emtansine (Kadcyla®) | Non-cleavable (SMCC) | DM1 | ~5.3% | Linker-drug and/or neoepitopes |
| Multiple vc-MMAE ADCs (various) | Cleavable (vc) | MMAE | 0 - 35.8% | Primarily mAb component |
Data compiled from multiple sources.[3]
Experimental Protocols for Immunogenicity Assessment
A tiered approach is typically employed for assessing the immunogenicity of ADCs, starting with screening assays to detect binding antibodies, followed by confirmatory assays, and finally, characterization of the immune response, including neutralizing antibody assays.
Anti-Drug Antibody (ADA) Bridging ELISA
This assay is a common method for the detection of ADAs in patient serum.
Principle: The bivalent nature of antibodies allows them to "bridge" between an ADC-coated plate and a labeled ADC in solution, generating a detectable signal.
Detailed Methodology:
-
Plate Coating:
-
Blocking:
-
Sample and Control Incubation:
-
Detection:
-
Signal Development and Reading:
-
If a biotinylated detection ADC was used, add streptavidin-HRP and incubate for 30 minutes, followed by washing.
-
Add a suitable substrate (e.g., TMB for HRP) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength using a microplate reader.[13][16]
-
T-Cell Proliferation Assay
This assay assesses the potential of an ADC to induce a T-cell-dependent immune response.
Principle: T-cells that recognize peptides derived from the ADC will proliferate upon stimulation. This proliferation can be measured by the incorporation of a radioactive or fluorescent label.
Detailed Methodology:
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
To enrich for T-cells, one can perform a CD8+ T-cell depletion or isolate CD4+ T-cells.[17]
-
Label the cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).[17][18]
-
-
Antigen Presenting Cell (APC) Preparation (for co-culture assays):
-
Isolate monocytes from PBMCs and differentiate them into dendritic cells (DCs) using GM-CSF and IL-4.[17]
-
-
Assay Setup:
-
Stimulation:
-
Add the ADC at various concentrations to the wells.
-
Include positive (e.g., phytohemagglutinin - PHA) and negative (medium alone) controls.
-
-
Incubation:
-
Readout:
-
Harvest the cells and analyze T-cell proliferation by flow cytometry, measuring the dilution of the CFSE dye in proliferating cells.[17]
-
Cytokine Release Assay
This assay measures the release of cytokines from immune cells in response to the ADC, providing insight into the nature of the immune response.
Principle: Activated immune cells release specific cytokines that can be quantified using methods like ELISA or multiplex bead arrays.
Detailed Methodology:
-
Cell Culture:
-
Stimulation:
-
Incubation:
-
Incubate the cultures for a specified period (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.[21]
-
-
Supernatant Collection:
-
Centrifuge the cultures and collect the supernatant.
-
-
Cytokine Measurement:
Mandatory Visualizations
Caption: General workflow for assessing ADC immunogenicity.
Caption: T-cell dependent pathway for ADA production against ADCs.
Conclusion
The immunogenicity of ADCs is a complex interplay of factors related to the antibody, linker, and payload. While a certain level of immune response is anticipated with most biologics, careful design and selection of the linker-payload combination can mitigate this risk. Current data suggests that both cleavable and non-cleavable linkers can be part of ADCs with acceptable immunogenicity profiles. The choice of payload can also influence the immune response, with some payloads potentially inducing beneficial immunogenic cell death. A robust immunogenicity assessment strategy, employing a tiered approach of in vitro and in vivo assays, is crucial throughout the development of any ADC to ensure its safety and efficacy in the clinic. As our understanding of the immune response to ADCs grows, so too will our ability to design the next generation of these targeted therapies with optimized safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Linkers Having a Crucial Role in Antibody–Drug Conjugates [mdpi.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. researchgate.net [researchgate.net]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. raybiotech.com [raybiotech.com]
- 17. Frontiers | Preclinical immunogenicity risk assessment of biotherapeutics using CD4 T cell assays [frontiersin.org]
- 18. Cell-Based Assays for Immunogenicity and Immunotoxicity | Lonza [bioscience.lonza.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. criver.com [criver.com]
- 22. Cytokine Release Assay | Performed By Immunology Experts | iQ Biosciences [iqbiosciences.com]
- 23. Issue 44: Cytokine Release Assays | The Altascientist [altasciences.com]
- 24. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
In vivo stability comparison of Glu-Val-Cit and Val-Cit linkers in mice
Researchers and drug developers focusing on antibody-drug conjugates (ADCs) will find compelling evidence favoring the glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) linker over the traditional valine-citrulline (Val-Cit or VCit) linker for preclinical studies in mice. Recent findings demonstrate that the addition of a glutamic acid residue significantly enhances the in vivo stability of the linker, mitigating premature payload release observed with the Val-Cit construct in murine models.
The Val-Cit linker, while stable in human plasma, has been shown to be susceptible to premature cleavage in mouse plasma by the carboxylesterase Ces1c.[1][2] This instability can lead to off-target toxicity and an inaccurate assessment of an ADC's therapeutic index in preclinical mouse studies. To address this challenge, the Glu-Val-Cit tripeptide linker was developed, exhibiting dramatically improved stability in the murine environment while maintaining its intended susceptibility to cleavage by lysosomal enzymes like Cathepsin B within target tumor cells.[3][4]
Quantitative Comparison of In Vivo Stability
Studies directly comparing ADCs equipped with either a Glu-Val-Cit or a Val-Cit linker have yielded significant quantitative data underscoring the superior stability of the former in mice.
| Linker Type | ADC Half-life in Mice | Intact Conjugate Remaining (after 4.5 days in mouse plasma) | Reference |
| Val-Cit (VCit) | ~2 days | Varies significantly based on conjugation site | [1][5] |
| Glu-Val-Cit (EVCit) | ~12 days | Significantly higher than Val-Cit | [1][6] |
The extended half-life of the Glu-Val-Cit ADC is closer to that of a typical therapeutic human IgG, suggesting that it provides a more accurate representation of how the ADC might behave in higher species.[1] This enhanced stability is critical for ensuring that the cytotoxic payload is delivered to the tumor site before it is released into systemic circulation.[7]
Mechanism of Cleavage and the Stability Issue in Mice
The intended mechanism of action for both linkers involves cleavage by Cathepsin B, a protease that is upregulated in the lysosomes of tumor cells.[][] Upon internalization of the ADC, Cathepsin B cleaves the peptide linker, releasing the cytotoxic payload within the target cell.
However, the instability of the Val-Cit linker in mice arises from its unintended cleavage by the serine hydrolase carboxylesterase 1C (Ces1C), which is present in mouse plasma. The addition of a glutamic acid residue in the Glu-Val-Cit linker appears to shield the linker from Ces1C activity without compromising its cleavability by Cathepsin B.[4]
Caption: Comparative cleavage pathways of Val-Cit and Glu-Val-Cit linkers.
Experimental Protocols
To assess the in vivo stability of these linkers, a common experimental workflow is employed, as detailed below.
In Vivo Stability Assessment Workflow
-
ADC Administration: The ADCs with Val-Cit and Glu-Val-Cit linkers are administered to mice, typically via a single intravenous bolus dose.[5]
-
Plasma Sample Collection: Blood samples are collected from the mice at various time points post-administration.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification of Intact ADC: The concentration of intact ADC (antibody with the payload still attached) in the plasma is measured using techniques such as ELISA.[10]
-
Data Analysis: The half-life of the ADC in circulation is calculated from the concentration-time data.
Caption: Workflow for in vivo stability comparison of ADC linkers in mice.
ELISA Protocol for Intact ADC Quantification
A sandwich ELISA is a common method to specifically measure the concentration of payload-conjugated antibody.
-
Plate Coating: ELISA plates are coated with an anti-idiotype monoclonal antibody that specifically captures the ADC's antibody component.
-
Sample Incubation: Diluted plasma samples are added to the wells, allowing the intact ADC to bind to the coated antibody.[7]
-
Detection: An enzyme-conjugated secondary antibody that specifically recognizes the cytotoxic payload is added. This antibody will only bind to ADCs that have retained their payload.[7]
-
Substrate Addition: A chromogenic or fluorogenic substrate is added, which is converted by the enzyme on the detection antibody to produce a measurable signal.
-
Signal Measurement: The intensity of the signal is measured, which is proportional to the amount of intact ADC in the sample.
Conclusion
The development of the Glu-Val-Cit linker represents a significant advancement in ADC technology, particularly for preclinical evaluation. Its enhanced stability in mouse models ensures a more reliable assessment of an ADC's efficacy and safety profile, bridging a critical gap between early-stage research and clinical development. For researchers working with murine models, the Glu-Val-Cit linker is the superior choice for achieving clinically relevant and translatable results.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 10. [PDF] In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. | Semantic Scholar [semanticscholar.org]
A Guide to Cross-Validation of Analytical Methods for Antibody-Drug Conjugate (ADC) Quality Control
For Researchers, Scientists, and Drug Development Professionals
The therapeutic success of Antibody-Drug Conjugates (ADCs) hinges on their precise and consistent manufacturing. As highly complex biomolecules, ADCs require rigorous analytical characterization to ensure their quality, safety, and efficacy. A robust quality control (QC) strategy involves the use of multiple analytical techniques to assess the critical quality attributes (CQAs) of the ADC. Cross-validation of these methods is paramount to guarantee the reliability and comparability of the data generated.
This guide provides a comparative overview of the key analytical methods used for the quality control of four critical quality attributes of ADCs:
-
Drug-to-Antibody Ratio (DAR)
-
Aggregate Content
-
Charge Variants
-
Free Drug Content
For each CQA, this guide presents a comparison of relevant analytical techniques, supported by quantitative data where available, detailed experimental protocols, and visualizations of the analytical workflows.
Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that defines the average number of drug molecules conjugated to an antibody.[1] It directly impacts the ADC's potency, pharmacokinetics, and potential toxicity.[1] Both low and high DAR values can negatively affect the therapeutic window. Therefore, accurate and precise measurement of the average DAR and the distribution of different drug-loaded species is essential.
Comparison of Analytical Methods for DAR Determination
Several analytical techniques are employed to determine the DAR of ADCs, each with its own advantages and limitations. The most common methods include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV/Vis Spectroscopy.
| Method | Principle | Information Provided | Advantages | Limitations | Typical Performance |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. The addition of a cytotoxic drug increases the hydrophobicity of the antibody.[2] | Average DAR, drug load distribution, and naked antibody content.[3] | Non-denaturing conditions preserve the native ADC structure.[4] Good for cysteine-linked ADCs.[3] | Not suitable for all payload types (e.g., hydrophilic). Highly hydrophobic payloads may require extensive method development.[] | Precision: RSD < 0.282% for peak area.[6] |
| Reversed-Phase Liquid Chromatography (RPLC) | Separates molecules based on their hydrophobicity under denaturing conditions. | Average DAR, drug load distribution of reduced ADC subunits (light and heavy chains).[] | High resolution and compatibility with MS.[7] | Denaturing conditions may alter the ADC structure. Not ideal for intact ADC analysis. | Linearity: r ≥ 0.99 for major components.[8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates molecules by chromatography and detects them by mass spectrometry. | Average DAR, drug load distribution, and confirmation of species identity by mass.[] | High specificity and accuracy. Can analyze both intact and reduced ADCs.[9] | Can be complex to set up and may require desalting steps. | Mass Accuracy: < 50 ppm error.[10] |
| UV/Vis Spectroscopy | Measures the absorbance of the ADC at two wavelengths to determine the concentrations of the antibody and the drug.[11] | Average DAR only. | Simple, rapid, and convenient.[3] | Does not provide information on drug load distribution.[11] Susceptible to interference from impurities that absorb at the same wavelengths.[] | - |
Experimental Protocols
Objective: To determine the average DAR and drug load distribution of an ADC.
Materials:
-
ADC Sample
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
HIC column (e.g., TSKgel Butyl-NPR)
-
UHPLC or HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Column Temperature: 25 °C
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20 minutes).
-
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR value of that species) / 100[]
-
Objective: To determine the average DAR by analyzing the light and heavy chains of the ADC.
Materials:
-
ADC Sample
-
Reducing Agent: Dithiothreitol (DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
-
RPLC column (e.g., a C4 or C8 column)
-
UHPLC or HPLC system with UV detector
Procedure:
-
Sample Reduction:
-
Mix the ADC sample with a final concentration of 10 mM DTT.
-
Incubate at 37 °C for 30 minutes to reduce the disulfide bonds.
-
-
Chromatographic Conditions:
-
Column Temperature: 80 °C
-
Flow Rate: 0.2 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to separate the light and heavy chains with different drug loads (e.g., 27% to 43% Mobile Phase B over 15 minutes).[7]
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the light chain with and without drug (L0, L1) and the heavy chain with different drug loads (H0, H1, H2, etc.).
-
Calculate the weighted average DAR based on the peak areas of the light and heavy chains.[]
-
Objective: To determine the average DAR.
Materials:
-
ADC Sample
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
-
Buffer (e.g., PBS)
Procedure:
-
Determine Extinction Coefficients: Accurately measure the molar extinction coefficients (ε) of the naked antibody and the free drug at two wavelengths (e.g., 280 nm and a wavelength where the drug has maximum absorbance).[2]
-
Sample Measurement:
-
Dilute the ADC sample in the buffer to an appropriate concentration for absorbance measurement (typically between 0.1 and 1.0 AU).
-
Measure the absorbance of the ADC solution at the two selected wavelengths.
-
-
Data Analysis:
-
Calculate the concentrations of the antibody and the drug using the Beer-Lambert law and the measured absorbances and extinction coefficients.
-
The average DAR is the ratio of the molar concentration of the drug to the molar concentration of the antibody.[11]
-
Workflow for DAR Determination
Workflow for DAR determination using various analytical methods.
Aggregation
The formation of aggregates is a common degradation pathway for protein therapeutics, including ADCs.[12] Aggregates can reduce the efficacy of the drug and have the potential to elicit an immunogenic response.[10] Therefore, the level of aggregation is a critical quality attribute that must be closely monitored.
Comparison of Analytical Methods for Aggregation Analysis
The primary methods for quantifying aggregates in ADC samples are Size Exclusion Chromatography (SEC) and Analytical Ultracentrifugation (AUC).
| Method | Principle | Information Provided | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. Larger molecules (aggregates) elute before smaller molecules (monomers).[12] | Quantitation of monomer, dimer, and higher-order aggregates. | High throughput, accurate, and reproducible.[13] | Potential for on-column interactions that may lead to inaccurate quantification, especially for hydrophobic ADCs.[1] |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules in a centrifugal field, which is dependent on their size and shape.[14] | Quantitation of monomer and aggregates, information on conformation. | No interaction with a stationary phase, providing a more accurate representation of the sample in solution.[1] Considered a "gold standard" by the FDA for molecular integrity.[14] | Lower throughput and requires specialized equipment and expertise.[15] |
Experimental Protocols
Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in an ADC sample.
Materials:
-
ADC Sample
-
Mobile Phase: A buffer that minimizes secondary interactions (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8).
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)
-
UHPLC or HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) with the mobile phase. Filter the sample if necessary.
-
Chromatographic Conditions:
-
Column Temperature: 25 °C
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 20 µL
-
Run Time: Sufficient to allow for the elution of the monomer and all aggregate species.
-
-
Data Analysis:
-
Integrate the peak areas for the monomer, dimer, and any higher-order aggregates.
-
Calculate the percentage of each species relative to the total peak area.
-
Objective: To determine the size distribution and quantify aggregates in an ADC sample.
Materials:
-
ADC Sample
-
Formulation Buffer
-
Analytical Ultracentrifuge with absorbance optics
-
Sample cells with double-sector centerpieces
Procedure:
-
Sample Preparation: Dilute the ADC sample to two different concentrations (e.g., 0.2 mg/mL and 0.8 mg/mL) in the formulation buffer.[1]
-
AUC Run:
-
Load the sample and a matching buffer reference into the double-sector centerpiece.
-
Centrifuge the samples at a high speed (e.g., 45,000 rpm) at a controlled temperature (e.g., 20 °C).[1]
-
Collect radial scans of absorbance at 280 nm over time until sedimentation is complete.
-
-
Data Analysis:
-
Analyze the sedimentation profiles using specialized software (e.g., UltraScan) to obtain a distribution of sedimentation coefficients (s-values).
-
Integrate the peaks corresponding to the monomer and aggregate species to determine their relative percentages.
-
Workflow for Aggregation Analysis
Workflow for ADC aggregation analysis.
Charge Variants
Charge heterogeneity in ADCs can arise from various post-translational modifications of the antibody, as well as from the conjugation process itself. These charge variants can impact the stability and biological activity of the ADC. Therefore, monitoring the charge variant profile is a critical aspect of ADC quality control.
Comparison of Analytical Methods for Charge Variant Analysis
The most common techniques for analyzing ADC charge variants are Ion-Exchange Chromatography (IEX) and imaged Capillary Isoelectric Focusing (iCIEF). Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) is also used for purity assessment under denaturing conditions.
| Method | Principle | Information Provided | Advantages | Limitations |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net surface charge. | Quantitation of acidic, main, and basic charge variants. | Robust and well-established technique. | Resolution can be limited for complex ADC profiles. |
| imaged Capillary Isoelectric Focusing (iCIEF) | Separates molecules based on their isoelectric point (pI) in a pH gradient. | High-resolution separation of charge variants. | High resolving power and reproducibility.[] | Cannot be directly coupled to MS for peak identification. |
| Capillary Electrophoresis-SDS (CE-SDS) | Separates molecules based on their molecular size in a sieving matrix under denaturing conditions. | Purity assessment, detection of fragmentation and aggregation under reducing and non-reducing conditions. | High resolution and quantitation of size variants.[16] | Provides information on size, not directly on charge heterogeneity of the native ADC. |
Experimental Protocols
Objective: To separate and quantify the charge variants of an ADC.
Materials:
-
ADC Sample
-
Mobile Phase A: Low salt buffer (e.g., 20 mM MES, pH 6.0)
-
Mobile Phase B: High salt buffer (e.g., 20 mM MES, 200 mM NaCl, pH 6.0)
-
Cation exchange column
-
UHPLC or HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration in Mobile Phase A.
-
Chromatographic Conditions:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B to elute the charge variants.
-
-
Data Analysis:
-
Integrate the peak areas for the acidic, main, and basic variants.
-
Calculate the percentage of each variant relative to the total peak area.
-
Objective: To obtain a high-resolution charge variant profile of an ADC.
Materials:
-
ADC Sample
-
Anolyte (e.g., phosphoric acid)
-
Catholyte (e.g., sodium hydroxide)
-
Ampholytes and pI markers
-
iCIEF instrument
Procedure:
-
Sample Preparation: Mix the ADC sample with ampholytes, pI markers, and other components of the separation matrix.
-
iCIEF Run:
-
Fill the capillary with the sample mixture.
-
Apply a voltage to focus the proteins at their respective pIs.
-
Mobilize the focused protein zones past a detector.
-
-
Data Analysis:
-
The instrument software generates an electropherogram showing the separation of the charge variants.
-
Identify and quantify the peaks corresponding to the different charge variants.
-
Logical Relationship of Charge Variant Analysis
Logical relationship in ADC charge variant analysis.
Free Drug Content
Free drug, or unconjugated payload and related species, in an ADC formulation is a critical process-related impurity.[17] These small molecules can cause off-target toxicity and therefore must be monitored and controlled to very low levels.
Comparison of Analytical Methods for Free Drug Analysis
The primary methods for quantifying free drug in ADC samples are Reversed-Phase Liquid Chromatography (RPLC) often coupled with Mass Spectrometry (MS), and Two-Dimensional Liquid Chromatography (2D-LC).
| Method | Principle | Information Provided | Advantages | Limitations | Typical Performance |
| RPLC-MS | Separates the free drug from the ADC and other components based on hydrophobicity, with detection by mass spectrometry. | Quantification of free drug and related impurities. | High sensitivity and specificity. | May require sample preparation to remove the protein component. | LLOQ: 10 nM.[18] |
| 2D-LC-MS | Uses two orthogonal separation dimensions (e.g., SEC followed by RPLC) to enhance separation and sensitivity.[3] | Highly sensitive quantification of free drug in complex matrices. | Minimizes matrix effects and allows for online sample cleanup.[3] | More complex instrumentation and method development. | LOQ: 0.30 ng/mL.[17] |
Experimental Protocols
Objective: To quantify the amount of free drug in an ADC sample.
Materials:
-
ADC Sample
-
Protein Precipitation Agent (e.g., acetonitrile)
-
Mobile Phase A: 0.1% Formic Acid in water
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile
-
RPLC column (e.g., a C18 column)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Precipitate the protein in the ADC sample by adding a sufficient volume of cold acetonitrile.
-
Centrifuge to pellet the protein and collect the supernatant containing the free drug.
-
Evaporate the supernatant and reconstitute in an appropriate solvent.
-
-
LC-MS/MS Conditions:
-
Develop a suitable RPLC gradient to separate the free drug from other small molecules.
-
Optimize the mass spectrometer settings for the detection of the specific free drug molecule (e.g., using Multiple Reaction Monitoring - MRM).
-
-
Data Analysis:
-
Create a calibration curve using standards of the free drug.
-
Quantify the amount of free drug in the sample by comparing its response to the calibration curve.
-
Objective: To achieve highly sensitive quantification of free drug in an ADC sample with minimal sample preparation.
Materials:
-
ADC Sample
-
First Dimension (1D) Mobile Phase (e.g., SEC buffer)
-
Second Dimension (2D) Mobile Phases (e.g., RPLC buffers)
-
1D SEC column
-
2D RPLC column
-
2D-LC system coupled to a mass spectrometer
Procedure:
-
2D-LC Method Setup:
-
Configure the 2D-LC system for heart-cutting mode, where the fraction from the first dimension containing the small molecules is transferred to the second dimension.
-
-
Chromatographic Conditions:
-
1D (SEC): An isocratic method to separate the ADC from the free drug.
-
2D (RPLC): A gradient method to separate the free drug from other small molecule impurities.
-
-
MS Detection:
-
Optimize the mass spectrometer for the detection of the free drug.
-
-
Data Analysis:
-
Quantify the free drug using a calibration curve, similar to the RPLC-MS method.
-
Experimental Workflow for Free Drug Analysis
Workflow for free drug analysis in ADC samples.
References
- 1. criver.com [criver.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. tandfonline.com [tandfonline.com]
- 6. agilent.com [agilent.com]
- 7. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eag.com [eag.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 12. lcms.cz [lcms.cz]
- 13. lcms.cz [lcms.cz]
- 14. beckman.com [beckman.com]
- 15. umimpact.umt.edu [umimpact.umt.edu]
- 16. CE-SDS for Antibody Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 17. A sensitive multidimensional method for the detection, characterization, and quantification of trace free drug species in antibody-drug conjugate samples using mass spectral detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistics for Handling OH-Glu-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of an MMAE-Conjugated ADC Linker.
This document provides crucial safety and logistical information for the handling of OH-Glu-Val-Cit-PAB-MMAE, a potent linker-payload conjugate used in the development of Antibody-Drug Conjugates (ADCs). Due to the highly cytotoxic nature of Monomethyl Auristatin E (MMAE), stringent safety protocols are imperative to protect laboratory personnel and the environment. This guide outlines essential personal protective equipment (PPE), detailed operational and disposal plans, and key experimental protocols for safety and analysis.
Personal Protective Equipment (PPE)
The handling of highly potent active pharmaceutical ingredients (HPAPIs) like this compound necessitates a multi-layered approach to personal protection. The following table summarizes the required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Powder) | - Full-face respirator with P100 (or equivalent) cartridges- Double nitrile gloves (outer pair with extended cuff)- Disposable, solid-front lab coat with tight-fitting cuffs- Chemical-resistant sleeves- Safety glasses with side shields (worn under face shield)- Disposable shoe covers |
| Reconstitution and Dilution (Liquid) | - Full-face respirator or a combination of a half-mask respirator with P100 cartridges and a face shield- Double nitrile gloves- Disposable, solid-front lab coat with tight-fitting cuffs- Chemical-resistant sleeves- Safety glasses with side shields- Disposable shoe covers |
| General Laboratory Handling | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Waste Disposal | - Double nitrile gloves- Disposable, solid-front lab coat with tight-fitting cuffs- Safety glasses with side shields- Respiratory protection may be required depending on the nature of the waste and disposal procedure. |
Operational Plan: Safe Handling Workflow
A systematic workflow is critical to minimize exposure risk. The following diagram illustrates a recommended operational flow for handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. A comprehensive waste management plan should be in place.
Waste Segregation
All waste generated from handling this compound must be treated as hazardous chemical waste.
| Waste Type | Container |
| Solid Waste (e.g., contaminated gloves, lab coats, plasticware) | Labeled, sealed, and puncture-resistant hazardous waste container. |
| Liquid Waste (e.g., unused solutions, rinsing solutions) | Labeled, sealed, and chemically compatible hazardous waste container. |
| Sharps Waste (e.g., contaminated needles, serological pipettes) | Labeled, puncture-proof sharps container for hazardous chemical waste. |
Decontamination and Inactivation of Waste
For liquid waste containing this compound, chemical inactivation prior to disposal is recommended to reduce its cytotoxic potential. Oxidation is an effective method for the degradation of many cytotoxic compounds.
Procedure for Inactivation of Liquid Waste:
-
Preparation: Work within a certified chemical fume hood and wear appropriate PPE.
-
Neutralization (if necessary): If the waste solution is acidic or basic, neutralize it to a pH between 6 and 8.
-
Oxidation: Slowly add a 10% (v/v) solution of sodium hypochlorite (B82951) (bleach) to the liquid waste to achieve a final concentration of at least 1% sodium hypochlorite.
-
Reaction Time: Allow the mixture to react for a minimum of 24 hours to ensure complete degradation of the MMAE payload.
-
Disposal: Dispose of the treated liquid waste in a designated hazardous waste container.
Note: The efficacy of this inactivation procedure should be validated in your facility. It is crucial to avoid mixing bleach with acidic solutions, as this will generate toxic chlorine gas.
Spill Response Plan
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
Decontamination of Surfaces:
-
Initial Cleaning: After absorbing the spill, clean the affected area with a detergent solution to remove any visible residue.
-
Chemical Decontamination: Wipe the area with a 1% solution of sodium hypochlorite. Allow a contact time of at least 15 minutes.
-
Rinsing: Wipe the area with 70% ethanol (B145695) or sterile water to remove the bleach residue, which can be corrosive.
-
Final Cleaning: Perform a final wipe-down with a laboratory-grade disinfectant.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in complete culture medium.
-
Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control and plot the results against the compound concentration to determine the IC50 value.
Bioanalytical Method: LC-MS/MS for Quantification of MMAE
This method is for the quantitative analysis of released MMAE from an ADC in a biological matrix (e.g., plasma).
Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma, add 200 µL of acetonitrile (B52724) containing an internal standard (e.g., deuterated MMAE).
-
Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean 96-well plate for analysis.
LC-MS/MS Parameters:
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | A suitable gradient to separate MMAE from matrix components |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive electrospray ionization (ESI+) |
| MRM Transitions | MMAE: Precursor ion > Product ion (specific m/z values to be optimized) |
| Internal Standard: Precursor ion > Product ion (specific m/z values to be optimized) |
Bioanalytical Method: ELISA for Quantification of Intact ADC
This sandwich ELISA protocol is for the quantification of the intact antibody-drug conjugate in a biological matrix.
Procedure:
-
Coating: Coat a 96-well plate with a capture antibody specific for the antibody portion of the ADC (e.g., anti-human IgG) overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Sample Incubation: Add standards, controls, and samples to the plate and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a detection antibody that is conjugated to an enzyme (e.g., HRP-conjugated anti-MMAE antibody). Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate and add a suitable substrate (e.g., TMB).
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at 450 nm.
-
Analysis: Generate a standard curve and determine the concentration of the ADC in the samples.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
